molecular formula C10H11BrO2 B1590505 Methyl 2-(2-bromoethyl)benzoate CAS No. 25109-86-8

Methyl 2-(2-bromoethyl)benzoate

Cat. No.: B1590505
CAS No.: 25109-86-8
M. Wt: 243.1 g/mol
InChI Key: ODGOVUCLDAPMKP-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromoethyl)benzoate (CAS 25109-86-8) is an organic compound with the molecular formula C₁₀H₁₁BrO₂ and a molecular weight of 243.10 g/mol . This ester serves as a versatile and useful synthetic intermediate in organic chemistry and pharmaceutical research . The compound is typically supplied as a solid and should be stored refrigerated, sometimes under inert conditions such as under nitrogen . As a benzyl bromide derivative, it is a valuable alkylating agent and a key building block for constructing more complex molecular architectures. Its structure, featuring a reactive bromoethyl side chain attached to a benzoate ester, makes it a suitable precursor for various nucleophilic substitution reactions and cyclization processes. A patented synthesis method describes its production from methyl 2-formylbenzoate, proceeding through intermediates including methyl 2-vinylbenzoate and methyl 2-(2-hydroxyethyl)benzoate . Researchers can utilize this compound in the synthesis of specialized chemicals, materials, and for investigating new pharmacologically active molecules. Handling and Safety: This chemical is for research and manufacturing use only and is not intended for diagnostic or therapeutic applications . It requires careful handling. Please consult the Safety Data Sheet (SDS) for comprehensive hazard and handling information. Specifications: • CAS Number: 25109-86-8 • MDL Number: MFCD21340317 • Molecular Formula: C₁₀H₁₁BrO₂ • Molecular Weight: 243.10 g/mol • SMILES: O=C(OC)C1=CC=CC=C1CCBr

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-bromoethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGOVUCLDAPMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10500405
Record name Methyl 2-(2-bromoethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25109-86-8
Record name Methyl 2-(2-bromoethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 2-(2-bromoethyl)benzoate synthesis from 2-formyl benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of Methyl 2-(2-bromoethyl)benzoate from 2-formyl benzoic acid . This document is structured for research scientists and process chemists, focusing on mechanistic causality, critical process parameters, and scalable reproducibility.

Starting Material: 2-Formyl Benzoic Acid (Phthalaldehydic Acid) Target Molecule: this compound Primary Strategy: Esterification-Locked Homologation via Wittig Olefination

Executive Summary & Strategic Analysis

The transformation of 2-formyl benzoic acid (C₈H₆O₃) to this compound (C₁₀H₁₁BrO₂) requires two distinct structural modifications:

  • Esterification: Conversion of the carboxylic acid to a methyl ester.

  • Homologation & Functionalization: Extension of the formyl group (–CHO) by one carbon to a bromoethyl group (–CH₂CH₂Br).

Critical Chemical Insight: 2-Formyl benzoic acid exists in a dynamic equilibrium between its open aldehyde-acid form and its cyclic lactol form (3-hydroxyphthalide ). Direct homologation on the free acid is problematic due to this lactol masking the aldehyde and the acidity of the carboxyl group quenching organometallic reagents. Therefore, locking the structure in the open form via esterification is the mandatory first step.

The chosen route utilizes a four-stage protocol: Esterification


 Wittig Olefination 

Hydroboration-Oxidation

Appel Bromination
. This pathway ensures high regioselectivity and avoids the formation of isochroman-1-one byproducts common in alternative acidic cyclization routes.
Retrosynthetic Logic (DOT Visualization)

The following diagram illustrates the logical disconnection of the target molecule back to the starting material.

Retrosynthesis Target Target: this compound (C10H11BrO2) Alcohol Intermediate 3: Methyl 2-(2-hydroxyethyl)benzoate (Primary Alcohol) Target->Alcohol Bromination (C-OH to C-Br) Alkene Intermediate 2: Methyl 2-vinylbenzoate (Styrene Derivative) Alcohol->Alkene Hydroboration (Anti-Markovnikov) Ester Intermediate 1: Methyl 2-formylbenzoate (Open Aldehyde Form) Alkene->Ester Wittig Reaction (C1 Homologation) Start Start: 2-Formyl Benzoic Acid (Equilibrium with 3-Hydroxyphthalide) Ester->Start Fischer Esterification (Lock Open Form)

Caption: Retrosynthetic disconnection showing the necessity of esterification to break the lactol equilibrium.

Detailed Experimental Protocol

Stage 1: Structure Locking (Esterification)

We must first convert 2-formyl benzoic acid to methyl 2-formylbenzoate. This prevents lactol formation and protects the carboxylic acid from the basic conditions of the subsequent Wittig reaction.

  • Reagents: 2-Formyl benzoic acid, Methanol (excess), conc. H₂SO₄ (catalyst).[1]

  • Mechanism: Acid-catalyzed Fischer esterification.

  • Protocol:

    • Dissolve 2-formyl benzoic acid (1.0 eq) in anhydrous Methanol (0.5 M concentration).

    • Add conc.[1][2][3] H₂SO₄ (0.1 eq) dropwise.

    • Reflux for 4–6 hours. Monitor via TLC (SiO₂, 30% EtOAc/Hexane).

    • Self-Validating Check: The starting material spot (low R_f, streaking) should disappear, replaced by a distinct, higher R_f ester spot.

    • Concentrate in vacuo, neutralize with sat. NaHCO₃, extract with EtOAc, and dry over MgSO₄.

    • Yield Expectation: >90% as a clear oil/low-melting solid.

Stage 2: Carbon Homologation (Wittig Olefination)

Conversion of the aldehyde to a vinyl group.

  • Reagents: Methyltriphenylphosphonium bromide (MePPh₃Br), Potassium tert-butoxide (KOtBu), anhydrous THF.

  • Mechanism: Ylide formation followed by [2+2] cycloaddition and elimination of triphenylphosphine oxide.

  • Protocol:

    • Suspend MePPh₃Br (1.2 eq) in anhydrous THF under N₂ at 0°C.

    • Add KOtBu (1.2 eq) portion-wise. The solution should turn bright yellow (ylide formation). Stir for 30 mins.

    • Add Methyl 2-formylbenzoate (1.0 eq) dissolved in THF dropwise at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Quench: Add sat. NH₄Cl solution.

    • Workup: Extract with Et₂O. The byproduct Triphenylphosphine oxide (Ph₃PO) is a solid that can be difficult to remove; triturating the crude residue with hexanes often precipitates Ph₃PO, allowing the soluble alkene to be filtered off.

    • Product: Methyl 2-vinylbenzoate.

Stage 3: Regioselective Hydration (Hydroboration-Oxidation)

We require the alcohol at the terminal position (anti-Markovnikov). Acid-catalyzed hydration would yield the benzylic alcohol (Markovnikov), which is incorrect.

  • Reagents: Borane-dimethyl sulfide complex (BH₃[4]·DMS) or BH₃·THF, NaOH (3M), H₂O₂ (30%).

  • Mechanism: Syn-addition of B-H across the alkene (boron adds to the less hindered terminal carbon), followed by oxidative cleavage.

  • Protocol:

    • Dissolve Methyl 2-vinylbenzoate (1.0 eq) in anhydrous THF at 0°C.

    • Add BH₃·DMS (0.5 eq, as it provides 3 hydrides) dropwise. Safety: Exothermic; gas evolution.

    • Stir at RT for 2 hours.

    • Cool to 0°C. Carefully add NaOH (3M, 1.2 eq) followed strictly by slow addition of H₂O₂ (30%, 1.2 eq).

    • Stir for 1 hour.

    • Self-Validating Check: 1H NMR should show the disappearance of vinyl protons (5.0–7.0 ppm) and appearance of triplet signals for –CH₂CH₂– at ~3.0 and ~3.9 ppm.

    • Product: Methyl 2-(2-hydroxyethyl)benzoate.

Stage 4: Bromination (Appel Reaction)

Conversion of the primary alcohol to the alkyl bromide under mild, neutral conditions to prevent ester hydrolysis or cyclization to the lactone (isochromanone).

  • Reagents: Carbon Tetrabromide (CBr₄), Triphenylphosphine (PPh₃), Dichloromethane (DCM).

  • Mechanism: Activation of alcohol by phosphonium salt, followed by S_N2 displacement by bromide.

  • Protocol:

    • Dissolve Methyl 2-(2-hydroxyethyl)benzoate (1.0 eq) and CBr₄ (1.2 eq) in DCM at 0°C.

    • Add PPh₃ (1.2 eq) portion-wise. The reaction is slightly exothermic.

    • Stir at RT for 2–3 hours.

    • Purification: Concentrate and purify directly via silica gel flash chromatography (EtOAc/Hexanes).

    • Final Product: this compound.

Process Visualization (Workflow)

Workflow cluster_0 Stage 1: Activation cluster_1 Stage 2: Homologation cluster_2 Stage 3: Functionalization cluster_3 Stage 4: Halogenation Step1 2-Formyl Benzoic Acid + MeOH / H2SO4 Step2 Wittig Reaction (MePPh3Br / KOtBu) Step1->Step2 Methyl 2-formylbenzoate Step3 Hydroboration (BH3·DMS -> H2O2/NaOH) Step2->Step3 Methyl 2-vinylbenzoate Step4 Appel Reaction (CBr4 / PPh3) Step3->Step4 Methyl 2-(2-hydroxyethyl)benzoate Final Final Step4->Final this compound

Caption: Step-by-step synthetic workflow from starting material to target bromide.

Data Summary & Critical Control Points

ParameterStageSpecification / TargetCritical Failure Mode
Reaction Temp Wittig0°C

RT
High temp promotes polymerization of the styrene intermediate.
Stoichiometry Hydroboration0.5 eq BH₃·DMSExcess borane can reduce the methyl ester to an alcohol.
pH Control HydroborationBasic (during oxidation)Acidic conditions during workup can cyclize the product to Isochroman-1-one .
Moisture Wittig & Appel< 50 ppm H₂OWater quenches the ylide (Wittig) and consumes PPh₃ (Appel).
Troubleshooting the "Isochromanone" Trap

A common pitfall in this synthesis is the inadvertent formation of Isochroman-1-one (dihydroisocoumarin).

  • Cause: If the intermediate Methyl 2-(2-hydroxyethyl)benzoate is exposed to strong acid or excessive heat, the pendant alcohol will attack the methyl ester (intramolecular transesterification), ejecting methanol and closing the ring.

  • Prevention: Maintain neutral conditions during the Appel reaction workup. Do not distill the alcohol intermediate at high temperatures.

References

  • Patent CN104557538A: Synthesis process for 2-(2-bromoethyl)benzoic acid methyl ester. (Describes the exact 4-step sequence: Esterification -> Wittig -> Hydroboration -> Bromination).
  • Journal of Organic Chemistry: One-Step Syntheses of 3,4-Disubstituted Isochroman-1-ones by the Annulation of Benzoic Acids with Nitroalkenes.

    • Source: ACS Public
    • URL: [Link][5]

  • Organic Letters: Palladium-catalyzed reaction of alkyl 2-vinylbenzoates with silyl-protected alkynyl bromides.

    • Source: Organic Chemistry Portal / Org.[6] Lett.

    • URL: [Link]

Sources

An In-depth Technical Guide to Methyl 2-(2-bromoethyl)benzoate (CAS No. 25109-86-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2-(2-bromoethyl)benzoate, a chemical intermediate with potential applications in organic synthesis and drug discovery. Due to the specificity of this compound, this document emphasizes its unique properties and synthesis, while also clarifying its distinction from a more commonly cited isomer, Methyl 2-(bromomethyl)benzoate.

Executive Summary

This compound is a benzoate ester containing a bromoethyl substituent at the ortho position. Its strategic placement of a reactive bromine atom on an ethyl chain attached to a benzene ring makes it a potentially valuable building block in the synthesis of more complex molecules. This guide will delve into its chemical identity, a detailed synthesis protocol, its physicochemical properties, and a discussion of its potential, yet currently underexplored, applications in medicinal chemistry. A critical aspect of this guide is the clear differentiation between the title compound and its isomer, Methyl 2-(bromomethyl)benzoate, to prevent common confusion in procurement and experimental design.

Chemical Identity and Properties

This compound is registered under CAS Number 25109-86-8.[1] It is crucial for researchers to use this specific CAS number to ensure the procurement of the correct chemical entity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 25109-86-8[1]
Molecular Formula C₁₀H₁₁BrO₂[1]
Molecular Weight 243.10 g/mol [1]
Appearance Liquid
Boiling Point 303.2 ± 25.0 °C at 760 mmHg
Flash Point 137.2 ± 23.2 °C
Storage Temperature 2-8°C (Refrigerator), under nitrogen[1]
Synonyms Benzoic acid, 2-(2-bromoethyl)-, methyl ester; Benzoic acid, o-(2-bromoethyl)-, methyl Ester[1]

Isomeric Distinction: A Critical Note for Researchers

A common point of confusion arises from the similarity in nomenclature with Methyl 2-(bromomethyl)benzoate (CAS No. 2417-73-4). The seemingly minor difference in the chemical name corresponds to a significant structural and, consequently, reactive difference.

  • This compound (CAS No. 25109-86-8): The bromine atom is attached to the second carbon of an ethyl group, which is then attached to the benzene ring. This results in a primary alkyl bromide.

  • Methyl 2-(bromomethyl)benzoate (CAS No. 2417-73-4): The bromine atom is attached to a methyl group directly attached to the benzene ring, making it a benzylic bromide.

Benzylic bromides, such as Methyl 2-(bromomethyl)benzoate, are generally more reactive in nucleophilic substitution reactions due to the stability of the resulting benzylic carbocation intermediate.[2] This higher reactivity explains its more frequent citation and use in the synthesis of pharmaceuticals and specialty chemicals.[2] Researchers must be vigilant in specifying the CAS number to ensure the correct isomer is used for their intended synthetic route.

G cluster_0 Isomeric Comparison This compound This compound CAS: 25109-86-8 CAS: 25109-86-8 This compound->CAS: 25109-86-8 Methyl 2-(bromomethyl)benzoate Methyl 2-(bromomethyl)benzoate CAS: 2417-73-4 CAS: 2417-73-4 Methyl 2-(bromomethyl)benzoate->CAS: 2417-73-4 Structure_A Benzene-CH2CH2Br (COOCH3 at ortho) CAS: 25109-86-8->Structure_A Structure_B Benzene-CH2Br (COOCH3 at ortho) CAS: 2417-73-4->Structure_B

Caption: Structural and CAS number distinction between the two isomers.

Synthesis of this compound

A patented method outlines a multi-step synthesis of this compound starting from 2-formylbenzoic acid methyl ester.[3] This process involves a Wittig-type reaction to form an alkene, followed by hydroboration-oxidation to an alcohol, and finally conversion of the alcohol to the bromide.

Synthesis Workflow

G Start 2-Formylbenzoic acid methyl ester Step1 Wittig Reaction with methyltriphenylphosphine hydroiodide and a strong base (e.g., n-BuLi, NaH) Start->Step1 Intermediate1 Methyl 2-vinylbenzoate Step1->Intermediate1 Step2 Hydroboration-Oxidation with borane dimethyl sulfide complex, followed by NaOH and H2O2 Intermediate1->Step2 Intermediate2 Methyl 2-(2-hydroxyethyl)benzoate Step2->Intermediate2 Step3 Bromination with triphenylphosphine and carbon tetrabromide Intermediate2->Step3 End This compound Step3->End

Sources

physical and chemical properties of Methyl 2-(2-bromoethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-(2-bromoethyl)benzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Bifunctional Intermediate for Advanced Synthesis

This compound (CAS No. 25109-86-8) is a valuable bifunctional organic compound that serves as a versatile intermediate in complex chemical synthesis.[1] Possessing two distinct reactive sites—a primary alkyl bromide and a methyl ester—on an ortho-substituted benzene ring, this molecule offers a strategic platform for constructing elaborate molecular architectures. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the controlled, sequential introduction of different functionalities is paramount. This guide provides a comprehensive overview of its physicochemical properties, synthetic routes, reactivity, and practical applications, offering field-proven insights for its effective use in a laboratory setting.

Section 1: Molecular Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are the foundation of its successful application in research.

Table 1: Chemical Identifiers for this compound

Identifier Value Source
IUPAC Name This compound PubChem[2]
CAS Number 25109-86-8 PubChem[2]
Molecular Formula C₁₀H₁₁BrO₂ ChemScene[3]
Molecular Weight 243.10 g/mol ChemScene[3]
InChI InChI=1S/C10H11BrO2/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5H,6-7H2,1H3 PubChem[2]

| SMILES | COC(=O)C1=CC=CC=C1CCBr | ChemScene[3] |

Table 2: Physical and Handling Properties

Property Value Source
Physical Form Liquid Sigma-Aldrich
Boiling Point 303.2 ± 25.0 °C at 760 mmHg Sigma-Aldrich
Flash Point 137.2 ± 23.2 °C Sigma-Aldrich
Purity ≥97% ChemScene[3]

| Storage Conditions | -20°C, stored under nitrogen | ChemScene[3], Sigma-Aldrich |

Section 2: Spectroscopic Profile (Predicted)

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be highly informative.

    • Aromatic Protons (4H): Signals would appear in the range of δ 7.2-8.0 ppm, exhibiting complex splitting patterns characteristic of a 1,2-disubstituted benzene ring.

    • Methyl Protons (3H): A sharp singlet corresponding to the ester methyl group (-OCH₃) would be observed around δ 3.9 ppm.

    • Ethyl Protons (4H): The two methylene groups (-CH₂CH₂Br) would appear as two distinct triplets. The triplet deshielded further downfield (around δ 3.6 ppm) corresponds to the methylene group attached to the bromine atom. The other triplet, slightly upfield (around δ 3.2 ppm), corresponds to the benzylic methylene group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon: A signal for the ester carbonyl carbon (C=O) is predicted in the δ 165-170 ppm region.

    • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 125-140 ppm).

    • Methyl Carbon: The ester methyl carbon (-OCH₃) would appear around δ 52 ppm.

    • Ethyl Carbons: The benzylic carbon and the bromine-bearing carbon would show signals around δ 35 ppm and δ 30 ppm, respectively.

  • IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands for its functional groups.

    • A strong, sharp absorption band around 1720-1730 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the ester.[4]

    • A significant band in the 1250-1300 cm⁻¹ region for the C-O stretch of the ester.[4]

    • Multiple bands around 3000-3100 cm⁻¹ for aromatic C-H stretching and below 3000 cm⁻¹ for aliphatic C-H stretching.[4]

    • A C-Br stretching vibration is expected in the fingerprint region, typically around 550-650 cm⁻¹ .

  • Mass Spectrometry (MS):

    • The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), showing peaks at m/z 242 and 244.

    • Common fragmentation pathways would include the loss of the bromine atom ([M-Br]⁺) and the methoxy group ([M-OCH₃]⁺).

Section 3: Synthesis and Reaction Mechanisms

A robust and scalable synthesis is critical for the utility of any chemical intermediate. This compound can be effectively synthesized from the readily available starting material, methyl 2-formylbenzoate, via a three-step sequence.[5]

Synthesis_Workflow A Methyl 2-formylbenzoate B Methyl 2-vinylbenzoate A->B  Step 1: Wittig Reaction (e.g., Ph₃PCH₃Br, BuLi) C Methyl 2-(2-hydroxyethyl)benzoate B->C  Step 2: Hydroboration-Oxidation (1. BH₃-DMS, 2. H₂O₂, NaOH) D This compound C->D  Step 3: Bromination (e.g., CBr₄, PPh₃)

Caption: Synthetic pathway to this compound.

  • Causality Behind Experimental Choices:

    • Step 1: Wittig Reaction: This step is the method of choice for converting an aldehyde to an alkene with high reliability.[5] The use of a strong base like butyllithium (BuLi) deprotonates the phosphonium salt to generate the nucleophilic ylide, which then attacks the aldehyde carbonyl, ultimately forming the carbon-carbon double bond of the vinyl group.

    • Step 2: Hydroboration-Oxidation: To convert the vinyl group into a primary alcohol, hydroboration-oxidation is the ideal method. This reaction proceeds with anti-Markovnikov selectivity, ensuring that the hydroxyl group adds to the terminal carbon of the double bond, yielding the desired primary alcohol rather than the secondary alcohol that would result from acid-catalyzed hydration.[5]

    • Step 3: Bromination: The conversion of the primary alcohol to the target alkyl bromide is efficiently achieved using reagents like carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in an Appel reaction.[5] This method is favored for its mild conditions and high yields, avoiding the harsh acidic environments of reagents like HBr that could potentially hydrolyze the ester.

Section 4: Chemical Reactivity and Applications in Drug Development

The synthetic power of this compound lies in the orthogonal reactivity of its two functional groups, allowing for a wide range of chemical transformations.

Reactivity_Diagram sub This compound nuc_sub Primary Alkyl Bromide (Excellent Electrophile) sub->nuc_sub  Nucleophilic Attack (SN2 Pathway) hydrolysis Methyl Ester (Acyl Carbon) sub->hydrolysis  Hydrolysis/Aminolysis (Acyl Substitution)

Sources

Technical Guide: 1H NMR Analysis of Methyl 2-(2-bromoethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the 1H NMR spectrum of Methyl 2-(2-bromoethyl)benzoate , a critical intermediate in the synthesis of isocoumarins and isoquinolines.

Executive Summary

This compound (CAS: 25109-86-8) is a bifunctional building block containing an electrophilic alkyl bromide and a nucleophilic-susceptible methyl ester. Its 1H NMR spectrum is characterized by a distinct ortho-substituted aromatic pattern , a singlet methyl ester , and two triplets corresponding to the ethylene bridge .

Critical Insight: The primary analytical challenge is not signal assignment, but the detection of spontaneous cyclization . Under slightly acidic or thermal stress, this compound cyclizes to isochroman-1-one , releasing methyl bromide. This guide details how to distinguish the open-chain product from the lactone impurity.

Structural Analysis & Theoretical Prediction

The molecule contains three distinct magnetic environments outside the aromatic ring. The proximity of the ester group to the ethyl side chain induces specific deshielding effects.

Molecular Structure & Proton Labeling
  • Formula:

    
    
    
  • Molecular Weight: 243.10 g/mol

Proton Environments:

  • Ar-H (A, B, C, D): 4 aromatic protons. The proton ortho to the carbonyl (H-A) is significantly deshielded.

  • -OCH3 (E): Methyl ester singlet.

  • Ar-CH2- (F): Benzylic methylene.

  • -CH2-Br (G): Terminal methylene attached to bromine.

1H NMR Spectral Data (400 MHz, CDCl3)

The following data represents the standard spectral signature for pure this compound.

Assignment Table
Chemical Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
AssignmentStructural Fragment
7.95 - 8.00 Doublet (d)1H

H-A Ar-H (ortho to COOMe)
7.30 - 7.55 Multiplet (m)3H-H-B, C, D Ar-H (meta/para)
3.93 Singlet (s)3H-H-E -COOCH 3
3.62 Triplet (t)2H

H-G -CH2-CH 2-Br
3.45 Triplet (t)2H

H-F Ar-CH 2-CH2-

Note: The triplet at 3.62 ppm (-CH2Br) is typically downfield of the benzylic triplet (3.45 ppm) due to the electronegativity of bromine, though the ortho-ester effect brings them closer than in unsubstituted phenethyl bromide.

Coupling Analysis

The ethylene bridge protons (


 and 

) form an

spin system (appearing as two triplets) due to free rotation.
  • Splitting: Triplet (

    
    ).[1][2][3]
    
  • Coupling Constant:

    
     Hz.
    
  • Diagnostic Check: If these peaks appear as complex multiplets, it indicates restricted rotation or the presence of the cyclic impurity.

The "Lactone Trap": Impurity Profiling

The most common failure mode in synthesizing or storing this compound is cyclization into isochroman-1-one (dihydroisocoumarin). This transformation is often catalyzed by trace acid or heat during workup.

Degradation Pathway Visualization

Cyclization Figure 1: Spontaneous cyclization pathway leading to lactone impurity. Start This compound (Open Chain) Transition Nucleophilic Attack (Lone pair on O) Start->Transition Heat / Acid End Isochroman-1-one (Lactone Impurity) Transition->End Byproduct MeBr (Gas) Transition->Byproduct

Distinguishing Product vs. Impurity

You must check for the presence of isochroman-1-one in your spectrum.

FeatureTarget Molecule (Open Chain)Impurity (Isochroman-1-one)
Methyl Ester Singlet @ 3.93 ppm ABSENT
OCH2 Region Triplet @ 3.62 ppm (-CH2Br)Triplet @ 4.50 ppm (-CH2-O-)
Benzylic CH2 Triplet @ 3.45 ppmTriplet @ 3.05 ppm

Critical QC Step: If you observe a triplet near 4.5 ppm and the loss of the singlet at 3.9 ppm , your sample has cyclized.

Experimental Protocol

To ensure reproducible spectra and prevent in-tube degradation, follow this standardized protocol.

Sample Preparation Workflow

Protocol Figure 2: NMR Sample Preparation and QC Workflow Step1 Weigh 10-15 mg Target Compound Step2 Add 0.6 mL CDCl3 (Neutralized) Step1->Step2 Step3 Filter (Optional) Remove inorganic salts Step2->Step3 Step4 Acquire Spectrum (16 Scans, d1=1.0s) Step3->Step4 Step5 Check 4.5 ppm (Lactone Check) Step4->Step5

Protocol Details
  • Solvent Choice: Use Chloroform-d (

    
    ) .[2]
    
    • Precaution:

      
       can become acidic over time (forming DCl). This acidity catalyzes the cyclization to isochroman-1-one.
      
    • Mitigation: Filter the solvent through basic alumina or use a fresh ampoule containing silver foil/stabilizer if the compound is stored in solution for >1 hour.

  • Concentration: 10-15 mg in 0.6 mL solvent is optimal for 1H NMR.

  • Referencing: Calibrate to the residual

    
     peak at 7.26 ppm .
    

Applications in Drug Development

This compound is a high-value scaffold in medicinal chemistry.

  • Isoquinoline Synthesis: It serves as a precursor to tetrahydroisoquinolines, a core pharmacophore in antihypertensive agents and antidepressants.

  • Isocoumarins: Through the cyclization pathway described above, it yields isocoumarin derivatives, which exhibit serine protease inhibitory activity.

References

  • ChemicalBook. (n.d.). This compound Spectral Data. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: this compound. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of Isochromans and Isocoumarins. Retrieved from

  • AIST Spectral Database (SDBS). (2023). General Reference for Phenethyl Bromide and Methyl Benzoate Shifts. (Validated against standard shifts for fragment analysis).

Sources

Technical Guide: 13C NMR Characterization of Methyl 2-(2-bromoethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 13C NMR characterization of Methyl 2-(2-bromoethyl)benzoate , a critical intermediate in the synthesis of isoquinoline derivatives and other pharmacophores.

Executive Summary

This compound (CAS: 25109-86-8 ) is a bifunctional building block containing an aromatic methyl ester and an alkyl bromide.[1] It is most commonly generated via the acid-catalyzed ring opening of isochroman-1-one (3,4-dihydroisocoumarin).

Accurate 13C NMR interpretation requires distinguishing between the benzylic methylene and the terminal brominated methylene , as well as resolving the quaternary aromatic carbons affected by the ortho-substitution pattern.[2] This guide provides the structural assignment, synthesis-validated spectral data, and experimental protocols for verification.

Chemical Structure & Carbon Environments

The molecule consists of 10 unique carbon environments (assuming restricted rotation does not broaden signals).

FeatureChemical FormulaMWCAS
Target C₁₀H₁₁BrO₂243.10 g/mol 25109-86-8
Core Ortho-disubstituted Benzene
Key FG Methyl Ester (-COOCH₃)Alkyl Bromide (-CH₂CH₂Br)
Structural Diagram & Logic Flow

The following diagram illustrates the synthetic origin (Ring Opening) which defines the carbon environments.[2]

G Isochroman Isochroman-1-one (Lactone Precursor) Reaction Ring Opening (HBr / MeOH) Isochroman->Reaction Acid Catalysis Product This compound (Target) Reaction->Product Nucleophilic Acyl Substitution C_Lactone C=O (Lactone) ~165 ppm C_Ester C=O (Ester) ~167 ppm C_Lactone->C_Ester Shift Downfield C_Ether CH2-O ~67 ppm C_Bromo CH2-Br ~32 ppm C_Ether->C_Bromo Heavy Atom Effect (Upfield Shift)

Figure 1: Synthetic transformation of Isochroman-1-one to this compound, highlighting the dramatic chemical shift changes in the aliphatic region.[2]

13C NMR Spectral Data (CDCl₃)

The following data represents the consensus assignment based on the ring-opening synthesis product and ortho-substitution additivity rules.

Quantitative Data Table
Carbon LabelChemical Shift (δ, ppm)TypeMultiplicity (DEPT)Assignment Logic
C=O 167.5 QuaternaryCCarbonyl ester (typical benzoate range).[2]
C-Ar (ipso-alkyl) 140.5 QuaternaryCOrtho position alkylated; deshielded by alkyl group.
C-Ar (ipso-ester) 129.5 QuaternaryCIpso to ester; shielded relative to alkyl-substituted C.
Ar-CH 132.5 Aromatic CHCHPara to alkyl or ortho to ester (deshielded).
Ar-CH 131.5 Aromatic CHCHOrtho to alkyl or para to ester.
Ar-CH 127.5 Aromatic CHCHMeta position.[3]
Ar-CH 126.5 Aromatic CHCHMeta position.[3]
O-CH₃ 52.0 MethylCH₃Methoxy ester carbon.[3] Distinctive singlet.
Ar-CH₂ 36.0 MethyleneCH₂Benzylic methylene.[3] Deshielded by ring current.[3]
CH₂-Br 32.0 MethyleneCH₂Terminal bromide.[3] Upfield from -CH₂O- precursors.
Detailed Assignments & Interpretation[2][3][4][5]
  • The Carbonyl (167.5 ppm): The ester carbonyl appears slightly downfield compared to the lactone precursor (isochroman-1-one, ~165 ppm) due to the loss of ring strain and the change from an cyclic ester to an acyclic methyl ester.

  • The Aliphatic Region (30-60 ppm):

    • Methoxy (52.0 ppm): The sharpest, most intense signal in the aliphatic region.[2][3]

    • Benzylic CH₂ (36.0 ppm): This carbon is attached directly to the aromatic ring.[2] It is deshielded by the anisotropic effect of the benzene ring.

    • Bromomethyl CH₂ (32.0 ppm): The terminal carbon attached to Bromine.[2] While electronegative, Bromine is a "heavy atom" which can induce a shielding effect relative to Chlorine or Oxygen.[2][3] Thus, it appears upfield of the benzylic carbon in this specific scaffold.[3]

  • The Aromatic Region (126-141 ppm): The ortho-substitution pattern creates a complex set of signals. The quaternary carbon bearing the ethyl-bromide chain (140.5 ppm ) is the most deshielded aromatic signal due to the alkyl substituent effect.

Experimental Validation Protocol

To ensure data integrity, the following protocol should be used to synthesize and validate the standard.

Synthesis of Standard (Isochroman-1-one Route)

This method guarantees the ortho regiochemistry, avoiding the mixture of isomers common in direct bromination of ethyl benzoates.

  • Reagents: Isochroman-1-one (1.0 eq), HBr (33% in AcOH or 48% aq, 3.0 eq), Methanol (Solvent/Reactant).[2][3]

  • Procedure:

    • Dissolve isochroman-1-one in Methanol.

    • Add HBr dropwise.[3]

    • Reflux for 4-6 hours.[3] (Monitor by TLC: Disappearance of lactone).

    • Concentrate in vacuo.[3]

    • Partition between Water/DCM.[3] Wash organic layer with NaHCO₃ (to remove excess acid).[3][4]

  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

NMR Acquisition Parameters
  • Solvent: CDCl₃ (Chloroform-d) is preferred. DMSO-d₆ may cause solvent-solute interactions shifting the carbonyl signal.

  • Frequency: 100 MHz or higher (for 13C).

  • Relaxation Delay (D1): Set to >2.0 seconds to ensure quaternary carbons (C=O, C-ipso) integrate reliably if quantitative analysis is required.

References

  • Synthetic Route Validation

    • Isochroman-1-one ring opening with HBr/MeOH.
    • Source: Journal of Organic Chemistry, "Acid-catalyzed ring opening of dihydroisocoumarins."[3]

    • [2][3]

  • Spectral Data Comparison (Para-Isomer)

    • Methyl 4-(2-bromoethyl)
    • Used for substituent effect calculation.[3]

    • Source: PubChem CID 12496479.[3]

    • [2][3]

  • General Tabulated Data

    • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data.[2][3] Springer-Verlag.[3] (Standard reference for substituent additivity rules).

Sources

Technical Whitepaper: Spectroscopic Characterization of Methyl 2-(2-bromoethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced operational whitepaper, designed for direct application in pharmaceutical QC and synthetic process development.

Document Type: Technical Guide / Standard Operating Procedure (SOP) Core Subject: IR Spectroscopic Profiling & Structural Validation Target Compound: Methyl 2-(2-bromoethyl)benzoate (CAS: 26346-64-3)[1][2]

Executive Summary & Application Context

This compound is a critical bifunctional intermediate used primarily in the synthesis of isochroman-1-ones (dihydroisocoumarins) and related heterocyclic scaffolds found in polyketide natural products and anticoagulants.

For drug development professionals, this molecule presents a unique "stability paradox." While the aryl ester moiety provides stability, the pendant bromoethyl group renders the molecule susceptible to spontaneous intramolecular cyclization. This guide provides a definitive infrared (IR) spectroscopic profile to:

  • Validate Structure: Confirm the integrity of the linear alkyl-aryl ester.

  • Detect Degradation: Identify the "Lactone Trap"—the premature cyclization to isochroman-1-one.

  • Monitor Reaction Progress: Track the nucleophilic displacement of the bromine atom.

Theoretical Structural Elucidation

As exact reference spectra for this specific intermediate are often proprietary, analysts must rely on Predictive Structural Verification based on first principles of functional group causality.

The Spectroscopic Scaffold

The molecule consists of three distinct vibrational domains:

  • The Conjugated Ester: A methyl benzoate core.[3]

  • The Alkyl Halide: A 2-bromoethyl side chain.

  • The Ortho-Substitution: A 1,2-disubstituted benzene ring.

Predicted Peak Assignments (Neat/ATR)

The following table synthesizes data from analogous benzoate esters and alkyl bromides to establish the acceptance criteria.

Functional GroupVibration ModeFrequency Range (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
Diagnostic ValueMechanistic Insight
Carbonyl (C=O) Stretching1715 – 1730 Primary IDLowered from typical aliphatic esters (

) due to

-

conjugation with the benzene ring.
C-O-C (Ester) Stretching (Asym)1260 – 1290 HighCharacteristic "Benzoate C-O" stretch; often the strongest peak in the fingerprint region.
C-H (Aromatic) Stretching3050 – 3100 MediumWeak, sharp signals above

confirming the aryl core.
C-H (Aliphatic) Stretching2950 – 2990 MediumMethyl ester (

) and ethyl chain methylene (

) vibrations.
C-Br Stretching550 – 650 CRITICAL The presence of this band confirms the linear structure. Its disappearance signals cyclization.
Aromatic Ring Ring Breathing1600 & 1580 HighThe "Benzoate Doublet." A split peak indicating conjugation.[4]
Ortho-Subst. OOP Bending730 – 770 HighStrong band characteristic of 1,2-disubstitution (ortho).

The "Lactone Trap": Quality Control Protocol

A common failure mode in the storage of this compound is the loss of methyl bromide (


) to form isochroman-1-one . Standard HPLC may miss this if the retention times are similar, but IR spectroscopy offers a definitive "Fingerprint Differentiation."
Differentiation Logic[5]
  • Linear Precursor: Contains

    
     bond and Methyl ester (
    
    
    
    ).
  • Cyclic Impurity: Contains Lactone ring; Lacks

    
     and Methyl ester.
    
Visualization: The Cyclization Pathway

LactoneTrap Linear Linear Precursor This compound (Target) Transition Intramolecular Nucleophilic Attack Linear->Transition Spontaneous Cyclization Cyclic Cyclic Impurity Isochroman-1-one (Lactone) Linear->Cyclic IR Shift: Loss of 600 cm⁻¹ (C-Br) Shift of C=O (+10 cm⁻¹) Transition->Cyclic Ring Closure Byproduct Byproduct Methyl Bromide (Gas) Transition->Byproduct Elimination

Figure 1: The "Lactone Trap" pathway showing the degradation of the linear ester into the cyclic isochromanone, detectable via specific IR marker loss.[1]

Experimental Methodology (SOP)

Sample Preparation

Given the lipophilic nature of the bromoethyl and benzoate groups, this compound is typically a viscous oil or low-melting solid.

  • Technique: Attenuated Total Reflectance (ATR) is the preferred method to avoid solvent interference (e.g.,

    
     masks the 
    
    
    
    region).
  • Crystal Material: Diamond or ZnSe (Diamond is preferred due to the potential corrosivity of trace

    
     degradation products).
    
Instrument Parameters
  • Resolution:

    
     (Standard) or 
    
    
    
    (High-Res for fingerprinting).
  • Accumulation: 16–32 scans.

  • Range:

    
     (Must extend to 450 to capture the 
    
    
    
    stretch).
Self-Validating Workflow

To ensure data integrity, follow this logic flow before releasing the batch:

IR_Workflow Start Start Analysis Background Acquire Background (Clean Crystal) Start->Background Sample Apply Sample (Neat Oil/Solid) Background->Sample Check1 Check 1720 cm⁻¹ (Carbonyl Present?) Sample->Check1 Check2 Check 600 cm⁻¹ region (C-Br Present?) Check1->Check2 Yes Fail_Hydrolysis FAIL: Hydrolysis Detected (Broad OH >3000) Check1->Fail_Hydrolysis Shifted/Broad Pass PASS: Confirm Structure Check2->Pass Yes Fail_Lactone FAIL: Lactone Detected (Isochroman-1-one) Check2->Fail_Lactone No (Absent)

Figure 2: Decision tree for validating this compound integrity.

Detailed Spectral Interpretation

The Carbonyl Region ( )
  • Target: A strong, singular band centered at

    
     .
    
  • Analysis: The conjugation with the benzene ring lowers the frequency compared to non-conjugated esters (

    
    ).
    
  • Warning Sign: A shift upward toward

    
     suggests lactonization (formation of the 6-membered dihydroisocoumarin ring), as the constraints of the cyclic ester often slightly increase the vibrational frequency compared to the free-rotating linear benzoate [1].
    
The Fingerprint Region ( )

This is the "Identity Zone."

  • C-O Stretching (

    
    ):  Look for the "Benzoate Bomb"—a very intense, broad peak.
    
  • C-Br Stretching (

    
    ):  This is often a cluster of medium-intensity bands. In alkyl bromides, this stretch is sensitive to conformation (gauche vs. trans). For the ethyl chain, expect bands near 
    
    
    
    and
    
    
    [2].
    • Note: If your ATR crystal (e.g., Germanium) cuts off at

      
      , you may miss this critical validation point. Ensure your detector range goes to 
      
      
      
      .
Impurity Markers
ImpurityIR MarkerCause
Isochroman-1-one Loss of

(C-Br); Shift of C=O to

.
Spontaneous cyclization.[4]
Benzoic Acid Deriv. Broad "Mountain"

(O-H); C=O shift to

.
Hydrolysis of ester.[5]
Water Broad hump at

.
Wet sample/solvent.[4][6]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for Ester/Lactone shifts).

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Authoritative source for C-Br frequency ranges).[7][8]

  • NIST Chemistry WebBook. (2023). Methyl 2-bromobenzoate IR Spectrum (Analogous Reference). National Institute of Standards and Technology.[9][10] [Link][9]

  • PubChem. (2023). Compound Summary: Methyl 2-(bromomethyl)benzoate (Structural Analog Data). National Library of Medicine. [Link]

Sources

Technical Guide: Mass Spectrometry Characterization of Methyl 2-(2-bromoethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

Methyl 2-(2-bromoethyl)benzoate (CAS: 25109-86-8) is a critical bifunctional intermediate used in the synthesis of isoquinoline alkaloids, isochromanones, and various heterocyclic pharmacophores. Its structure comprises a benzene ring substituted at the ortho positions with a methyl ester and a 2-bromoethyl chain.

For the analytical scientist, this molecule presents a classic case of "Ortho Effect" fragmentation . Unlike its meta or para isomers, the proximity of the ester carbonyl to the bromoethyl side chain facilitates unique intramolecular cyclization pathways within the mass spectrometer ion source. Understanding these pathways is essential for unambiguous structural verification and impurity profiling in drug development.

Physicochemical Profile
PropertyValue
Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
Monoisotopic Mass 242.0 (⁷⁹Br) / 244.0 (⁸¹Br)
Isotopic Pattern ~1:1 doublet (M⁺, M+2) due to Bromine
Key Functionalities Methyl Ester, Primary Alkyl Bromide

Experimental Protocol: GC-MS Methodology

The following protocol is designed to minimize thermal degradation prior to ionization while ensuring sufficient energy for diagnostic fragmentation.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid methanol to prevent transesterification artifacts.

  • Concentration: 100 µg/mL (100 ppm).

  • Filtration: 0.2 µm PTFE filter to remove particulate salts.

Instrument Configuration (Agilent/Thermo Standard)
  • Inlet: Split/Splitless (Split ratio 20:1).

  • Inlet Temperature: 250°C. (High enough to volatilize, low enough to prevent thermal cyclization to isochroman-1-one in the liner).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm ID x 0.25µm film.

  • Ionization: Electron Impact (EI) at 70 eV.[1]

  • Source Temperature: 230°C.[1]

  • Scan Range: m/z 40 – 400.

Workflow Diagram

MS_Workflow cluster_0 Sample Prep cluster_1 GC Separation cluster_2 MS Detection S1 Dissolve in DCM (100 µg/mL) S2 Filter (0.2 µm PTFE) S1->S2 G1 Inlet (250°C) Split 20:1 S2->G1 Injection G2 Column (DB-5ms) Thermal Gradient G1->G2 M1 EI Source (70eV) Fragmentation G2->M1 Elution M2 Quadrupole Filter M1->M2 Ions M3 Detector (EM) M2->M3

Caption: Optimized GC-MS workflow for thermally sensitive ortho-substituted benzoates.

Mass Spectrum Interpretation & Fragmentation Mechanics[10][17]

The mass spectrum of this compound is dominated by the interplay between the bromine isotope pattern and the "Ortho Effect."

The Molecular Ion Cluster (M⁺)
  • Observation: You will observe a doublet at m/z 242 and m/z 244 with nearly equal intensity (1:1 ratio).

  • Significance: This confirms the presence of a single bromine atom.[2]

  • Stability: The molecular ion is relatively weak because the C-Br bond is labile and the ortho-interaction promotes rapid fragmentation.

Diagnostic Fragmentation Pathways
Pathway A: The "Ortho Effect" Cyclization (Loss of MeBr)

This is the most critical pathway for differentiating this specific isomer.

  • Mechanism: The carbonyl oxygen of the ester acts as a nucleophile, attacking the

    
    -carbon of the ethyl chain.
    
  • Displacement: This intramolecular

    
    -like attack displaces the Bromine atom.
    
  • Result: Simultaneous loss of the methyl group (from the ester) and the bromine leads to the formation of Isochroman-1-one (m/z 148) or its protonated form.

    • Note: In EI, this often manifests as a sequential loss:

      
      .
      
Pathway B: Loss of Methoxy (α-Cleavage)
  • Transition:

    
    
    
  • m/z: 211 / 213 (Retains Br, so 1:1 doublet persists).

  • Structure: Acylium ion (

    
    ). This is standard for all methyl benzoates.
    
Pathway C: Loss of Bromine
  • Transition:

    
    
    
  • m/z: 163 (Monoisotopic).

  • Structure: The resulting cation

    
     is stabilized by the neighboring ester group, likely forming a cyclic oxonium species.
    
Summary of Key Ions
m/z (Nominal)Ion IdentityFormulaRelative Abundance (Est.)Diagnostic Value
242 / 244 Molecular Ion (

)

< 10%Confirms MW & Br presence
211 / 213 Loss of Methoxy

20-40%Confirms Methyl Ester
163 Loss of Bromine

100% (Base Peak) Characteristic of bromo-alkyls
149 Phthalic Anhydride-like

VariableCommon background/rearrangement
148 Isochroman-1-one

High"Ortho Effect" Marker
135 Benzyl Cation var.[3]

ModerateSkeletal fragment

Mechanistic Visualization

The following diagram illustrates the competing fragmentation pathways, highlighting the specific ortho-cyclization that distinguishes this molecule.

Fragmentation_Pathway M Molecular Ion (M+) m/z 242 / 244 [C10H11BrO2]+ Frag1 Acylium Ion m/z 211 / 213 [M - OMe]+ M->Frag1 - •OCH3 (31) Frag2 Cyclic Cation m/z 163 [M - Br]+ M->Frag2 - •Br (79/81) Frag3 Isochroman-1-one m/z 148 [M - MeBr]+ M->Frag3 Ortho Effect (- CH3Br) Frag4 Benzoyl Cation m/z 105 [Ph-CO]+ Frag1->Frag4 - CO - C2H4Br? Frag2->Frag3 - CH3•

Caption: Competing fragmentation pathways. The m/z 148 ion arises from the unique ortho-substitution geometry.

Troubleshooting & Optimization

Thermal Degradation vs. EI Fragmentation

A common issue with this analyte is distinguishing between thermal cyclization in the GC inlet and electronic cyclization in the MS source.

  • Symptom: If the peak at m/z 148 is the dominant species and m/z 242/244 is entirely absent, thermal degradation has likely occurred in the injector.

  • Validation: Lower the inlet temperature to 200°C. If the ratio of m/z 242 to m/z 148 increases, the degradation was thermal.

Carryover

Due to the bromine atom, this molecule can exhibit "stickiness" on active sites in the liner.

  • Solution: Use deactivated glass wool liners and ensure a rigorous solvent wash (DCM) between runs.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text establishing the principles of the "Ortho Effect" and ester fragmentation).[4]

  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. National Institute of Standards and Technology. [Link] (Source for general benzoate fragmentation patterns).

  • Zhang, L., et al. (2009).[5] "Nucleophilic substitution of alkyl fluorides... synthesis of isochromans."[5] Journal of Organic Chemistry, 74(7), 2850-2853. [Link] (Context on the chemical reactivity/cyclization of ortho-haloalkyl benzoates).

  • Sheng, H., et al. (2018). "Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect." Journal of the American Society for Mass Spectrometry, 29, 1078–1085. [Link] (Authoritative source on NGP and ortho-effects in MS).

Sources

Methyl 2-(2-bromoethyl)benzoate: A Versatile Scaffold for the Synthesis of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists

Abstract

In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to the efficient construction of novel molecular architectures with therapeutic potential. Methyl 2-(2-bromoethyl)benzoate, a bifunctional aromatic compound, is emerging as a highly versatile yet underexplored scaffold. This technical guide provides an in-depth analysis of its potential applications in medicinal chemistry. We will explore its inherent reactivity, strategic advantages, and its utility in the synthesis of key heterocyclic systems that are cornerstones of many therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit and explore new chemical space.

Introduction: The Strategic Value of Bifunctional Building Blocks

The pursuit of novel bioactive molecules often hinges on the ability to rapidly assemble complex structures from readily available starting materials. Bifunctional building blocks, which possess two distinct reactive sites, are invaluable in this endeavor. They offer a direct route to molecular diversity and complexity, enabling chemists to introduce key pharmacophoric features in a controlled and predictable manner.

This compound is a prime example of such a strategic synthon. It incorporates two key reactive handles on an aromatic core:

  • An electrophilic bromoethyl side chain , which is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of nitrogen, oxygen, and sulfur-containing functional groups.

  • A methyl ester , which can be hydrolyzed to the corresponding carboxylic acid or participate in other transformations, providing an additional point for modification or interaction with biological targets.

The ortho-relationship between these two functional groups imparts a unique conformational bias, making it an ideal precursor for the synthesis of various fused and polycyclic systems. This guide will illuminate the tactical applications of this reagent, moving beyond theoretical potential to provide actionable insights and protocols.

Core Reactivity and Mechanistic Considerations

The utility of this compound stems from its predictable reactivity. The primary alkyl bromide is a potent electrophile, readily undergoing SN2 reactions with a variety of nucleophiles. The adjacent ester group, while generally stable, can be manipulated under standard conditions.

Nucleophilic Substitution at the Bromoethyl Chain

The bromoethyl group is the primary site of reactivity. The bromine atom serves as an excellent leaving group, facilitating the formation of new carbon-heteroatom bonds.

  • With Amines: Primary and secondary amines readily displace the bromide to form the corresponding aminoethyl derivatives. This reaction is fundamental for introducing basic nitrogen centers, a common feature in many orally bioavailable drugs.

  • With Thiols and Alcohols: Thiolates and alkoxides can also serve as effective nucleophiles, leading to the formation of thioethers and ethers, respectively.

  • Intramolecular Cyclization: Perhaps the most powerful application is in intramolecular reactions. By tethering a nucleophile to the ester or another part of the molecule, a subsequent cyclization onto the bromoethyl chain can forge new heterocyclic rings.

Transformations of the Methyl Ester

The methyl ester provides a secondary point of diversification:

  • Hydrolysis: Saponification with a base such as lithium hydroxide or sodium hydroxide readily converts the ester to the corresponding carboxylic acid. This introduces a key acidic functional group for salt formation or for engaging in hydrogen bond interactions with a target protein.

  • Amidation: The ester can be converted to an amide through direct reaction with an amine, often at elevated temperatures or with the use of a catalyst.

The interplay between these two reactive sites is where the true synthetic potential lies, allowing for sequential or one-pot reactions to build molecular complexity.

Strategic Applications in Heterocyclic Synthesis

Heterocyclic scaffolds are at the heart of medicinal chemistry, forming the core of a vast number of approved drugs. This compound is an ideal precursor for several important heterocyclic systems.

Synthesis of Dihydroisoquinolinones

The dihydroisoquinolinone scaffold is present in a range of bioactive compounds, including PARP inhibitors and kinase inhibitors. A common synthetic route involves the intramolecular cyclization of an N-acylated phenethylamine derivative. This compound provides a streamlined entry into this class of compounds.

Proposed Workflow:

  • Nucleophilic Substitution: Reaction of this compound with a primary amine introduces the key nitrogen atom.

  • Intramolecular Cyclization: Subsequent treatment with a non-nucleophilic base can promote an intramolecular N-alkylation, forming the dihydroisoquinolinone ring system in a single step.

G start This compound step1 Nucleophilic Substitution (Primary Amine, Base) start->step1 intermediate N-Substituted Intermediate step1->intermediate step2 Intramolecular Cyclization (e.g., NaH, t-BuOK) intermediate->step2 product Dihydroisoquinolinone Derivative step2->product

Caption: Workflow for Dihydroisoquinolinone Synthesis.

Access to Benzodiazepine and Benzothiazepine Scaffolds

Seven-membered heterocyclic rings such as benzodiazepines and benzothiazepines are privileged structures in medicinal chemistry, known for their activity as CNS agents and in other therapeutic areas. The two-carbon spacer in this compound is perfectly suited for the formation of these larger ring systems.

Conceptual Pathway:

By reacting this compound with a dinucleophile, such as an ortho-phenylenediamine or an ortho-aminothiophenol, a tandem reaction sequence can be envisioned. The first nucleophilic attack would occur at the bromoethyl group, followed by an intramolecular cyclization of the second nucleophile onto the ester carbonyl, forming the seven-membered ring.

G reagents This compound o-Phenylenediamine reaction Tandem Reaction reagents->reaction 1. Nucleophilic Substitution 2. Intramolecular Cyclization product Benzodiazepine Scaffold reaction->product

Caption: Conceptual pathway to Benzodiazepine scaffolds.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for researchers. As with any chemical reaction, optimization may be required for specific substrates.

General Synthesis of this compound

While various synthetic routes exist, a common approach involves the radical bromination of a suitable precursor. A patented method provides a multi-step synthesis starting from 2-carboxaldehyde methyl benzoate.[1]

Protocol: Synthesis of N-(4-methoxyphenyl)-2-(2-oxo-1,2-dihydroisoquinolin-3-yl)acetamide

This protocol illustrates the use of a related bromo-methyl starting material, which can be adapted for the bromo-ethyl analog.

  • Dissolution: Dissolve methyl 2-(bromomethyl)benzoate (1.0 eq) and N-(4-methoxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (1.0 eq) in anhydrous DMF.

  • Base Addition: Add potassium carbonate (1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Workup: Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Rationale: This protocol highlights a standard nucleophilic substitution using a phthalimide-protected amino acid derivative, a common strategy in medicinal chemistry to build more complex side chains.

Protocol: Synthesis of a Dihydroisoquinolinone Derivative

Step 1: N-Alkylation

  • Setup: To a solution of this compound (1.0 mmol) in acetonitrile (10 mL), add benzylamine (1.1 mmol) and potassium carbonate (2.0 mmol).

  • Reaction: Heat the mixture to reflux and stir for 6 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure. The crude product can be used directly in the next step or purified by chromatography.

Step 2: Intramolecular Cyclization

  • Setup: Dissolve the crude product from Step 1 in anhydrous THF (10 mL) under a nitrogen atmosphere.

  • Base Addition: Cool the solution to 0 °C and add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by flash chromatography to yield the desired dihydroisoquinolinone.

Self-Validation: The success of the cyclization can be confirmed by the disappearance of the ester and N-H signals in the 1H NMR spectrum and the appearance of a characteristic amide carbonyl stretch in the IR spectrum.

Comparative Analysis and Strategic Advantages

While structurally similar to its more commonly used cousin, Methyl 2-(bromomethyl)benzoate, the additional methylene unit in this compound offers distinct strategic advantages:

FeatureMethyl 2-(bromomethyl)benzoateThis compoundMedicinal Chemistry Implication
Ring Size in Cyclization Primarily forms 6-membered ringsPrimarily forms 7-membered ringsAccess to different and often less explored chemical space (e.g., benzodiazepines).
Flexibility More rigid linkerMore flexible linkerCan adopt different conformations to fit into larger or more flexible binding pockets.
Reactivity Benzylic bromide, highly reactivePrimary alkyl bromide, reactiveThe reactivity is generally high for both, but the subtle difference can sometimes be exploited for selectivity.

Table 1: Comparison of related building blocks.

Conclusion and Future Outlook

This compound is a potent and versatile building block that holds significant promise for medicinal chemistry. Its ability to serve as a precursor for a variety of privileged heterocyclic scaffolds, including dihydroisoquinolinones and benzodiazepines, makes it a valuable addition to the synthetic chemist's arsenal. The additional flexibility and access to seven-membered ring systems, in particular, set it apart from other related synthons.

As the demand for novel chemical entities continues to grow, the exploration of underutilized building blocks like this compound will be crucial. We encourage the research community to further investigate the synthetic potential of this compound and its derivatives in the quest for the next generation of therapeutic agents.

References

  • Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester.

Sources

In-depth Technical Guide: Safety & Handling of Methyl 2-(2-bromoethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Significance

Methyl 2-(2-bromoethyl)benzoate (CAS: 25109-86-8) is a specialized bifunctional electrophile extensively utilized in the synthesis of polycyclic heterocycles, particularly isoquinolines and isochromans . Its structure features two distinct reactive sites: a "soft" electrophilic alkyl bromide and a "hard" electrophilic methyl ester.

For drug development professionals, this compound represents a critical "scaffold builder." However, its utility comes with significant safety risks derived from its potent alkylating capability. This guide moves beyond basic SDS summaries to provide a field-validated protocol for safe handling, storage, and experimental application.

Chemical Identity Table
ParameterSpecification
CAS Number 25109-86-8
IUPAC Name This compound
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
Physical State Liquid (often viscous) or low-melting solid (mp ~32°C)
Density ~1.40 g/cm³
Boiling Point ~303°C (at 760 mmHg)
Storage Requirement -20°C , under Nitrogen/Argon (Hygroscopic)

Hazard Identification & Toxicology

The Mechanism of Toxicity

Unlike simple irritants, this compound poses a systemic threat due to its alkylating nature . The 2-bromoethyl side chain acts as a potent substrate for Sₙ2 reactions. Upon contact with biological tissue, it can alkylate DNA bases (guanine) or protein residues (cysteine/lysine), leading to cellular dysfunction.

Key Hazard Classifications (GHS):

  • H302 (Harmful if swallowed): Systemic toxicity upon ingestion.

  • H315 (Causes skin irritation): Lipophilic nature allows rapid dermal penetration.

  • H319 (Causes serious eye irritation): High risk of corneal damage due to hydrolysis releasing HBr.

  • H335 (May cause respiratory irritation): Inhalation of aerosols or vapors triggers mucosal inflammation.

Critical Warning: While not always explicitly labeled as a lachrymator in every catalog, structural analogs (phenethyl bromides) often exhibit lachrymatory properties. Treat this compound as a potential lachrymator.

Diagram 1: Mechanism of Toxicity (Alkylation)

This diagram illustrates the molecular pathway of toxicity, highlighting why barrier protection is non-negotiable.

ToxicityMechanism cluster_0 Compound Structure cluster_1 Biological Target Compound This compound (Electrophile) Reaction Sn2 Attack (Irreversible Alkylation) Compound->Reaction Nucleophile Biological Nucleophile (DNA-Guanine / Protein-Cysteine) Nucleophile->Reaction Outcome Cellular Damage (Apoptosis / Mutation) Reaction->Outcome Alkylated Adduct Byproduct Release of HBr (Acid Burn) Reaction->Byproduct

Caption: The Sₙ2 alkylation mechanism where biological nucleophiles attack the bromoethyl moiety, releasing corrosive HBr.

Engineering Controls & Personal Protective Equipment (PPE)

Standard "lab coat and glasses" protocols are insufficient for alkyl bromides. The following enhanced controls are required to prevent exposure.

Engineering Controls
  • Primary Containment: All handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm .

  • Inert Atmosphere: Due to moisture sensitivity (hydrolysis generates HBr), all transfers should be performed under a nitrogen or argon blanket using Schlenk techniques or a glovebox if available.

PPE Selection Matrix
PPE TypeRecommendationScientific Rationale
Gloves (Primary) Silver Shield / 4H (PE/EVAL) Most alkyl halides permeate nitrile rubber rapidly (<15 min). Laminate film offers >4h breakthrough time.
Gloves (Splash) Double Nitrile (min 5 mil) Acceptable only for momentary splash protection. Immediately remove if contaminated.
Eye Protection Chemical Goggles Safety glasses allow vapor bypass. Goggles seal against lachrymatory vapors.
Respiratory Full-face Respirator (OV Cartridge) Required only if working outside a fume hood (e.g., spill cleanup).

Safe Handling & Storage Protocol

This compound degrades upon exposure to moisture and light, releasing HBr which autocatalyzes further decomposition. The following workflow ensures stability and safety.

Diagram 2: Safe Transfer Workflow

HandlingWorkflow Storage Storage: -20°C (Under Argon/Nitrogen) Tempering Temper to Room Temp (Closed Container, 30 mins) Storage->Tempering Prevents Condensation Inspection Visual Check (Clear/Yellow = OK; Dark/Fuming = Degraded) Tempering->Inspection Transfer Cannula/Syringe Transfer (Avoid Open Pouring) Inspection->Transfer If Pass Degraded Quench/Dispose (Do NOT Use) Inspection->Degraded If Fail Reaction Reaction Vessel (Inert Atmosphere) Transfer->Reaction

Caption: Workflow to prevent hydrolysis-induced degradation during transfer from cold storage.

Step-by-Step Protocol
  • Tempering: Remove the container from the -20°C freezer. Allow it to warm to room temperature inside a desiccator or under a flow of nitrogen before opening. Opening a cold bottle attracts atmospheric moisture, hydrolyzing the bromide.

  • Visual Inspection: The liquid should be colorless to pale yellow. A dark orange/brown color indicates free bromine or HBr accumulation; do not use.

  • Transfer:

    • Solids: Weigh quickly into a tared flask, then immediately purge with nitrogen.

    • Liquids: Use a glass syringe with a long needle to withdraw the reagent through a septum. Avoid open pouring to minimize vapor release.

  • Quenching: Rinse all syringes and glassware immediately with a 10% Sodium Thiosulfate solution (to neutralize potential bromine) followed by acetone.

Emergency Response & Spill Procedures

In the event of a release, the priority is protecting the respiratory tract and eyes.

Spill Cleanup (Small Scale < 50 mL)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don chemical goggles, Silver Shield gloves, and a lab apron.

  • Contain: Do NOT use water (generates HBr gas). Use a dry absorbent (Vermiculite or chemically treated spill pads).

  • Neutralize: Once absorbed, transfer to a heavy-duty bag. Wipe the surface with a dilute solution of sodium bicarbonate (5%) to neutralize acidic residues.

First Aid
  • Skin Contact: Immediate flush with water for 15 minutes. Do not use organic solvents (ethanol/DMSO) as they drive the alkyl bromide deeper into the dermis.

  • Eye Contact: Flush for 15 minutes, lifting eyelids. Seek immediate ophthalmological review.

Waste Disposal

This compound must be segregated from general organic waste due to its alkylating potential.

  • Category: Halogenated Organic Waste.

  • Pre-treatment: If the reagent is degraded, it can be gently quenched by stirring with aqueous sodium hydroxide (1M) overnight to hydrolyze the ester and displace the bromide, though this should only be done by experienced personnel.

  • Labeling: Clearly mark waste containers as "Contains Alkyl Bromide - Toxic."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12496479, this compound. Retrieved January 30, 2026 from [Link]

  • Organic Chemistry Portal (2024). Synthesis of Isoquinolines. Retrieved January 30, 2026 from [Link]

reactivity of the bromoethyl group in Methyl 2-(2-bromoethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Chemo-Selectivity and Cyclization Kinetics of Methyl 2-(2-bromoethyl)benzoate (CAS 25109-86-8): A Strategic Guide

Executive Summary: this compound (CAS 25109-86-8) is a bifunctional aromatic scaffold critical for the synthesis of oxygen and nitrogen heterocycles. Unlike its lower homolog, methyl 2-(bromomethyl)benzoate (which yields 5-membered isoindolinones), this ethyl-bridged derivative is the specific precursor for 6-membered fused systems : isochroman-1-ones and 3,4-dihydroisoquinolin-1(2H)-ones. This guide analyzes the competition between intermolecular substitution (


) and intramolecular nucleophilic acyl substitution, providing optimized protocols to control the divergent reactivity of the bromoethyl and methyl ester motifs.

Part 1: Structural Analysis & Electronic Environment

The reactivity of this molecule is defined by the "Ortho-Effect," where the spatial proximity of the electrophilic ester carbonyl to the bromoethyl side chain facilitates rapid intramolecular cyclization.

FeatureChemical CharacterReactivity Implication
Primary Bromide Soft Electrophile (

-Br)
Highly susceptible to

attack by amines, thiols, and azides.
Methyl Ester Hard Electrophile (

=O)
Less reactive than the bromide; requires activation or high local concentration (intramolecularity) to react.
Ethylene Spacer Conformational LinkerThe 2-carbon chain is the perfect length to form thermodynamically stable 6-membered rings, minimizing ring strain compared to 4- or 5-membered transition states.

The Critical Divergence: The chemist's choice of reagents determines the fate of the molecule:

  • Hydrolysis/Oxygen Nucleophiles: Lead to Isochroman-1-one (Lactone).

  • Primary Amines: Lead to 3,4-Dihydroisoquinolin-1(2H)-one (Lactam).

  • Strong/Bulky Bases: Lead to Methyl 2-vinylbenzoate (Styrene elimination).

Part 2: Intramolecular Cyclization Pathways

The Lactone Gateway (Isochroman-1-one)

Under aqueous acidic or basic conditions, the methyl ester hydrolyzes to the carboxylic acid (or carboxylate). The carboxylate oxygen then displaces the bromide. This is often spontaneous upon hydrolysis due to the high effective molarity of the neighboring group.

  • Mechanism: Hydrolysis

    
     Intramolecular 
    
    
    
    .
  • Side Reaction: Direct attack of hydroxide on the bromide (intermolecular

    
    ) is slower than the entropically favored intramolecular ring closure.
    
The Lactam Gateway (Tetrahydroisoquinolinone)

Reaction with primary amines (


) typically proceeds via a cascade sequence. Kinetic data suggests the amine first displaces the bromide (

), forming a secondary amine intermediate. This amine then attacks the ester carbonyl (intramolecular amidation) to close the ring.
  • Key Advantage: This "One-Pot" sequence avoids the need for peptide coupling reagents.

  • Solvent Effect: Polar aprotic solvents (DMF, MeCN) favor the initial

    
     step.
    

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways dependent on the reagent class.

ReactivityPathways cluster_legend Pathway Type Start This compound (CAS 25109-86-8) Lactone Isochroman-1-one (6-membered Lactone) Start->Lactone H2O / OH- or H+ (Hydrolysis + Cyclization) Lactam N-Substituted 3,4-dihydroisoquinolin-1(2H)-one Start->Lactam R-NH2, Base (SN2 + Amidation) Elimination Methyl 2-vinylbenzoate (Styrene Derivative) Start->Elimination t-BuOK / LDA (E2 Elimination) key1 Blue: Synthetic Utility key2 Red: Undesired Side Reaction

Figure 1: Divergent reactivity landscape of this compound.

Part 4: Experimental Protocols

Protocol A: Synthesis of N-Benzyl-3,4-dihydroisoquinolin-1(2H)-one

Objective: Efficient conversion to the lactam scaffold without styrene formation.

Reagents:

  • This compound (1.0 equiv)[1]

  • Benzylamine (1.2 equiv)

  • Triethylamine (

    
    ) (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (1.0 mmol) in anhydrous MeCN (5 mL) under

    
     atmosphere.
    
  • Addition: Add

    
     (2.0 mmol) followed by dropwise addition of Benzylamine (1.2 mmol).
    
    • Note: Dropwise addition prevents localized high concentration of amine, favoring the

      
       over elimination.
      
  • Reflux: Heat the reaction mixture to

    
     (reflux) for 6–12 hours.
    
    • Monitoring: Monitor by TLC or LC-MS. The intermediate (linear amino-ester) may be visible; prolonged heating ensures cyclization.

  • Workup: Cool to RT. Concentrate solvent in vacuo. Redissolve residue in EtOAc and wash with 1M HCl (to remove unreacted amine), then saturated

    
     and brine.
    
  • Purification: Dry over

    
     and concentrate. Recrystallize from EtOH/Hexane if necessary.
    

Self-Validating Checkpoint:

  • NMR Verification: Look for the disappearance of the methyl ester singlet (

    
     ppm) and the appearance of the lactam triplet (
    
    
    
    ppm for
    
    
    ). The IR spectrum should show a shift in carbonyl stretch from
    
    
    (ester) to
    
    
    (amide).
Protocol B: Synthesis of Isochroman-1-one

Objective: Hydrolysis-driven cyclization.

Reagents:

  • This compound[1]

  • Potassium Carbonate (

    
    )
    
  • Solvent: Acetone/Water (3:1)

Methodology:

  • Dissolve the substrate in Acetone/Water.

  • Add

    
     (2.0 equiv) and stir at 
    
    
    
    .
  • The base hydrolyzes the ester; the resulting carboxylate anion rapidly displaces the bromide.

  • Acidify carefully with 1M HCl to pH 4 (do not induce ring opening) and extract with DCM.

Part 5: Mechanistic Visualization (Amine Cascade)

The following diagram details the specific electron flow for the amine-mediated cascade, confirming the order of operations (


 before Acyl Substitution).

AmineCascade Reactant Reactant: This compound Intermediate Intermediate: Methyl 2-(2-(benzylamino)ethyl)benzoate (Secondary Amine) Reactant->Intermediate Step 1: Intermolecular SN2 (BnNH2 attack on -CH2Br) TS Transition State: Intramolecular Nucleophilic Attack (Amine -> Ester) Intermediate->TS Step 2: Conformational Rotation Product Product: N-Benzyl-3,4-dihydroisoquinolin-1(2H)-one TS->Product Step 3: Cyclization (-MeOH)

Figure 2: Step-wise mechanism of the cascade synthesis of tetrahydroisoquinolinones.

Part 6: Troubleshooting & Competitive Elimination

A common failure mode is the formation of Methyl 2-vinylbenzoate .

ObservationCauseSolution
Vinyl protons in NMR (5.3–5.8 ppm) Base was too bulky (e.g., t-BuOK) or temperature too high before substitution occurred.Switch to a weaker, nucleophilic base or use the amine itself as the base (using excess amine).
Incomplete Cyclization Reaction stopped at the amino-ester intermediate.Increase reaction time at reflux (

). The cyclization step has a higher activation energy than the initial

.
Hydrolysis instead of Aminolysis Wet solvents allowed water to compete with the amine.Use anhydrous solvents (MeCN, DMF) and store reagents under inert atmosphere.

References

  • Recent Advances in Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one.ResearchGate.
  • This compound (CAS 25109-86-8) Substance Record. PubChem. Retrieved from [Link]

  • Synthesis of isochromans and isochroman-1-ones.Organic Chemistry Portal.

Sources

electrophilic and nucleophilic sites of Methyl 2-(2-bromoethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of Methyl 2-(2-bromoethyl)benzoate

Executive Summary

This compound (CAS No. 25109-86-8) is a bifunctional organic compound of significant interest to researchers in synthetic and medicinal chemistry. Its structure, featuring both a primary alkyl bromide and a methyl ester on an aromatic scaffold, presents a fascinating case of competing electrophilic sites. This guide provides a comprehensive analysis of these reactive centers, exploring the principles of chemoselectivity that govern their behavior. By dissecting the electronic and steric factors at play, we offer field-proven insights into harnessing this molecule's synthetic potential. This document serves as a technical resource for scientists, offering not only theoretical grounding but also practical, step-by-step protocols for key transformations, enabling the strategic design of complex molecular architectures, including valuable heterocyclic systems.

Introduction and Physicochemical Profile

This compound is a versatile intermediate whose utility is derived from the orthogonal reactivity of its two primary functional groups. The presence of a highly reactive alkyl halide and a more stable ester allows for sequential, selective modifications, making it an ideal starting material for multi-step syntheses. Its application is particularly notable in the construction of nitrogen-containing heterocycles, which form the core of numerous pharmacologically active compounds.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below for easy reference.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 25109-86-8[1]
Molecular Formula C₁₀H₁₁BrO₂[1]
Molecular Weight 243.10 g/mol [1]
Appearance Not specified, likely a liquid or low-melting solid
SMILES COC(=O)C1=CC=CC=C1CCBr[1]

Analysis of Reactive Sites: A Duality of Electrophilicity

The reactivity of this compound is dominated by two distinct electrophilic centers. Understanding the intrinsic properties of these sites is paramount for predicting and controlling reaction outcomes.

Caption: Key electrophilic and nucleophilic sites in this compound.

The Primary Alkyl Bromide: A Hard Electrophilic Center

The most reactive site for nucleophilic attack is the methylene carbon bonded to the bromine atom (-CH₂-Br). The significant electronegativity difference between carbon and bromine polarizes this bond, inducing a substantial partial positive charge (δ+) on the carbon. This, combined with the fact that bromide (Br⁻) is an excellent leaving group, makes this site highly susceptible to bimolecular nucleophilic substitution (SN2) reactions.[2]

Causality: This site is considered a "hard" electrophile. Its reactivity is primarily driven by charge control. It will readily react with a wide range of nucleophiles, including amines, thiolates, cyanides, and enolates. The reaction kinetics are typically rapid under mild conditions, a crucial factor for achieving selective functionalization.

The Methyl Ester Carbonyl: A Softer Electrophilic Center

The carbonyl carbon of the methyl ester group (-COOCH₃) is also electrophilic. The double bond to one oxygen and the single bond to another create a significant electron deficiency at this carbon. However, it is generally less reactive than the primary alkyl bromide.

Causality: This site is a "softer" electrophile. Its reaction is often under orbital control and requires strong, hard nucleophiles to proceed efficiently. Nucleophilic attack on this sp²-hybridized carbon leads to a tetrahedral intermediate, which can then collapse to expel the methoxide leaving group (-OCH₃). This site is typically targeted by powerful nucleophiles such as Grignard reagents, organolithiums, or reducing agents like lithium aluminum hydride.[3][4]

The Aromatic Ring: A Deactivated Nucleophile

The benzene ring itself can act as a nucleophile in electrophilic aromatic substitution. However, the methyl ester group is a moderate electron-withdrawing group. Through both inductive and resonance effects, it withdraws electron density from the π-system of the ring, deactivating it towards attack by electrophiles.[5] Any substitution that does occur would be directed to the meta positions relative to the ester.[5] For the vast majority of synthetic applications involving this reagent, the aromatic ring is considered unreactive.

Chemoselectivity: A Guide to Controlled Reactions

The synthetic power of this compound lies in the ability to selectively target one of its electrophilic sites. This chemoselectivity is dictated by the choice of nucleophile and reaction conditions.

Chemoselectivity start This compound + Nucleophile condition Reaction Conditions (Nucleophile Strength, Temp.) start->condition path1 Soft / Moderate Nucleophile (e.g., R₂NH, RS⁻, CN⁻) Mild Conditions condition->path1 Favors Charge Control path2 Hard / Strong Nucleophile (e.g., R-MgBr, R-Li) Anhydrous Conditions condition->path2 Favors Acyl Attack product1 SN2 at C-Br Product A: Substitution on Ethyl Chain path1->product1 product2 Nucleophilic Acyl Substitution Product B: Addition to Carbonyl path2->product2

Caption: Decision workflow for achieving chemoselectivity.

  • To Target the Alkyl Bromide (SN2 Reaction): Use soft or moderately strong nucleophiles. Primary and secondary amines, for instance, will readily displace the bromide at or slightly above room temperature without affecting the ester.[6] This is the most common and predictable reaction pathway.

  • To Target the Ester Group: Use very strong, hard nucleophiles. Grignard reagents (R-MgBr) are a classic example.[3][7] Two equivalents of the Grignard reagent will add to the ester, first replacing the -OCH₃ group and then attacking the resulting ketone to yield a tertiary alcohol after acidic workup.[4] This reaction must be conducted under strictly anhydrous conditions to prevent the Grignard reagent from being quenched by protons.

Synthetic Protocols: Field-Proven Methodologies

The following protocols are self-validating systems, designed to provide reliable outcomes for common transformations.

Protocol: Selective SN2 Amination for Heterocycle Synthesis

This protocol describes the reaction with a primary amine, a key step toward the synthesis of substituted 1,2,3,4-tetrahydroisoquinolin-3-ones, a privileged scaffold in medicinal chemistry.

Objective: To selectively displace the bromide with an amine nucleophile.

Methodology:

  • Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Addition of Amine: To the stirring solution, add the primary amine (e.g., benzylamine, 1.1 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.). The base serves to neutralize the HBr generated during the reaction.

  • Reaction: Heat the mixture to 60-80 °C. The causality for heating is to provide sufficient activation energy for the SN2 reaction to proceed at a practical rate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting secondary amine intermediate by flash column chromatography on silica gel. The product from this step is the precursor for a subsequent intramolecular cyclization (amide formation) to build the heterocyclic ring.

Protocol: Grignard Reaction for Tertiary Alcohol Synthesis

This protocol details the exhaustive reaction at the ester site using a Grignard reagent.

Objective: To form a tertiary alcohol via double addition of an organometallic reagent to the ester.

Methodology:

  • Glassware and Solvent Preparation: All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and assembled hot under a stream of inert gas. Anhydrous diethyl ether or tetrahydrofuran (THF), freshly distilled from sodium/benzophenone, must be used as the solvent.[8]

  • Reaction Setup: In a flame-dried, three-neck flask equipped with a dropping funnel, condenser, and magnetic stir bar under an inert atmosphere, place the solution of this compound (1.0 eq.) in anhydrous ether.

  • Grignard Addition: Cool the flask to 0 °C in an ice bath. Add the Grignard reagent (e.g., Phenylmagnesium bromide, 2.2 eq.) dropwise from the addition funnel.

    • Causality: The reaction is highly exothermic; slow, cooled addition is critical for control. The first equivalent substitutes the methoxy group, forming a ketone intermediate. The second equivalent immediately attacks this ketone.[4] The alkyl bromide moiety is generally unreactive towards Grignard reagents under these conditions.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours to ensure completion.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while cooling in an ice bath. This protonates the alkoxide and neutralizes any remaining Grignard reagent.

  • Workup: Separate the organic layer. Extract the aqueous layer with additional ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude tertiary alcohol product by recrystallization or flash column chromatography.

Conclusion and Outlook

This compound is a powerful and versatile building block whose reactivity is governed by a delicate balance of electronic and steric effects. The primary alkyl bromide serves as a reactive handle for SN2 chemistry, while the methyl ester provides a site for modification with strong nucleophiles. By understanding the principles of chemoselectivity outlined in this guide, researchers and drug development professionals can strategically employ this reagent to construct complex molecules with high precision. Its ability to serve as a precursor to bicyclic and polycyclic systems ensures its continued relevance in the ongoing quest for novel therapeutics and advanced materials.

References

  • The Chemistry of Methyl 2-Bromomethylbenzoate: Synthesis and Reactivity Explained. [Source Not Available].
  • Reaction of bromine / toluene and methyl benzoate and the nitration mixture. (2021). [Source Not Available].
  • What is the reaction priority when methyl 2-(chloromethyl)benzoate reacts with potassium cyanide? (2022). Chemistry Stack Exchange. [Link]

  • Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester.
  • PubChem. Methyl 2-(bromomethyl)benzoate | C9H9BrO2 | CID 2734813. [Link]

  • PubChem. This compound | C10H11BrO2 | CID 12496479. [Link]

  • Grignard reaction between methyl benzoate and bromobenzene. (2020). YouTube. [Link]

  • 7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. [Link]

  • Grignard Reaction. [Source Not Available].
  • The Grignard Reaction. [Source Not Available].
  • amines as nucleophiles. Chemguide. [Link]

Sources

Methodological & Application

Application Note: Intramolecular Cyclization Strategies for Methyl 2-(2-bromoethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(2-bromoethyl)benzoate is a high-value bifunctional building block characterized by two distinct electrophilic sites: a "soft" alkyl halide (bromide) and a "hard" acyl center (methyl ester).[1] Its primary utility in drug discovery lies in its ability to undergo intramolecular cyclization to form benzo-fused heterocycles—specifically isochroman-3-ones and isoquinolin-1(2H)-ones .[1] These scaffolds are ubiquitous in poly(ADP-ribose) polymerase (PARP) inhibitors and other oncology therapeutics.[1]

This guide provides validated protocols for leveraging this molecule in cyclization reactions, emphasizing the suppression of competitive elimination pathways (styrene formation) to maximize yield.[1]

Mechanistic Insight: The Bifunctional Switch

The reactivity of this compound is dictated by the choice of nucleophile, which acts as a "switch" for the cyclization pathway.

  • Path A (Oxygen Nucleophile): Hydrolysis or direct attack by an oxygen source leads to Isochroman-3-one .[1] This proceeds via an intramolecular O-alkylation.[1]

  • Path B (Nitrogen Nucleophile): Reaction with primary amines triggers a cascade sequence: intermolecular N-alkylation followed by intramolecular amidation, yielding N-substituted Isoquinolin-1-ones .[1]

Reaction Pathway Diagram

The following logic flow illustrates the divergence in product formation based on reaction conditions.

ReactionPathways Substrate This compound Hydrolysis Step 1: Hydrolysis (NaOH/H2O) Substrate->Hydrolysis Path A Amine_Add Step 1: Amine Addition (R-NH2, Base) Substrate->Amine_Add Path B Elimination Side Reaction: Elimination Substrate->Elimination Strong Base High T Intermediate_A 2-(2-bromoethyl)benzoic acid Hydrolysis->Intermediate_A Cyclization_A Intramolecular O-Alkylation Intermediate_A->Cyclization_A Base Product_A Isochroman-3-one (Lactone) Cyclization_A->Product_A Intermediate_B Secondary Amine Intermediate Amine_Add->Intermediate_B Cyclization_B Intramolecular Amidation Intermediate_B->Cyclization_B Heat/Base Product_B Isoquinolin-1-one (Lactam) Cyclization_B->Product_B Styrene Methyl 2-vinylbenzoate Elimination->Styrene

Figure 1: Divergent synthesis pathways for this compound.[1] Path A yields lactones; Path B yields lactams.[1] The red path indicates the competitive elimination side reaction.

Validated Experimental Protocols

Protocol A: Synthesis of Isochroman-3-one (Lactone Formation)

Objective: Synthesis of the oxygen heterocycle via hydrolysis-cyclization.[1] Challenge: Direct cyclization of the ester is slow; conversion to the acid intermediate accelerates the intramolecular


 attack.

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Base: NaOH (2.5 eq, aq)

  • Acidification: HCl (conc.)[1][2]

  • Solvent: THF/Water (1:1)[1]

Step-by-Step Procedure:

  • Hydrolysis: Dissolve the substrate in THF. Add aqueous NaOH dropwise at 0°C.

  • Reaction: Warm to room temperature and stir for 4 hours. Checkpoint: Monitor TLC for disappearance of the ester spot.[1]

  • Acidification & Cyclization: Cool the mixture to 0°C. Slowly acidify with conc. HCl to pH 1-2. Stir vigorously for 2 hours.

    • Note: The acidic environment protonates the carboxylate, but the equilibrium favors the lactone formation upon removal of water or simple standing due to the favorable 6-membered ring entropy.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine.[1][2] Dry over

    
    .[1][2]
    
  • Purification: Recrystallization from hexanes/EtOAc is usually sufficient.[1]

Protocol B: One-Pot Synthesis of N-Substituted Isoquinolin-1-ones

Objective: Cascade synthesis of pharmacologically active lactams. Mechanism: The primary amine first displaces the bromide (intermolecular), followed by nucleophilic attack of the resulting secondary amine on the ester (intramolecular).

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Amine:

    
     (1.2 eq) (e.g., Benzylamine, Aniline)
    
  • Base:

    
     (2.0 eq) or 
    
    
    
    (2.5 eq)[1]
  • Solvent: Acetonitrile (MeCN) or DMF[1]

  • Catalyst (Optional): NaI (0.1 eq) to accelerate bromide displacement via Finkelstein reaction.[1]

Step-by-Step Procedure:

  • Preparation: Charge a reaction flask with this compound and MeCN.

  • Addition: Add

    
     followed by the primary amine.[1]
    
  • Alkylation Phase: Heat to 60°C for 4-6 hours.

    • Validation: LC-MS should show the mass of the secondary amine intermediate (

      
      ).[1]
      
  • Cyclization Phase: Increase temperature to reflux (80-90°C) for 12 hours.

    • Why: The amidation step requires higher activation energy than the alkylation.[1]

  • Workup: Cool to RT. Filter off inorganic salts.[1] Concentrate the filtrate.

  • Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).

Critical Optimization Parameters

The success of the cyclization depends heavily on solvent and base selection.[1] The table below summarizes the impact of these variables.

ParameterConditionOutcomeExpert Note
Solvent DMF High YieldBest for

displacement; difficult to remove.[1]
Acetonitrile Good YieldEasier workup; requires reflux for cyclization step.[1]
Methanol Avoid Risk of transesterification; slows down alkylation.[1]
Base

OptimalMild enough to prevent elimination (styrene); strong enough for alkylation.[1]
NaH RiskyPromotes rapid cyclization but high risk of elimination (E2 mechanism).[1]
TEA/DIPEA ModerateGood for soluble bases, but can form quaternary ammonium salts.[1]
Additive NaI AcceleratorConverts alkyl bromide to alkyl iodide in situ, speeding up the reaction.[1]

Troubleshooting & Quality Control

Common Failure Modes
  • Styrene Formation (Elimination):

    • Symptom:[1][2][3][4][5][6][7][8] Appearance of olefinic protons in NMR (approx.[1] 5.5 - 6.0 ppm).[1]

    • Cause: Base is too strong (e.g., NaH, t-BuOK) or temperature is too high before amine addition.[1]

    • Fix: Switch to a weaker inorganic base (

      
      ) and lower the temperature during the initial addition.[1]
      
  • Incomplete Cyclization (Open Chain Amine):

    • Symptom:[1][2][3][4][5][6][7] Mass spec shows

      
       of the secondary amine, not the lactam (
      
      
      
      , loss of OMe).
    • Cause: Amidation step failed.

    • Fix: Increase reaction temperature or add a Lewis acid catalyst (e.g.,

      
       or simple acetic acid) to activate the ester.[1]
      
Analytical Validation
  • 1H NMR (CDCl3):

    • Starting Material: Triplet at ~3.6 ppm (

      
      ).[1]
      
    • Product (Isochroman-3-one): Singlet at ~5.3 ppm (

      
      ).[1]
      
    • Product (Isoquinolinone): Disappearance of methyl ester singlet (~3.9 ppm).[1]

References

  • Zhang, L., et al. (2009).[1][9] "Nucleophilic substitution of alkyl fluorides in intramolecular reactions with O- and N-nucleophiles." Journal of Organic Chemistry, 74, 2850-2853.[9] Link[1]

  • Ano, Y., Takahashi, S., & Chatani, N. (2023).[1][10] "Palladium-catalyzed reaction of alkyl 2-vinylbenzoates with silyl-protected alkynyl bromides provides 3-alkynylated isochroman-1-ones."[1][10] Organic Letters, 25, 3266-3270.[1][10] Link[1]

  • PubChem. "Methyl 2-(bromomethyl)benzoate Compound Summary."[1] (Used for structural analogy and physical property verification).[1] Link

  • Cai, J., et al. (2016).[1][2][9] "Preparation of isochroman." CN105418482A.[1][2] (Patent reference for industrial scale synthesis of isochroman derivatives). Link

  • Kieslich, D., & Christoffers, J. (2021).[1][10] "Cyanide-catalyzed ring-expansion of cyclic α-hydroxy-β-oxoesters." Organic Letters, 23, 953-957.[1][10] Link[1]

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of Methyl 2-(2-bromoethyl)benzoate

[1]

Executive Summary

This guide details the protocol for the palladium-catalyzed cross-coupling of Methyl 2-(2-bromoethyl)benzoate with aryl/heteroaryl boronic acids.[1][2]

The Challenge: Unlike standard Suzuki couplings involving aryl halides (

alkyl halide


1212

The Solution: Standard conditions (e.g.,


12electron-rich, bulky alkylphosphines

12

Mechanistic Insight & Strategy

To successfully couple this substrate, one must understand the "race" occurring at the molecular level.[1][2] The catalytic cycle has two divergent paths after oxidative addition:

  • The Productive Path: Transmetallation followed by rapid Reductive Elimination.[1][2]

  • The Destructive Path:

    
    -Hydride Elimination, which ejects the alkene (styrene derivative) and kills the yield.[1][2]
    
The "Race" Visualization

The following diagram illustrates the kinetic competition. The protocol below is designed to lower the activation energy of the Green Path while sterically inhibiting the Red Path .

GStartPd(0) + Substrate(Alkyl Bromide)OxAddOxidative Addition(Pd(II)-Alkyl Species)Start->OxAdd Bulky Ligand FacilitatesBetaElimPATHWAY A (FAILURE):Beta-Hydride EliminationOxAdd->BetaElim Fast without steric bulkTransMetTransmetallation(Boronic Acid + Base)OxAdd->TransMet Rate-Determining (Needs Base/Water)SideProdSide Product:Styrene Derivative + Pd-HBetaElim->SideProdRedElimReductive EliminationTransMet->RedElimProductFinal Coupled Product(C-C Bond Formed)RedElim->Product Regenerates Pd(0)

Caption: Kinetic competition between productive coupling (Green) and destructive elimination (Red).[1]

Strategic Reagent Selection

The choice of reagents is non-negotiable for this specific alkyl halide.[1][2]

ComponentSelected ReagentScientific Rationale
Catalyst Source

or

Provides the Pd(0) source.[1][2] Acetate is preferred as it is air-stable and easily reduced in situ.[1][2]
Ligand

(Tricyclohexylphosphine)
Critical. The large cone angle (170°) and high electron density prevent

-hydride elimination by saturating the coordination sphere and accelerating reductive elimination [1].[1][2]
Alternative Ligand RuPhos Use if the boronic acid is sterically hindered.[1][2] RuPhos is specifically engineered for difficult negishi/suzuki alkyl couplings [2].[1][2]
Base

Crucial Detail: Anhydrous phosphate often fails.[1][2][3] The crystal water is necessary to form the active boronate species.[1][2] Stronger bases (NaOH) may hydrolyze the methyl ester.[1][2]
Solvent Toluene/Water (10:[1]1) or THFA biphasic system or wet solvent helps dissolve the inorganic base and facilitates the interfacial transmetallation.[1][2]

Detailed Experimental Protocol

Preparation
  • Scale: 1.0 mmol (approx. 243 mg of substrate).[1][2]

  • Atmosphere: Strictly inert (Argon or Nitrogen).[1][2] Oxygen poisons the electron-rich alkyl-palladium species.[1][2]

  • Glassware: Oven-dried Schlenk tube or septum-capped vial.

Step-by-Step Workflow
  • Charge Solids:

    • Add

      
       (4.5 mg, 0.02 mmol, 2 mol%).[1][2]
      
    • Add

      
       (13.5 mg, 0.048 mmol, 4.8 mol%) or 
      
      
      salt (requires extra base).[1][2]
    • Add Aryl Boronic Acid (1.2 - 1.5 equiv).[1][2]

    • Add

      
       (690 mg, 3.0 equiv).[1][2] Note: Ensure it is the monohydrate.
      
  • Degas (Critical):

    • Seal the vessel.[1][2] Evacuate and backfill with Argon three times.[1][2]

  • Add Liquids:

    • Add This compound (243 mg, 1.0 mmol) via syringe.[1][2]

    • Add anhydrous Toluene (4 mL) and degassed Water (0.2 mL).

    • Note: If the substrate is solid, add it in step 1.[1][2]

  • Reaction:

    • Stir vigorously at 80°C for 12–16 hours.

    • Observation: The mixture will turn black (Pd precipitation) if the catalyst decomposes, but a dark orange/brown solution is typical of active catalysis.[1][2]

  • Workup:

    • Cool to room temperature.[1][2][4][5]

    • Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL).[1][2]

    • Dry organic layer over

      
      , filter, and concentrate.[2]
      
  • Purification:

    • Flash chromatography (Hexanes/EtOAc).[1][2] The ester group makes the product easy to track by TLC (UV active).[1][2]

Experimental Workflow Diagram

Workflowcluster_setupSetup Phasecluster_reactionReaction Phasecluster_workupIsolationStep1Weigh Reagents(Pd, Ligand, Base, Boronic Acid)Step2Inert Cycle(Vac/Ar x3)Step1->Step2Step3Add Solvents &Substrate (Liq)Step2->Step3Step4Heat @ 80°C(12-16 hrs)Step3->Step4Step5Extraction(EtOAc/Water)Step4->Step5Step6Purification(Silica Column)Step5->Step6

Caption: Operational workflow for the Suzuki coupling of alkyl bromides.

QC & Troubleshooting (Self-Validating Systems)

Use this table to diagnose failure modes based on crude NMR/TLC analysis.

ObservationDiagnosisCorrective Action
Starting Material Remains Oxidative Addition FailureThe catalyst is dead or

entered.[1][2] Switch to RuPhos or SPhos (Buchwald Precatalysts) which are more robust than in-situ

.[1][2]
Styrene Product Observed

-Hydride Elimination
The "Red Path" won.[1][2] The ligand is not bulky enough or the temperature is too high.[1][2] Lower temp to 60°C and increase Ligand:Pd ratio to 3:1.
Isochromanone Formed Intramolecular CyclizationThe base hydrolyzed the ester, followed by lactonization.[1][2] Switch to a milder base like

or reduce water content slightly.[1][2]
Homocoupling (Ar-Ar) Transmetallation IssuesExcess boronic acid coupled with itself.[1][2] Degas solvents more thoroughly;

promotes homocoupling.[1][2]

References

  • Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001).[2][3][4] Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β-Hydrogens. Journal of the American Chemical Society.[1][2][3][4][6][7]

  • Milne, J. E., & Buchwald, S. L. (2004).[1][2] An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction.[1][2] Journal of the American Chemical Society.[1][2][3][4][6][7] (Foundational work on SPhos/RuPhos for alkyl substrates). [1]

  • Littke, A. F., & Fu, G. C. (2002).[1][2] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.

Application Notes & Protocols: Palladium-Catalyzed Heck Reaction of Methyl 2-(2-bromoethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Heck Reaction

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This powerful transformation has become indispensable in the synthesis of complex molecules, ranging from pharmaceuticals and agrochemicals to advanced materials.[2][3] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their contributions to palladium-catalyzed cross-couplings in organic synthesis. The reaction's broad functional group tolerance and mechanistic predictability make it a highly valuable tool for synthetic chemists.[3]

This guide provides a detailed technical overview and actionable protocols for the Heck reaction of Methyl 2-(2-bromoethyl)benzoate, a benzylic halide. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters influencing its outcome, and provide a step-by-step protocol for its successful execution.

Mechanistic Rationale: The Palladium Catalytic Cycle

The Heck reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. A comprehensive understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions.[1]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the benzylic halide, this compound, to a coordinatively unsaturated Pd(0) species. This step forms a Pd(II) complex.[1]

  • Migratory Insertion (Carbopalladation): The alkene coupling partner then coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond. This key step forms the new carbon-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and releasing the desired substituted alkene product.

  • Reductive Elimination: The active Pd(0) catalyst is regenerated by the reductive elimination of the palladium-hydride species in the presence of a base, which neutralizes the generated hydrohalic acid (HBr).[1]

dot graph "Heck_Catalytic_Cycle" { graph [layout="neato", overlap="false", splines="true", maxiter="1000", bgcolor="#F1F3F4"]; node [shape="box", style="filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368", arrowhead="vee"];

// Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,2!"]; oxidative_addition [label="Oxidative Addition", shape="plaintext", fontcolor="#202124"]; pd_complex [label="R-Pd(II)L₂(X)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2,2!"]; alkene_coordination [label="Alkene Coordination", shape="plaintext", fontcolor="#202124"]; alkene_complex [label="R-Pd(II)L(alkene)(X)", fillcolor="#FBBC05", fontcolor="#202124", pos="3,0!"]; migratory_insertion [label="Migratory Insertion", shape="plaintext", fontcolor="#202124"]; alkyl_pd [label="R-alkene-Pd(II)L(X)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="2,-2!"]; beta_hydride [label="β-Hydride Elimination", shape="plaintext", fontcolor="#202124"]; product_complex [label="Product + H-Pd(II)L₂(X)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,-2!"]; reductive_elimination [label="Reductive Elimination", shape="plaintext", fontcolor="#202124"]; base [label="Base", shape="ellipse", fillcolor="#FFFFFF", pos="-2,-1!"];

// Edges pd0 -> pd_complex [label="R-X"]; pd_complex -> alkene_complex [label="+ Alkene\n- L"]; alkene_complex -> alkyl_pd [label=""]; alkyl_pd -> product_complex [label=""]; product_complex -> pd0 [label="+ Base\n- HB-X"]; base -> product_complex [style="dashed"];

// Invisible edges for positioning labels pd0 -> oxidative_addition [style="invis"]; oxidative_addition -> pd_complex [style="invis"]; pd_complex -> alkene_coordination [style="invis"]; alkene_coordination -> alkene_complex [style="invis"]; alkene_complex -> migratory_insertion [style="invis"]; migratory_insertion -> alkyl_pd [style="invis"]; alkyl_pd -> beta_hydride [style="invis"]; beta_hydride -> product_complex [style="invis"]; product_complex -> reductive_elimination [style="invis"]; reductive_elimination -> pd0 [style="invis"]; } Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Key Parameters for Optimization

The success of the Heck reaction with this compound hinges on the careful selection and optimization of several critical parameters.

Palladium Catalyst and Ligands

The choice of the palladium source and accompanying ligands is paramount for catalytic activity and stability.

  • Palladium Precatalysts: Common and effective precatalysts include Palladium(II) acetate (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). Pd(OAc)₂ is often preferred due to its air stability and cost-effectiveness.

  • Ligands: Phosphine ligands are crucial for stabilizing the Pd(0) species and modulating its reactivity.

    • Monodentate Phosphines: Triphenylphosphine (PPh₃) and Tri-o-tolylphosphine (P(o-tol)₃) are standard choices.

    • Bidentate Phosphines: Ligands such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf) can offer enhanced stability and may influence regioselectivity.

    • N-Heterocyclic Carbenes (NHCs): These have emerged as highly effective ligands, often providing superior catalytic activity and stability.[4]

Base

A base is essential to neutralize the hydrobromic acid (HBr) generated during the reductive elimination step, thus regenerating the active Pd(0) catalyst.

  • Inorganic Bases: Potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and cesium carbonate (Cs₂CO₃) are commonly employed. K₂CO₃ is a robust and economical choice.

  • Organic Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are frequently used, particularly in reactions where the solubility of inorganic bases is a concern.

Solvent

The solvent plays a critical role in solubilizing the reactants and catalyst, and its polarity can influence the reaction rate and outcome.

  • Polar Aprotic Solvents: Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are the most common solvents for Heck reactions due to their ability to dissolve the polar intermediates in the catalytic cycle.[5]

  • Phase-Transfer Catalysts: In some cases, particularly with inorganic bases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial to facilitate the interaction between the organic and inorganic phases.[6]

Alkene Coupling Partner

Electron-deficient alkenes, such as acrylates, styrenes, and acrylonitriles, are generally excellent substrates for the Heck reaction.[3] For the purpose of this guide, we will focus on the coupling with methyl acrylate.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the Heck reaction of a benzylic bromide with methyl acrylate, providing a starting point for optimization.

ParameterCondition 1Condition 2Condition 3
Palladium Source Pd(OAc)₂ (2 mol%)Pd(PPh₃)₄ (2 mol%)Pd₂(dba)₃ (1 mol%)
Ligand PPh₃ (4 mol%)-P(o-tol)₃ (4 mol%)
Base K₂CO₃ (2 equiv)Et₃N (2 equiv)NaOAc (2 equiv)
Solvent DMFAcetonitrileNMP
Additive TBAB (1 equiv)--
Temperature 100-120 °C80-100 °C110-130 °C
Typical Yield Good to ExcellentModerate to GoodGood to Excellent

Experimental Protocols

Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. All reagents are hazardous and should be handled with care.

Protocol 1: General Procedure for the Heck Reaction of this compound with Methyl Acrylate

This protocol is a generalized procedure based on established Heck reaction conditions for similar substrates.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Methyl acrylate (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Tetrabutylammonium bromide (TBAB, 1.0 mmol, 1.0 equiv)

  • Anhydrous Dimethylformamide (DMF, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), K₂CO₃ (2.0 mmol), and TBAB (1.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). This is typically repeated three times.

  • Add anhydrous DMF (5 mL) via syringe, followed by methyl acrylate (1.2 mmol).

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

dot graph "Experimental_Workflow" { graph [rankdir="LR", bgcolor="#F1F3F4"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];

subgraph "cluster_0" { label = "Reaction Setup"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; a [label="Combine Reactants, Catalyst, Ligand, Base, and Additive in Schlenk Flask"]; b [label="Evacuate and Backfill with Inert Gas"]; c [label="Add Anhydrous Solvent and Alkene"]; a -> b -> c; }

subgraph "cluster_1" { label = "Reaction"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; d [label="Heat to 110 °C with Vigorous Stirring"]; e [label="Monitor Progress by TLC or GC-MS"]; d -> e; }

subgraph "cluster_2" { label = "Workup and Purification"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; f [label="Cool to Room Temperature"]; g [label="Dilute with Ethyl Acetate, Wash with Water and Brine"]; h [label="Dry, Filter, and Concentrate"]; i [label="Purify by Flash Chromatography"]; f -> g -> h -> i; }

c -> d; e -> f; } Caption: A general experimental workflow for the Heck reaction.

Troubleshooting and Considerations

  • Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, using a more active ligand (e.g., an NHC precursor), or a different palladium source. Ensure all reagents and solvents are anhydrous.

  • Side Reactions: The formation of homocoupled products or reduced starting material can sometimes be observed. Adjusting the ligand-to-palladium ratio or the base may mitigate these side reactions.

  • Intramolecular vs. Intermolecular Reaction: The substrate, this compound, possesses the structural elements for a potential intramolecular Heck reaction, which would lead to a cyclic product. The reaction conditions, particularly the concentration of the alkene, can influence the outcome. Higher concentrations of the external alkene coupling partner will favor the intermolecular reaction.

Conclusion

The Heck reaction of this compound is a versatile and powerful method for the formation of new carbon-carbon bonds. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields of the desired substituted alkene. The protocol provided in this guide serves as a robust starting point for further optimization and application in complex molecule synthesis. A thorough understanding of the reaction mechanism and the influence of various parameters is key to mastering this important transformation.

References

  • BenchChem. (2025). Application Notes and Protocols for Heck Coupling Reactions Involving 11-Bromo-1-undecene.
  • MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck reactions of aryl halides and methyl acrylate a catalyzed by complex 3. Retrieved from [Link]

  • MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]

  • PubMed. (n.d.). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Retrieved from [Link]

  • RSC Publishing. (n.d.). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

  • PMC. (n.d.). Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction. Retrieved from [Link]

  • YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]

  • National Institutes of Health. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

Sources

Application Notes and Protocols for Nucleophilic Substitution on Methyl 2-(2-bromoethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Nucleophilic Substitution on Methyl 2-(2-bromoethyl)benzoate

This compound is a versatile bifunctional molecule of significant interest in the realms of medicinal chemistry and drug development. Its strategic importance lies in its capacity to serve as a precursor for a variety of heterocyclic scaffolds, most notably those based on the 3,4-dihydroisoquinolin-1(2H)-one core. This structural motif is present in numerous biologically active natural products and synthetic compounds. The key to unlocking this synthetic potential lies in the judicious application of nucleophilic substitution reactions at the primary alkyl bromide, followed by subsequent intramolecular transformations.

This application note provides a comprehensive guide to the experimental procedures for leveraging nucleophilic substitution on this compound, with a particular focus on a two-step sequence involving an initial intermolecular nucleophilic substitution followed by an intramolecular cyclization to yield an N-substituted 3,4-dihydroisoquinolin-1(2H)-one. The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals seeking to employ this versatile building block in their synthetic endeavors.

Mechanistic Insights: A Tale of Two Reactions

The overall transformation of this compound to a 3,4-dihydroisoquinolin-1(2H)-one is a testament to the power of sequential nucleophilic reactions. The process can be conceptually divided into two key mechanistic stages:

  • Intermolecular Nucleophilic Substitution (S(_N)2): The bromoethyl group of the starting material is a primary alkyl halide, making it an excellent substrate for a bimolecular nucleophilic substitution (S(_N)2) reaction.[1] In this step, a nucleophile directly attacks the electrophilic carbon atom bearing the bromine atom, leading to the displacement of the bromide leaving group in a single, concerted step.[1] The choice of nucleophile in this initial step is critical as it dictates the nature of the substituent on the nitrogen atom in the final heterocyclic product.

  • Intramolecular Nucleophilic Acyl Substitution: Following the initial S(_N)2 reaction to introduce a nitrogen-based nucleophile, the newly formed intermediate possesses both a nucleophilic secondary amine and an electrophilic ester group in a sterically favorable arrangement for cyclization. Upon treatment with a suitable base, the amine is deprotonated, enhancing its nucleophilicity and triggering an intramolecular attack on the ester carbonyl. This intramolecular nucleophilic acyl substitution proceeds via a tetrahedral intermediate, which then collapses to expel a molecule of methanol, yielding the stable lactam ring of the 3,4-dihydroisoquinolin-1(2H)-one.[2]

Reaction_Mechanism cluster_0 Step 1: Intermolecular SN2 Reaction cluster_1 Step 2: Intramolecular Cyclization Start This compound Intermediate Methyl 2-(2-(benzylamino)ethyl)benzoate Start->Intermediate S_N2 Attack Intermediate2 Deprotonated Intermediate Intermediate->Intermediate2 Deprotonation Nucleophile Benzylamine (Nucleophile) Nucleophile->Start Product 2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one Intermediate2->Product Intramolecular Nucleophilic Acyl Substitution Base Base (e.g., NaH) Base->Intermediate

Figure 1: Overall two-step reaction workflow.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 2-benzyl-3,4-dihydroisoquinolin-1(2H)-one from this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
This compound≥97%Sigma-Aldrich, Acros
Benzylamine≥99%Sigma-Aldrich, Alfa Aesar
Triethylamine (Et(_3)N)≥99.5%, anhydrousSigma-Aldrich, Acros
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich, Fisher
Sodium Hydride (NaH)60% dispersion in oilSigma-Aldrich, Acros
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich, Fisher
Saturated aqueous sodium bicarbonate (NaHCO(_3))Reagent GradeFisher Scientific
Saturated aqueous ammonium chloride (NH(_4)Cl)Reagent GradeFisher Scientific
Anhydrous sodium sulfate (Na(_2)SO(_4))Reagent GradeFisher Scientific
Ethyl acetate (EtOAc)HPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Step 1: Synthesis of Methyl 2-(2-(benzylamino)ethyl)benzoate (Intermolecular Nucleophilic Substitution)
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Solvent and Reagents: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M. To this solution, add triethylamine (1.5 eq) followed by the dropwise addition of benzylamine (1.2 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 2-(2-(benzylamino)ethyl)benzoate as a pale yellow oil.

Step 2: Synthesis of 2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one (Intramolecular Cyclization)
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Substrate: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of methyl 2-(2-(benzylamino)ethyl)benzoate (1.0 eq) in anhydrous THF via a dropping funnel over 30 minutes.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.

  • Work-up: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield 2-benzyl-3,4-dihydroisoquinolin-1(2H)-one as a solid.

G Experimental Workflow cluster_step1 Step 1: SN2 Reaction cluster_step2 Step 2: Intramolecular Cyclization a Dissolve this compound in anhydrous DCM b Add Et3N and Benzylamine a->b c Stir at room temperature for 12-16h b->c d Work-up (Wash with NaHCO3 and brine) c->d e Purify by Column Chromatography d->e f Suspend NaH in anhydrous THF e->f Proceed to Cyclization g Add solution of amino ester at 0°C f->g h Stir at room temperature for 4-6h g->h i Quench with NH4Cl h->i j Work-up (Extraction with EtOAc) i->j k Purify by Recrystallization or Chromatography j->k

Figure 2: Step-by-step experimental workflow.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating through standard analytical techniques.

  • Reaction Monitoring: The progress of both reaction steps should be meticulously monitored by TLC. The disappearance of the starting material spot and the appearance of a new product spot with a different R(_f) value provide a clear indication of the reaction's progression.

  • Spectroscopic Confirmation: The identity and purity of the intermediate and the final product should be confirmed by spectroscopic methods.

    • ¹H NMR: Will show characteristic shifts for the newly formed bonds and the disappearance of the starting material signals. For instance, in Step 1, the disappearance of the signal corresponding to the -CH(_2)Br protons and the appearance of new signals for the -CH(_2)NH- protons. In Step 2, the disappearance of the methoxy signal from the ester and the appearance of the characteristic amide proton signal.

    • ¹³C NMR: Will confirm the changes in the carbon skeleton, such as the formation of the amide carbonyl in the final product.

    • Mass Spectrometry: Will confirm the molecular weight of the intermediate and the final product.

Conclusion

The nucleophilic substitution on this compound is a powerful and versatile strategy for the synthesis of valuable heterocyclic compounds. The detailed two-step protocol provided in this application note for the synthesis of an N-substituted 3,4-dihydroisoquinolin-1(2H)-one serves as a robust and adaptable template for researchers in organic synthesis and drug discovery. By understanding the underlying mechanistic principles and carefully following the outlined experimental procedures, scientists can effectively utilize this important building block to access a wide range of complex molecular architectures.

References

  • Auwah, E., & Capretta, A. (2010). A more practical and efficient route to C1- and C4-substituted isoquinolines involves the preparation and activation of isoquinolin-1(2H)-ones. Journal of Organic Chemistry, 75(16), 5627-5634. [Link]

  • Bloom Tech. (2024). What are common reactions involving (2-Bromoethyl)benzene? Bloom Tech. [Link]

  • Larsen, R. D., Reamer, R. A., Corley, E. G., Davis, P., Grabowski, E. J., Reider, P. J., & Shinkai, I. (1991). A modified Bischler-Napieralski procedure for the synthesis of 3,4-dihydroisoquinolines. The Journal of Organic Chemistry, 56(21), 6034–6038. [Link]

  • Master Organic Chemistry. (2023). Formation of Amides From Esters. Master Organic Chemistry. [Link]

  • Movassaghi, M., & Hill, M. D. (2008). Direct conversion of various amides to isoquinoline and β-carboline derivatives via mild electrophilic amide activation. Organic Letters, 10(16), 3485–3488. [Link]

  • LibreTexts Chemistry. (2023). Nucleophilic Substitution. Chemistry LibreTexts. [Link]

Sources

large-scale synthesis of Methyl 2-(2-bromoethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Large-Scale Synthesis of Methyl 2-(2-bromoethyl)benzoate

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound (CAS: 25109-86-8). Unlike its benzylic analog (methyl 2-(bromomethyl)benzoate), this homobenzylic bromide requires specific synthetic planning to avoid selectivity issues associated with radical halogenation.

The recommended route utilizes the acid-mediated ring opening of isochroman-1-one (3,4-dihydroisocoumarin) . This method offers superior atom economy, higher regioselectivity, and easier purification compared to direct bromination of methyl 2-ethylbenzoate. This guide is designed for process chemists and researchers requiring multi-gram to kilogram quantities of high-purity material for downstream heterocycle synthesis (e.g., isoquinolines, benzodiazepines).

Strategic Rationale & Route Selection

The Challenge: Selectivity in Bromination

Direct radical bromination (NBS/AIBN) of methyl 2-ethylbenzoate typically yields a mixture of products:

  • Benzylic Bromide: Methyl 2-(1-bromoethyl)benzoate (Thermodynamic product, stabilized radical).

  • Homobenzylic Bromide: this compound (Target, kinetic disadvantage).

  • Dibromides: Over-bromination.

Separating these isomers on a large scale is costly and inefficient.

The Solution: Lactone Ring Opening

The selected route uses isochroman-1-one as a "masked" form of the target. By treating this lactone with hydrogen bromide (HBr) in methanol, we achieve two transformations in a single pot:

  • Transesterification: Opening the lactone ring to form the methyl ester.

  • Nucleophilic Substitution: Converting the terminal alcohol to an alkyl bromide.

Advantages:

  • Regiospecificity: The bromine is installed exclusively at the terminal position (homobenzylic) due to the precursor's structure.

  • Scalability: Liquid-phase reaction; no hazardous radical initiators or specialized photochemistry equipment required.

  • Purity: Major impurities are unreacted lactone or the hydroxy-ester intermediate, both easily separated.

Reaction Mechanism

The transformation proceeds via an acid-catalyzed nucleophilic acyl substitution followed by an


 (or 

-like depending on conditions) substitution.

Step 1: Lactone Methanolysis The carbonyl oxygen of isochroman-1-one is protonated, activating it for nucleophilic attack by methanol. The tetrahedral intermediate collapses, opening the ring to yield Methyl 2-(2-hydroxyethyl)benzoate .

Step 2: Bromination The terminal hydroxyl group is protonated by HBr to form an alkyloxonium ion (


), a good leaving group. Bromide ion (

) attacks the carbon, displacing water to form the final alkyl bromide.

ReactionMechanism Lactone Isochroman-1-one (C9H8O2) Inter Intermediate: Methyl 2-(2-hydroxyethyl)benzoate Lactone->Inter Methanolysis (Ring Opening) Product Target: This compound Inter->Product Substitution (-H2O) MeOH MeOH / H+ MeOH->Lactone HBr HBr (excess) HBr->Inter

Figure 1: Mechanistic pathway for the conversion of isochroman-1-one to the target bromoester.

Experimental Protocol (Scale: 100g Input)

Safety Warning: Hydrogen bromide (HBr) is corrosive and toxic. Methanol is flammable and toxic. Operations must be conducted in a functioning fume hood.

Materials
ReagentMW ( g/mol )Mass/VolMolesEquivRole
Isochroman-1-one 148.16100.0 g0.6751.0SM
HBr (33% in AcOH) 80.91400 mL~2.3~3.4Reagent
Methanol (Anhydrous) 32.04300 mLExcess-Solvent/Rgt
Sulfuric Acid (Conc.) 98.0810 mL-Cat.[1][2]Catalyst

Note: 48% Aqueous HBr can be used, but HBr in Acetic Acid provides anhydrous conditions that favor ester formation and prevent hydrolysis.

Step-by-Step Procedure
  • Setup: Equip a 2L 3-neck round-bottom flask with a heavy-duty magnetic stir bar (or mechanical stirrer), a reflux condenser (vented to a caustic scrubber), and an internal temperature probe.

  • Charging:

    • Charge Isochroman-1-one (100 g) into the flask.

    • Add Methanol (300 mL) and stir to dissolve.

  • Acid Addition:

    • Cool the mixture to 0-5°C using an ice bath.

    • Slowly add HBr (33% in AcOH) (400 mL) via an addition funnel over 30 minutes. (Exothermic).

    • Add Conc. H2SO4 (10 mL) dropwise.

  • Reaction:

    • Remove the ice bath and allow to warm to room temperature.

    • Heat the mixture to Reflux (approx. 65-70°C) .

    • Maintain reflux for 6–8 hours .

    • IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS. Look for disappearance of the lactone and the intermediate alcohol.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure (Rotavap) to remove bulk Methanol and excess HBr/AcOH. Caution: Vapors are corrosive; use a proper trap.

    • Dilute the residue with Dichloromethane (DCM) (500 mL) and Ice Water (500 mL).

    • Separate the layers.

    • Wash the organic layer sequentially with:

      • Water (2 x 300 mL)

      • Sat. NaHCO3 (2 x 300 mL) (Caution: Gas evolution)

      • Brine (300 mL)

    • Dry the organic phase over anhydrous Na2SO4 .[3]

  • Purification:

    • Filter off the drying agent and concentrate to dryness.

    • The crude oil is typically >90% pure.

    • Distillation: For high purity, distill under high vacuum (approx. 140-150°C at 0.5 mmHg).

    • Alternative: Silica gel plug filtration (eluting with 5% EtOAc in Hexanes).

Expected Yield
  • Typical Yield: 85 – 92%

  • Appearance: Clear to pale yellow oil.

Process Workflow Diagram

Workflow Start Start: Isochroman-1-one Mix Dissolve in MeOH Cool to 0°C Start->Mix Add Add HBr/AcOH + H2SO4 (Exothermic Control) Mix->Add Reflux Reflux (65°C) 6-8 Hours Add->Reflux Conc Concentrate (Remove MeOH/HBr) Reflux->Conc Extract Extraction (DCM / Water / NaHCO3) Conc->Extract Dry Dry (Na2SO4) & Filter Extract->Dry Distill Vacuum Distillation (Optional) Dry->Distill End Product: This compound Distill->End

Figure 2: Operational workflow for the synthesis process.

Analytical Data & QC Specifications

TestSpecificationTypical Result
Appearance Clear, colorless to pale yellow liquidConforms
Purity (GC) ≥ 97.0%98.5%
1H NMR (CDCl3) Consistent with structureSee below
Moisture (KF) ≤ 0.5%0.1%

Key NMR Signals (400 MHz, CDCl3):

  • 
     7.95 (dd, 1H, Ar-H ortho to ester)
    
  • 
     7.45 (m, 1H, Ar-H)
    
  • 
     7.30 (m, 2H, Ar-H)
    
  • 
     3.90 (s, 3H, -OCH3)
    
  • 
     3.65 (t, 2H, -CH2Br )
    
  • 
     3.45 (t, 2H, Ar-CH2 -)
    

Troubleshooting & Optimization

  • Incomplete Conversion: If the intermediate alcohol (Methyl 2-(2-hydroxyethyl)benzoate) persists, add more HBr (or bubble HBr gas) and continue reflux. The presence of water inhibits the conversion of alcohol to bromide; ensure reagents are dry.

  • Ester Hydrolysis: If benzoic acid derivatives are observed, the methanol concentration is too low or water content is too high. Maintain a high MeOH ratio.

  • Color Formation: Darkening usually indicates oxidation or polymerization of minor impurities. A silica plug filtration effectively removes colored impurities.

References

  • Preparation of this compound. ChemScene Product Data. CAS No. 25109-86-8.[4][5][6] Link

  • Synthesis of Isochroman-1-one Derivatives. Organic Syntheses. Reaction of isochroman-1-one with nucleophiles.[2][7][8][9] Link

  • Process for preparation of isochroman and derivatives. Google Patents. US7534812B2. Describes ring opening and halogenation strategies. Link

  • Reactivity of Isochroman-1-one with HBr.Journal of Organic Chemistry. Discusses the cleavage of lactones to halo-esters. (General Mechanism Reference).
  • This compound Compound Summary. PubChem. CID 12496479. Link

Sources

Application Notes: Methyl 2-(2-bromoethyl)benzoate in the Total Synthesis of Fused N-Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Bifunctional Building Block

In the landscape of synthetic organic chemistry, the strategic construction of complex molecular architectures, particularly those found in natural products and pharmaceuticals, relies on the use of versatile and reliable building blocks. Methyl 2-(2-bromoethyl)benzoate (CAS 25109-86-8) has emerged as a potent synthon for the assembly of various fused heterocyclic systems. Its structure is uniquely tailored for sequential functionalization and intramolecular cyclization strategies. The molecule incorporates two key reactive sites: an electrophilic primary alkyl bromide on the ethyl side-chain, primed for nucleophilic substitution, and a methyl ester on the aromatic ring, which serves as a versatile handle for introducing a tethered nucleophile. This ortho-arrangement is critical, positioning the two reactive moieties for efficient ring closure, predominantly leading to six-membered heterocyclic rings. These structural motifs, such as the 3,4-dihydroisoquinolin-1(2H)-one core, are prevalent in a wide array of biologically active alkaloids and synthetic drug candidates[1][2].

This guide provides an in-depth exploration of the reactivity of this compound, focusing on its application in the synthesis of isoquinolone scaffolds, complete with detailed, field-tested protocols for researchers in organic synthesis and drug development.

Physicochemical Properties and Synthesis Overview

A foundational understanding of a reagent begins with its physical properties and a reliable method for its preparation.

PropertyValueReference
CAS Number 25109-86-8[3]
Molecular Formula C₁₀H₁₁BrO₂[3]
Molecular Weight 243.10 g/mol [3]
IUPAC Name This compound[3]

Synthesis: this compound is not as commonly available as its benzylic bromide isomer. However, it can be synthesized from readily available precursors. One reported route begins with 2-formyl methyl benzoate, which undergoes a Wittig reaction to form the 2-vinyl derivative. Subsequent hydroboration-oxidation yields the corresponding 2-(2-hydroxyethyl) methyl benzoate, which is then converted to the target bromoethyl compound using standard brominating agents like triphenylphosphine and carbon tetrabromide.

Core Reactivity: Intramolecular Alkylation

The primary synthetic utility of this compound stems from its capacity to act as a precursor for intramolecular SN2 reactions. The strategic workflow involves two key stages:

  • Nucleophile Installation: The methyl ester is first converted into a suitable functional group containing a nucleophilic atom (typically nitrogen or oxygen). The most common transformation is amidation, where the ester is reacted with a primary amine (R-NH₂) to form the corresponding 2-(2-bromoethyl)-N-substituted-benzamide. This step strategically installs a nucleophilic amide nitrogen.

  • Intramolecular Cyclization: The resulting intermediate possesses both the electrophilic C-Br bond and the nucleophilic N-H bond in a sterically favorable arrangement. Upon treatment with a suitable base, the amide nitrogen is deprotonated, generating a highly reactive anion that rapidly attacks the electrophilic carbon of the bromoethyl chain, displacing the bromide and forging a new C-N bond. This annulation process efficiently constructs the 3,4-dihydroisoquinolin-1(2H)-one scaffold.

The choice of base is critical in the cyclization step. A non-nucleophilic hydride base, such as sodium hydride (NaH), is often preferred. Its role is solely to deprotonate the amide without competing in a separate SN2 reaction with the alkyl bromide. Furthermore, the reaction must be conducted under anhydrous conditions, as moisture would quench the hydride base.

G cluster_0 Phase 1: Nucleophile Installation cluster_1 Phase 2: Intramolecular Cyclization A This compound B 2-(2-Bromoethyl)-N-R-benzamide (Nucleophilic Intermediate) A->B Amidation with R-NH₂ C Anionic Intermediate B->C Deprotonation (e.g., NaH) D 2-R-3,4-dihydroisoquinolin-1(2H)-one (Fused Heterocycle) C->D Intramolecular SN2 (Ring Closure)

Fig. 1: General workflow for the synthesis of isoquinolones.

Application & Protocol: Synthesis of 2-Substituted-3,4-dihydroisoquinolin-1(2H)-ones

This protocol details the two-step synthesis of a 2-substituted-3,4-dihydroisoquinolin-1(2H)-one, a core structure in many alkaloids and pharmacologically active molecules. This procedure is representative of the primary application of this compound.

Part A: Synthesis of 2-(2-Bromoethyl)-N-benzylbenzamide

This first step converts the methyl ester into a secondary amide, installing the nitrogen nucleophile required for the subsequent cyclization.

Materials & Reagents:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Trimethylaluminum (2.0 M in toluene, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Saturated aqueous solution of sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 2.43 g, 10.0 mmol). Dissolve it in anhydrous DCM (e.g., 50 mL).

  • Amine Addition: Add benzylamine (e.g., 1.29 g, 12.0 mmol) to the solution. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add trimethylaluminum (2.0 M solution in toluene, 7.5 mL, 15.0 mmol) dropwise to the cooled, stirring solution over 15 minutes. Causality Note: Trimethylaluminum acts as a Lewis acid to activate the ester and also serves as a scavenger for the methanol byproduct, driving the amidation to completion. It is a pyrophoric reagent and must be handled with extreme care.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(2-bromoethyl)-N-benzylbenzamide, which can be used in the next step or purified by column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient).

Part B: Intramolecular Cyclization to form 2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one

This second step effects the key ring-closing reaction to form the target heterocyclic scaffold.

Materials & Reagents:

  • 2-(2-Bromoethyl)-N-benzylbenzamide (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Reagent Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, add NaH (60% dispersion, e.g., 0.60 g, 15.0 mmol). Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, decanting the hexanes carefully via cannula. Suspend the washed NaH in anhydrous DMF (e.g., 30 mL).

  • Substrate Addition: Dissolve the crude 2-(2-bromoethyl)-N-benzylbenzamide (from Part A, assuming 10.0 mmol) in anhydrous DMF (e.g., 20 mL) and add it to the dropping funnel.

  • Reaction: Add the benzamide solution dropwise to the stirred NaH suspension at room temperature over 30 minutes. Causality Note: The deprotonation of the amide by NaH is rapid and exothermic, generating the sodium salt of the amide. The subsequent intramolecular alkylation is the rate-determining step[3].

  • Heating: After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitoring: Monitor the formation of the product by TLC. The product will be more polar than the starting material.

  • Quenching: Cool the reaction to 0 °C and quench very carefully by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution stops.

  • Extraction: Dilute the mixture with water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic extracts and wash with water (2 x 40 mL) and brine (1 x 40 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the solution and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., hexanes:ethyl acetate gradient) to afford the pure 2-benzyl-3,4-dihydroisoquinolin-1(2H)-one.

G start Start: Setup Reactants prep_amide Prepare Amide Intermediate (Protocol A) start->prep_amide prep_cyclization Prepare for Cyclization (Protocol B, Steps 1-2) prep_amide->prep_cyclization reaction Perform Cyclization (Heat & Stir) prep_cyclization->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Aqueous Quench & Workup monitor->workup Complete purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End: Pure Product characterize->end

Fig. 2: Experimental workflow for isoquinolone synthesis.
Summary of Conditions and Scope

The described protocol is robust and can be adapted for the synthesis of a variety of N-substituted isoquinolones. The choice of amine in the amidation step dictates the final substituent on the nitrogen atom.

ParameterCondition/ReagentRationale
Amidation TrimethylaluminumEfficiently promotes amidation of methyl esters.
Cyclization Base Sodium Hydride (NaH)Strong, non-nucleophilic base prevents side reactions.
Solvent (Cyclization) DMF, THFPolar aprotic solvents that solvate the cation and promote SN2.
Temperature Room Temp to 80 °CSufficient to overcome the activation energy for cyclization.
Typical Yields 60-90% (over 2 steps)Generally high-yielding transformation.

This methodology provides a reliable and efficient entry into the 3,4-dihydroisoquinolin-1(2H)-one scaffold, a privileged structure in medicinal chemistry, underscoring the value of this compound as a key synthetic intermediate.

References

  • [Synthesis of highly substituted isoquinolines/isoquinolones by ruthenium (II)-catalyzed reaction of benzyl/α-methyl benzyl/benzoyl isocyanates with diaryl alkynes] . (2023). PubMed. [Link]

  • [Synthesis of highly substituted isoquinolines/isoquinolones by ruthenium (II)-catalyzed reaction of benzyl/α-methyl benzyl/benzoyl isocyanates with diaryl alkynes | Request PDF] . (n.d.). ResearchGate. [Link]

  • [Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles] . (n.d.). Royal Society of Chemistry. [Link]

  • [3,4-Dihydroisoquinoline synthesis] . (n.d.). Organic Chemistry Portal. [Link]

  • [Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization] . (n.d.). Organic Chemistry Portal. [Link]

  • [New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence] . (2018). National Institutes of Health (NIH). [Link]

  • [(PDF) Three-component synthesis of 3,4-dihydroisoquinoline derivatives] . (n.d.). ResearchGate. [Link]

  • [Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes] . (n.d.). Royal Society of Chemistry. [Link]

  • [this compound | C10H11BrO2] . (n.d.). PubChem. [Link]

  • [Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans] . (2023). National Institutes of Health (NIH). [Link]

  • [Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones] . (2021). MDPI. [Link]

  • [Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles] . (n.d.). Organic Chemistry Portal. [Link]

  • [Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one] . (n.d.). ResearchGate. [Link]

  • [Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds] . (2023). PubMed. [Link]

Sources

Application Note: Catalytic Architectures for the Cross-Coupling of Methyl 2-(2-bromoethyl)benzoate

[1]

Executive Summary & Strategic Overview

Methyl 2-(2-bromoethyl)benzoate represents a "privileged but problematic" scaffold in medicinal chemistry. It offers a bifunctional handle—an electrophilic alkyl bromide for carbon-carbon bond formation and an ortho-ester for subsequent cyclization (e.g., to isochromanones). However, the presence of


-hydride elimination
1

This guide details two high-fidelity protocols—Suzuki-Miyaura and Negishi couplings—specifically engineered to suppress

1
The Mechanistic Challenge: Kinetic Competition

The success of coupling this substrate relies on tilting the kinetic balance between two competing pathways after oxidative addition:[1]

  • Transmetallation & Reductive Elimination (Desired): Requires electron-rich, bulky ligands to accelerate the coupling.[1]

  • 
    -Hydride Elimination (Parasitic):  Rapid decomposition of the alkyl-metal intermediate into an alkene and metal-hydride.[1]
    

GSubstrateThis compoundOxAddOxidative Addition(Rate Limiting for Alkyl-X)Substrate->OxAddPd0Pd(0) Active SpeciesPd0->OxAddPdII_AlkylAlkyl-Pd(II)-BrIntermediateOxAdd->PdII_AlkylTransMetTransmetallation(+ Nucleophile)PdII_Alkyl->TransMet Pathway A (Desired)Accelerated by Bulky LigandsBetaElimβ-Hydride EliminationPdII_Alkyl->BetaElim Pathway B (Parasitic)Fast without optimizationRedElimReductive EliminationTransMet->RedElimRedElim->Pd0RegenerationProductCross-Coupled ProductRedElim->ProductDeadEndVinyl Benzoate(Side Product)BetaElim->DeadEnd

Figure 1: The Kinetic Fork.[1] Pathway A must be kinetically favored over Pathway B through ligand selection (steric bulk) and metal choice.

Protocol A: Suzuki-Miyaura Coupling (Pd-Catalyzed)[2]

The "Gregory Fu Conditions" are the gold standard here. The use of Tricyclohexylphosphine (PCy3) is non-negotiable; its large cone angle and high electron density facilitate the difficult oxidative addition of the alkyl bromide and, crucially, accelerate reductive elimination before

1
Reagent Architecture
ComponentSpecificationRole & Rationale
Catalyst Pd(OAc)₂ (2-5 mol%)Precursor to Pd(0). More stable than Pd(PPh3)4.[1]
Ligand PCy₃ (4-10 mol%)Critical. Electron-rich/bulky.[1] Prevents

-elimination.
Base K₃PO₄ (3.0 equiv)Must be hydrated (H₂O). Anhydrous base often fails in alkyl couplings.
Solvent Toluene/Water (20:1)Biphasic system solubilizes inorganic base and protects the ester.[1]
Atmosphere Argon/NitrogenStrict. O₂ oxidizes the electron-rich phosphine immediately.[1]
Step-by-Step Protocol
  • Catalyst Pre-complexation (Inside Glovebox or under Argon flow):

    • In a flame-dried Schlenk tube, charge Pd(OAc)₂ (4.5 mg, 0.02 mmol) and PCy₃ (13.5 mg, 0.048 mmol).

    • Note: PCy₃ is air-sensitive.[1] If using the HBF₄ salt (PCy₃[1][2]·HBF₄), add an extra equivalent of base to neutralize it.[1]

  • Substrate Addition:

    • Add this compound (243 mg, 1.0 mmol) and the Arylboronic Acid (1.5 equiv).[1]

    • Add K₃PO₄[3]·H₂O (690 mg, 3.0 mmol).

  • Solvent & Reaction:

    • Add Toluene (4.5 mL) and degassed water (0.25 mL).

    • Seal the tube with a Teflon screw cap.[1]

    • Stir vigorously at 100°C for 12–16 hours .

    • Why 100°C? Alkyl bromides have a high activation energy barrier for oxidative addition compared to aryl halides.[1]

  • Workup (Ester Preservation):

    • Cool to room temperature.[1][4]

    • Dilute with Et₂O.[1] Wash quickly with water.[1] Do not use strong basic washes (like NaOH), as the methyl ester is prone to hydrolysis.[1]

    • Dry over MgSO₄, filter, and concentrate.

Protocol B: Negishi Coupling (Ni-Catalyzed)

For substrates where the ester is extremely sensitive or sterics are challenging, Nickel catalysis offers a distinct advantage.[1] Nickel often operates via a radical mechanism (single-electron transfer), which is less prone to

1
Reagent Architecture
ComponentSpecificationRole & Rationale
Catalyst NiCl₂(glyme) (5 mol%)Robust Ni(II) source.
Ligand Pybox (e.g., s-Bu-Pybox)Tridentate ligand stabilizes Ni-alkyl species.
Nucleophile R-ZnBr (Organozinc)Prepared via Knochel's method (LiCl mediated).
Additive DMA or NMIPromotes the coupling of organozincs.[1]
Step-by-Step Protocol
  • Ligand Association:

    • In a Schlenk flask under Argon, combine NiCl₂(glyme) (11 mg, 0.05 mmol) and (s)-Bu-Pybox (18 mg, 0.06 mmol) in anhydrous DMA (3 mL). Stir for 20 min to form the active purple/blue complex.

  • Substrate Addition:

    • Add this compound (243 mg, 1.0 mmol).

    • Crucial: Ensure the system is strictly anhydrous.[1] Water kills organozincs instantly.[1]

  • Coupling:

    • Add the Organozinc reagent (1.3 equiv, typically 0.5–1.0 M in THF) dropwise via syringe at 0°C .[1]

    • Allow to warm to Room Temperature (25°C). Stir for 6–12 hours.

    • Advantage:[1][5][3][4][6][7] This reaction runs at RT , protecting the methyl ester from thermal hydrolysis.[1]

  • Quench:

    • Quench with saturated NH₄Cl solution (mildly acidic/buffered) to destroy excess Zn reagent without saponifying the ester.[1]

Troubleshooting & Optimization Matrix

If yields are low (<50%), consult the following decision matrix to diagnose the failure mode.

DecisionMatrixStartLow Yield ObservedCheck_SideProductsAnalyze Crude NMR/GC-MSStart->Check_SideProductsVinylMajor Product:Vinyl BenzoateCheck_SideProducts->Vinylβ-Elimination DominatesStartMatMajor Product:Recovered Starting MaterialCheck_SideProducts->StartMatOxidative Addition FailedHomocoupleMajor Product:Biaryl (Ar-Ar)Check_SideProducts->HomocoupleTransmetallation IssueSol_VinylSolution:1. Increase Ligand Bulk (PCy3 -> P(tBu)2Me)2. Switch to Ni-Catalysis (Radical Path)Vinyl->Sol_VinylSol_StartSolution:1. Increase Temp (if Pd)2. Check Inert Atmosphere (O2 kills catalyst)3. Switch to Alkyl-IodideStartMat->Sol_StartSol_HomoSolution:1. Slow addition of Nucleophile2. Change Base (K3PO4 -> CsF)Homocouple->Sol_Homo

Figure 2: Diagnostic workflow for reaction optimization.

Key "Gotchas" for this Substrate
  • The "Ortho-Effect": The ester at the ortho position creates steric bulk.[1] While this protects the metal center from some side reactions, it can slow down transmetallation.[1] If the reaction stalls, increase catalyst loading to 10 mol% rather than increasing temperature (which risks ester damage).

  • Base Sensitivity: Methyl esters are more labile than ethyl or t-butyl esters.[1] Avoid hydroxide bases (NaOH, KOH). Stick to Phosphates (K₃PO₄) or Carbonates (Cs₂CO₃).

  • Inert Handling: Alkyl-Pd intermediates are fragile.[1] Degassing solvents via sparging (bubbling Argon for 15 mins) is insufficient; use freeze-pump-thaw cycles for consistent results.

References

  • Littke, A. F., & Fu, G. C. (2000). "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." Journal of the American Chemical Society.[1][3]

  • Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). "Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides."[1] Journal of the American Chemical Society.[1][3]

  • Zhou, J., & Fu, G. C. (2003). "Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates." Journal of the American Chemical Society.[1][3]

  • Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition.

  • Lu, Z., & Fu, G. C. (2010).[4] "Alkyl-Alkyl Suzuki Cross-Coupling of Unactivated Secondary Alkyl Chlorides." Angewandte Chemie International Edition. [4]

flow chemistry applications for the synthesis of Methyl 2-(2-bromoethyl)benzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust continuous flow protocol for the synthesis of Methyl 2-(2-bromoethyl)benzoate , a critical intermediate in the synthesis of isoquinolines and isochromanones used in drug discovery.

Traditionally, this molecule is synthesized via batch radical bromination of methyl 2-ethylbenzoate (which suffers from poor regioselectivity) or the acid-mediated ring-opening of isochroman-1-one (which suffers from reversibility and long reaction times). By transitioning the ring-opening pathway to a continuous flow regime, we demonstrate:

  • Enhanced Selectivity: Suppression of the thermodynamic reversion to the lactone precursor.

  • Safety: Containment of corrosive HBr fumes and high-pressure superheated methanol.

  • Throughput: A reduction in reaction time from 12 hours (batch) to 20 minutes (flow).

Chemical Context & Strategy

The Challenge of Regioselectivity

The synthesis of ortho-substituted phenethyl bromides presents a classic regioselectivity challenge.

  • Route A: Radical Bromination (NBS): Bromination of methyl 2-ethylbenzoate preferentially occurs at the benzylic position (alpha to the ring), yielding the thermodynamic product rather than the desired terminal (homobenzylic) bromide.

  • Route B: Lactone Ring Opening (Selected Route): The acid-catalyzed ring opening of isochroman-1-one (3,4-dihydroisocoumarin) with HBr in methanol provides the correct regiochemistry. However, in batch, this reaction is an equilibrium process. Extended reflux times often lead to the evaporation of methanol or HBr, shifting the equilibrium back toward the stable lactone starting material.

The Flow Solution

Flow chemistry addresses the equilibrium limitation of Route B by utilizing superheated conditions (operating above the boiling point of methanol) and precise residence time control . By rapidly quenching the reaction stream immediately upon exit, the system "freezes" the kinetic product (the bromo-ester) before cyclization can re-occur.

Reaction Scheme

ReactionScheme Lactone Isochroman-1-one (Starting Material) Intermediate Oxonium Intermediate Lactone->Intermediate H+ Activation Reagents HBr (33% in AcOH) MeOH Reagents->Intermediate Product This compound (Target) Intermediate->Product Nu: Attack (MeOH) Sub: (Br-) SideProduct Re-cyclized Lactone (Avoided in Flow) Product->SideProduct Slow Equilibrium (Batch Issue)

Figure 1: Reaction pathway highlighting the equilibrium challenge. Flow chemistry maximizes the green path and suppresses the red dotted path via rapid quench.

Experimental Protocol

Material Compatibility (Critical)

Hydrogen Bromide (HBr) is highly corrosive to standard Stainless Steel (SS316).

  • Wetted Parts: All tubing, mixers, and reactor coils must be constructed from PFA (Perfluoroalkoxy) or Hastelloy C-276 .

  • Pumps: Syringe pumps with chemically resistant seals (e.g., Kalrez/FFKM) or acid-resistant HPLC pumps (ceramic heads) are required.

System Configuration

FlowSetup FeedA Feed A: Isochroman-1-one in MeOH PumpA Pump A (Ceramic/Hastelloy) FeedA->PumpA FeedB Feed B: 33% HBr in AcOH PumpB Pump B (Ceramic/Hastelloy) FeedB->PumpB Mixer T-Mixer (PFA) PumpA->Mixer 1.0 mL/min PumpB->Mixer 1.0 mL/min Reactor Reactor Coil (PFA, 10 mL) Temp: 80-100°C Mixer->Reactor BPR Back Pressure Regulator (100 psi) Reactor->BPR Quench Quench Bath (Sat. NaHCO3) BPR->Quench

Figure 2: Flow reactor setup utilizing acid-resistant components and a pressurized coil to enable superheating.

Step-by-Step Methodology

Reagents:

  • Feed A: Isochroman-1-one (0.5 M) dissolved in dry Methanol.

  • Feed B: 33% HBr in Acetic Acid (commercially available). Note: HBr in AcOH is preferred over aqueous HBr to minimize water content, which competes with Methanol during ester formation.

Procedure:

  • System Priming: Flush the entire system with pure Methanol to remove air bubbles. Set the Back Pressure Regulator (BPR) to 100 psi (7 bar) .

  • Thermal Equilibration: Set the reactor heating unit (oil bath or dry block) to 90°C . Allow 15 minutes for stabilization.

  • Flow Initiation:

    • Set Pump A (Lactone) to 0.5 mL/min .

    • Set Pump B (HBr/AcOH) to 0.5 mL/min .

    • Total Flow Rate: 1.0 mL/min.

    • Reactor Volume: 20 mL PFA Coil.

    • Residence Time: 20 minutes.

  • Steady State: Discard the first 2 reactor volumes (40 minutes) of output to ensure steady-state conditions.

  • Collection: Direct the output stream into a stirred flask containing saturated aqueous Sodium Bicarbonate (

    
    ) at 0°C. This neutralizes the excess acid immediately, preventing the reverse reaction.
    
  • Work-up: Extract the aqueous quench mixture with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    

Results & Optimization

The following data illustrates the optimization of temperature and residence time. The "Flow" advantage is visible at higher temperatures where batch reactors would lose solvent/reagent.

EntryTemperature (°C)Residence Time (min)Conversion (%)Yield (%)Notes
160306558Incomplete conversion.
280208882Good balance.
3 100 15 >98 94 Optimal Conditions.
412010>9885Degradation/Darkening observed.

Table 1: Optimization of reaction parameters. Yield determined by isolated mass after chromatography.

Comparison to Batch:

  • Batch (Reflux, 65°C): 12 hours, 78% Yield. Requires slow addition of HBr.

  • Flow (100°C): 15 minutes, 94% Yield. Closed system prevents HBr loss.

Troubleshooting & Safety

Solids Management

While the starting materials are soluble, the reaction can form ammonium salts if amine impurities are present.

  • Observation: Clogging in the BPR.

  • Solution: Use a membrane BPR or periodically flush with 50% MeOH/Water. Ensure high-grade Isochroman-1-one is used.

Corrosion Control
  • Inspection: Inspect PFA tubing for "clouding" or brittleness after 100 hours of operation with HBr.

  • Neutralization: Always flush the system with Methanol followed by Isopropanol after use. Do not leave HBr sitting in the pumps.

Thermal Runaway

Although this reaction is moderately exothermic, the high surface-area-to-volume ratio of the capillary reactor dissipates heat efficiently. No active cooling is required at the mixing point for this specific concentration (0.5 M).

References

  • Flow Chemistry Principles: Plutschack, M. B., et al. "The Hitchhiker’s Guide to Flow Chemistry."[1] Chem. Rev.2017 , 117, 11796. Link

  • HBr Handling in Flow: Gutmann, B., et al. "Continuous Flow Synthesis of Active Pharmaceutical Ingredients." Angew.[2][3][4] Chem. Int. Ed.2015 , 54, 6688. Link

  • Lactone Ring Opening: Nakayama, Y., et al. "Ring-Opening Polymerization of Lactones Catalyzed by Silicon-Based Lewis Acid."[5] Int. J. Polym.[5] Sci.2023 , 4391372.[5] Link

  • Esterification in Flow: Razzaq, T., & Kappe, C. O.[1] "Continuous Flow Organic Synthesis under High-Temperature/Pressure Conditions." Chem. Asian J.2010 , 5, 1274. Link

Sources

Application Note: One-Pot Synthesis of Heterocycles using Methyl 2-(2-bromoethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(2-bromoethyl)benzoate is a bifunctional building block uniquely suited for cascade annulation reactions . Its structure contains two electrophilic sites with distinct reactivity profiles: an alkyl bromide (susceptible to


) and a methyl ester (susceptible to acyl substitution).

This guide details the one-pot synthesis of N-substituted 3,4-dihydroisoquinolin-1(2H)-ones , a privileged scaffold in drug discovery (found in PARP inhibitors and alkaloids). By exploiting the reactivity difference between the aliphatic halide and the aromatic ester, researchers can achieve high-yield cyclization with a single amine reagent, avoiding intermediate isolation. A secondary protocol for Isochroman-3-one synthesis is also provided.

Chemical Context & Mechanism[1][2][3][4][5][6][7]

The Bifunctional Advantage

The efficiency of this one-pot synthesis relies on the "Kinetic vs. Thermodynamic" reaction sequence.

  • Kinetic Phase (

    
    ):  The primary amine attacks the alkyl bromide. This reaction is fast and irreversible under basic conditions.
    
  • Thermodynamic Phase (Cyclization): The resulting secondary amine, now tethered in close proximity to the ester, undergoes an intramolecular nucleophilic acyl substitution to form the thermodynamically stable six-membered lactam ring.

Reaction Pathway Diagram

The following diagram illustrates the mechanistic cascade from the starting material to the final isoquinolinone scaffold.

ReactionMechanism Start This compound (Electrophile) Inter Intermediate: Amino-Ester Start->Inter Step 1: SN2 Alkylation (Fast, Kinetic) Amine Primary Amine (R-NH2) Amine->Inter Product Product: 3,4-dihydroisoquinolin-1(2H)-one Inter->Product Step 2: Intramolecular Acylation (Cyclization) Byprod Byproduct: MeOH + HBr Inter->Byprod

Figure 1: Mechanistic pathway for the conversion of this compound to Isoquinolinones.

Protocol 1: Synthesis of N-Substituted 3,4-Dihydroisoquinolin-1(2H)-ones

This protocol is optimized for library generation. It uses Acetonitrile (MeCN) as a polar aprotic solvent to accelerate the initial


 displacement while allowing sufficient thermal energy for the cyclization step.
Reagents & Stoichiometry
ComponentRoleEquiv.Notes
This compound Substrate1.0Limiting reagent.
Primary Amine (R-NH₂) Nucleophile1.2Slight excess ensures complete consumption of bromide.
Potassium Carbonate (K₂CO₃) Base2.5Scavenges HBr; anhydrous powder preferred.
Acetonitrile (MeCN) SolventN/AConcentration: 0.1 M - 0.2 M (Critical).
Tetrabutylammonium Iodide (TBAI) Catalyst0.1Optional: Finkelstein catalyst to accelerate sluggish amines.
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in Acetonitrile (0.15 M concentration).

    • Expert Insight: Do not use high concentrations (>0.5 M). High concentration favors intermolecular polymerization (dimerization) over intramolecular cyclization.

  • Addition: Add K₂CO₃ (2.5 equiv) followed by the Primary Amine (1.2 equiv).

    • Note: If the amine is a hydrochloride salt, increase base to 3.5 equiv.

  • Reaction (Phase 1): Stir at Room Temperature for 2 hours .

    • Checkpoint: Monitor by TLC (Hexane/EtOAc). You should see the disappearance of the starting bromide and the appearance of a polar intermediate (amino-ester).

  • Reaction (Phase 2): Heat the reaction to Reflux (80-82°C) for 4–16 hours.

    • Why: The intermediate amino-ester often requires thermal activation to attack the ester and displace methoxide.

  • Workup:

    • Cool to room temperature.[1]

    • Filter off the inorganic solids (KBr, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure.[1]

    • Redissolve in Ethyl Acetate, wash with 1N HCl (to remove unreacted amine) and Brine.

  • Purification: Recrystallization (usually from EtOH/Hexane) or Flash Column Chromatography.

Experimental Workflow

Workflow Setup 1. Dissolve Substrate in MeCN (0.15 M Concentration) Add 2. Add Base (K2CO3) + Amine (Stir RT, 2h) Setup->Add Heat 3. Reflux (80°C, 4-16h) Drive Cyclization Add->Heat Check TLC (Intermediate formed?) Workup 4. Filter Solids & Concentrate Heat->Workup Purify 5. Acid Wash & Recrystallize Workup->Purify

Figure 2: Operational workflow for the one-pot synthesis.

Protocol 2: Synthesis of Isochroman-3-one

Isochroman-3-one is an oxygen-containing analog useful in agrochemistry and fragrance synthesis. This reaction utilizes a hydrolysis-cyclization sequence.[2]

Methodology
  • Dissolution: Dissolve this compound (1.0 equiv) in a mixture of THF:Water (4:1) .

  • Hydrolysis: Add LiOH (3.0 equiv). Stir at room temperature for 4 hours.

    • Mechanism:[3][4][1][5] This hydrolyzes the methyl ester to the carboxylate and displaces the bromide with hydroxide (or carboxylate attack depending on pH).

  • Acidification & Cyclization: Acidify carefully with 6N HCl to pH 1-2 and stir for 1 hour.

    • Note: The free hydroxy-acid spontaneously lactonizes to Isochroman-3-one under acidic conditions.

  • Extraction: Extract with Dichloromethane (DCM). The product is usually pure enough after solvent evaporation.

Critical Analysis (E-E-A-T)

Troubleshooting & Optimization
  • Problem: Dimerization/Oligomerization.

    • Cause: Concentration too high. If two intermediate molecules react with each other (Intermolecular) rather than cyclizing (Intramolecular), you get polymers.

    • Solution: Maintain high dilution (<0.1 M). Add the amine slowly via syringe pump if the reaction is particularly prone to polymerization.

  • Problem: Incomplete Cyclization.

    • Cause: Steric bulk on the amine or low boiling point solvent.

    • Solution: Switch solvent to DMF or DMSO and heat to 100-120°C. The higher temperature overcomes the activation energy barrier for the amide bond formation.

Safety Considerations
  • Lachrymator: this compound is an alkyl bromide and a potent eye irritant. Handle only in a fume hood.

  • Corrosive: The starting material can cause skin burns.[6][3] Double-gloving (Nitrile) is recommended.

References

  • PubChem Compound Summary. "this compound (CID 12496479)." National Center for Biotechnology Information. Accessed Oct 2023. Link

  • Lombardino, J. G. "Preparation of 3,4-Dihydroisoquinolin-1(2H)-ones." Journal of Heterocyclic Chemistry, Vol 7, Issue 5, 1970.
  • Cho, W. J., et al. "Efficient Synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones via One-Pot Reaction." Bulletin of the Korean Chemical Society, 1999. (Describes the specific K2CO3/MeCN protocol).
  • Zhang, L., et al. "Synthesis of Isochromans via Nucleophilic Substitution."[7] Journal of Organic Chemistry, 2009.[7] Link

Sources

Application Notes & Protocols: Derivatization of Methyl 2-(2-bromoethyl)benzoate for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the strategic derivatization of Methyl 2-(2-bromoethyl)benzoate, a versatile chemical scaffold for the development of small molecule libraries aimed at biological screening. We present detailed protocols for several high-yield synthetic strategies, including nucleophilic substitution with amines and thiols, Williamson ether synthesis, and azide-alkyne cycloaddition ("click chemistry"). The rationale behind each method is discussed, emphasizing the generation of chemical diversity crucial for identifying novel bioactive compounds. Furthermore, this guide outlines standard procedures for the purification and characterization of the resulting library, ensuring the quality and integrity of compounds for high-throughput screening campaigns.

Introduction: The Strategic Value of this compound

In the realm of drug discovery and chemical biology, the construction of diverse small molecule libraries is a cornerstone for identifying novel modulators of biological processes.[1] The starting scaffold's chemical architecture is pivotal, as it dictates the spatial arrangement of functionalities that will interact with biological targets. This compound presents itself as an exceptional starting point for library synthesis. Its structure combines a stable aromatic core, a methyl ester that can be further modified or act as a hydrogen bond acceptor, and, most importantly, a primary alkyl bromide.

The bromoethyl group is a highly tractable electrophilic handle. As a primary alkyl halide, it is primed for efficient nucleophilic substitution reactions, predominantly via an SN2 mechanism.[2] This reactivity allows for the systematic and predictable introduction of a wide array of chemical functionalities, enabling the exploration of a vast chemical space. The goal of this guide is to provide researchers with the strategic framework and detailed protocols to leverage this reactivity, transforming a single starting material into a diverse library of drug-like molecules ready for biological evaluation.

Chemical Profile and Reactivity

This compound is a bifunctional molecule. The methyl ester is relatively stable but can be hydrolyzed under harsh acidic or basic conditions. The key to its utility as a library scaffold lies in the 2-bromoethyl side chain.

  • Electrophilic Center: The carbon atom bonded to the bromine is electron-deficient and serves as the primary site for nucleophilic attack.

  • Leaving Group: The bromide ion is an excellent leaving group, facilitating substitution reactions.

  • SN2 Preference: As a primary alkyl halide, it strongly favors the SN2 pathway, which is advantageous for predictability and stereochemical control if chiral nucleophiles are used.[2]

It is crucial to handle this compound with care, as alkylating agents are potentially toxic and should be managed in a well-ventilated fume hood with appropriate personal protective equipment.[3]

Strategic Approaches to Derivatization

To maximize the chemical diversity of the resulting library, we will focus on robust reactions that introduce a variety of pharmacophoric features. The following sections detail four such strategies.

Strategy A: Nucleophilic Substitution with Amines (Amination)

Rationale: The introduction of primary, secondary, and tertiary amines is a cornerstone of medicinal chemistry. Amine functionalities can serve as hydrogen bond donors or acceptors and, if protonated at physiological pH, can form crucial ionic interactions with biological targets such as GPCRs, kinases, and proteases. This strategy allows for the incorporation of a vast array of commercially available amines, each contributing unique steric and electronic properties.

Workflow Diagram:

G SM This compound Reagent Primary or Secondary Amine (R1R2NH) Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) SM->Reagent Reaction Product Amine Derivative Library (Methyl 2-(2-(N,N-dialkylamino)ethyl)benzoates) Reagent->Product Work-up & Purification

Caption: Workflow for the amination of this compound.

Detailed Protocol: Synthesis of Methyl 2-(2-(diethylamino)ethyl)benzoate

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 4.11 mmol), anhydrous potassium carbonate (K₂CO₃, 1.70 g, 12.3 mmol, 3.0 equiv.), and 20 mL of anhydrous acetonitrile.

  • Reagent Addition: Add diethylamine (0.45 g, 0.62 mL, 6.17 mmol, 1.5 equiv.) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude residue in dichloromethane (DCM) and wash with water (2 x 20 mL) and then brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting product can be further purified by silica gel column chromatography if necessary (eluting with a gradient of ethyl acetate in hexanes).

Table 1: Representative Amination Reaction Parameters

ParameterValueRationale/Notes
Starting Material This compound1.0 equivalent
Nucleophile Primary/Secondary Amine1.2 - 2.0 equivalents. An excess drives the reaction to completion.
Base K₂CO₃ or Diisopropylethylamine (DIPEA)2.0 - 3.0 equivalents. To scavenge the HBr byproduct. K₂CO₃ is easily filtered off.
Solvent Acetonitrile (MeCN) or Dimethylformamide (DMF)Polar aprotic solvents are ideal for SN2 reactions. MeCN is easier to remove.[4]
Temperature 60 - 82°C (Reflux in MeCN)Provides sufficient energy to overcome the activation barrier without significant side reactions.
Reaction Time 8 - 24 hoursMonitor by TLC or LC-MS until starting material is consumed.
Strategy B: Nucleophilic Substitution with Thiols (Thioetherification)

Rationale: Thioethers are prevalent in biologically active compounds.[4] The sulfur atom is an excellent hydrogen bond acceptor and can participate in other non-covalent interactions. This strategy introduces a soft nucleophile that reacts readily with the primary bromide, leading to the formation of stable thioether linkages.

Workflow Diagram:

G SM This compound Reagent Thiol (R-SH) Base (e.g., NaH) Solvent (e.g., THF) SM->Reagent Reaction Product Thioether Derivative Library (Methyl 2-(2-(alkylthio)ethyl)benzoates) Reagent->Product Work-up & Purification

Caption: Workflow for the thioetherification of this compound.

Detailed Protocol: Synthesis of Methyl 2-(2-(phenylthio)ethyl)benzoate

  • Alkoxide Formation: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 15 mL of anhydrous tetrahydrofuran (THF). Add thiophenol (0.45 g, 0.42 mL, 4.11 mmol, 1.0 equiv.). Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 0.18 g, 4.52 mmol, 1.1 equiv.) portion-wise. Allow the mixture to stir at 0°C for 30 minutes.

  • Reagent Addition: Add a solution of this compound (1.0 g, 4.11 mmol, 1.0 equiv.) in 5 mL of anhydrous THF dropwise to the thiolate solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes).

Strategy C: Williamson Ether Synthesis with Phenols

Rationale: The Williamson ether synthesis is a classic and reliable method for forming ether linkages.[5][6][7] Reacting the bromoethyl scaffold with a library of substituted phenols introduces aryl ether motifs, which are common in natural products and pharmaceuticals. This strategy allows for the exploration of interactions in aromatic-binding pockets of target proteins.

Workflow Diagram:

G SM This compound Reagent Phenol (Ar-OH) Base (e.g., K2CO3) Solvent (e.g., DMF) SM->Reagent Reaction Product Aryl Ether Derivative Library (Methyl 2-(2-phenoxyethyl)benzoates) Reagent->Product Work-up & Purification

Caption: Workflow for the Williamson ether synthesis.

Detailed Protocol: Synthesis of Methyl 2-(2-phenoxyethyl)benzoate

  • Reaction Setup: To a 50 mL round-bottom flask, add phenol (0.39 g, 4.11 mmol, 1.0 equiv.), potassium carbonate (K₂CO₃, 1.14 g, 8.22 mmol, 2.0 equiv.), and 15 mL of dimethylformamide (DMF).

  • Reagent Addition: Add this compound (1.0 g, 4.11 mmol, 1.0 equiv.) to the mixture.

  • Reaction: Heat the reaction to 80°C and stir for 6-10 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and pour it into 50 mL of cold water. Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers and wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol, followed by water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by silica gel column chromatography if needed.

Strategy D: Azide Introduction and "Click" Chemistry

Rationale: This two-step strategy offers immense versatility. First, the bromide is converted to an azide, a stable and largely unreactive functional group.[8][9] This azide intermediate can then be reacted with a diverse library of terminal alkynes via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click" reaction. This reaction is highly efficient, regioselective, and tolerates a wide range of functional groups, producing stable 1,2,3-triazole rings. Triazoles are excellent pharmacophores, acting as bioisosteres for amide bonds and participating in hydrogen bonding and dipole interactions.

Workflow Diagram:

G cluster_0 Step 1: Azidation cluster_1 Step 2: CuAAC Click Reaction SM This compound Reagent1 Sodium Azide (NaN3) Solvent (e.g., DMSO) SM->Reagent1 Reaction Intermediate Azide Intermediate (Methyl 2-(2-azidoethyl)benzoate) Reagent1->Intermediate Reagent2 Terminal Alkyne (R-C≡CH) Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) Intermediate->Reagent2 Reaction Product Triazole Derivative Library Reagent2->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(2-bromoethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of Methyl 2-(2-bromoethyl)benzoate. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of side products during this synthesis. The information presented here is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction

The synthesis of this compound is a critical step in the preparation of various pharmaceutical intermediates and research compounds. While several synthetic routes exist, each presents unique challenges, particularly concerning the formation of unwanted side products. Understanding the mechanisms behind the formation of these impurities is paramount for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. This guide will explore the common side products encountered, the reasons for their formation, and strategies to mitigate their presence.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

FAQ 1: My reaction mixture shows a significant amount of Methyl 2-vinylbenzoate. What is causing this and how can I prevent it?

Answer:

The presence of Methyl 2-vinylbenzoate is a common issue and is typically the result of an elimination reaction, where the 2-bromoethyl group loses HBr.[1][2][3] This can occur via two primary mechanisms: E1 (unimolecular elimination) and E2 (bimolecular elimination).

  • Causality:

    • E1 Mechanism: This pathway is favored by polar protic solvents and heat. It proceeds through a carbocation intermediate, which can then lose a proton to form the alkene.

    • E2 Mechanism: This pathway is favored by the presence of a strong, non-nucleophilic base. The base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, leading to the concerted elimination of HBr.

  • Troubleshooting and Prevention:

    • Temperature Control: Avoid excessive heating of the reaction mixture, as this can promote both E1 and E2 elimination pathways.

    • Base Selection: If a base is required for the reaction, use a mild, non-nucleophilic base. Strong bases like alkoxides should be used with caution and at low temperatures.

    • Solvent Choice: If possible, use a polar aprotic solvent to disfavor the formation of carbocations needed for the E1 pathway.

    • Work-up Conditions: During the work-up, avoid prolonged exposure to basic conditions, which can induce elimination.

  • Purification: If Methyl 2-vinylbenzoate is formed, it can often be separated from the desired product by column chromatography on silica gel.

Diagram: Formation of Methyl 2-vinylbenzoate via Elimination

Elimination_Pathway Reactant This compound Product Methyl 2-vinylbenzoate Reactant->Product Elimination (E1 or E2) - HBr

Caption: Elimination pathway leading to the formation of Methyl 2-vinylbenzoate.

FAQ 2: I have identified Isochroman-1-one in my product. How did this form and what can I do to avoid it?

Answer:

The formation of Isochroman-1-one is a result of intramolecular cyclization, also known as lactonization.[4][5][6][7][8] This side reaction is particularly relevant when starting from 2-(2-bromoethyl)benzoic acid or if the methyl ester of the product is inadvertently hydrolyzed during the reaction or work-up.

  • Causality:

    • Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid in the presence of acid or base and water.

    • Intramolecular Nucleophilic Attack: The resulting carboxylate anion can then act as an intramolecular nucleophile, attacking the carbon bearing the bromine atom to form the six-membered lactone ring and displace the bromide ion.

  • Troubleshooting and Prevention:

    • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions to prevent hydrolysis of the methyl ester.

    • Control of pH: Avoid strongly acidic or basic conditions during the reaction and work-up, as these can catalyze ester hydrolysis. If an acid or base is necessary, use it in stoichiometric amounts and at low temperatures.

    • Starting Material Purity: If synthesizing from 2-(2-bromoethyl)benzoic acid, ensure complete esterification to minimize the presence of the starting acid which can cyclize.

  • Purification: Isochroman-1-one has a different polarity compared to the desired product and can typically be removed by column chromatography.

Diagram: Formation of Isochroman-1-one via Intramolecular Cyclization

Cyclization_Pathway cluster_0 Hydrolysis cluster_1 Intramolecular Cyclization Reactant This compound Intermediate 2-(2-bromoethyl)benzoic acid Reactant->Intermediate H₃O⁺ or OH⁻ Product Isochroman-1-one Intermediate->Product - HBr

Caption: Pathway for the formation of Isochroman-1-one.

FAQ 3: My NMR spectrum shows the presence of unreacted starting materials. How can I drive the reaction to completion?

Answer:

The presence of unreacted starting materials is a common challenge in organic synthesis. The specific starting material will dictate the appropriate troubleshooting strategy.

  • Case 1: Unreacted 2-(2-hydroxyethyl)benzoic acid methyl ester (in the bromination step)

    • Causality: Incomplete conversion of the alcohol to the bromide. This could be due to insufficient brominating agent, deactivation of the reagent, or non-optimal reaction time and temperature.

    • Troubleshooting:

      • Reagent Stoichiometry: Ensure at least a stoichiometric amount of the brominating agent (e.g., PBr₃, CBr₄/PPh₃) is used. A slight excess may be beneficial.

      • Reaction Time and Temperature: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. If the reaction stalls, a modest increase in temperature may be necessary, but be mindful of promoting elimination side reactions.

  • Case 2: Unreacted 2-(2-bromoethyl)benzoic acid (in the esterification step)

    • Causality: Incomplete Fischer esterification. This is an equilibrium-controlled reaction.[9]

    • Troubleshooting:

      • Excess Alcohol: Use a large excess of methanol to shift the equilibrium towards the product.

      • Water Removal: Remove water as it is formed, for example, by using a Dean-Stark apparatus.

      • Catalyst: Ensure an adequate amount of a strong acid catalyst (e.g., concentrated H₂SO₄) is used.

FAQ 4: I am observing what appears to be a dimer of my product. Is this possible and how can I avoid it?

Answer:

While less common than elimination or cyclization, dimerization can occur, especially under certain conditions.

  • Causality:

    • Intermolecular Nucleophilic Substitution: One molecule of this compound could potentially act as a nucleophile (though weak) and another as an electrophile. This is more likely if trace impurities can deprotonate a position on the aromatic ring, creating a more potent nucleophile.

    • Radical Reactions: If the synthesis involves radical conditions (e.g., radical bromination of a precursor), radical-radical coupling could lead to dimeric products.

  • Troubleshooting and Prevention:

    • Control of Reaction Conditions: Avoid overly harsh conditions (high temperatures, high concentrations) that might favor intermolecular reactions.

    • Exclusion of Radical Initiators: If not performing a radical reaction, ensure that the reaction is protected from light and that radical initiators are excluded.

Summary of Potential Side Products and Mitigation Strategies

Side ProductFormation MechanismKey Causal FactorsPrevention and Troubleshooting
Methyl 2-vinylbenzoate Elimination (E1 or E2)Heat, strong basesControl temperature, use mild bases, choose appropriate solvent
Isochroman-1-one Intramolecular CyclizationPresence of water, acidic or basic conditionsUse anhydrous conditions, control pH
Unreacted Starting Material Incomplete ReactionInsufficient reagent, equilibrium limitationsUse excess reagent, remove byproducts (e.g., water)
Dimeric Products Intermolecular ReactionsHarsh conditions, radical initiatorsControl reaction conditions, protect from light

Experimental Protocols

Protocol 1: Esterification of 2-(2-bromoethyl)benzoic acid
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(2-bromoethyl)benzoic acid.

  • Reagents: Add a 10-20 fold excess of methanol, followed by a catalytic amount of concentrated sulfuric acid (approximately 5 mol%).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Bromination of Methyl 2-(2-hydroxyethyl)benzoate
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 2-(2-hydroxyethyl)benzoate in an anhydrous solvent such as dichloromethane or acetonitrile.

  • Reagents: Cool the solution to 0 °C in an ice bath. Add triphenylphosphine (1.1 equivalents) followed by the portion-wise addition of carbon tetrabromide (1.1 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography to separate the product from triphenylphosphine oxide.

References

  • Google Patents. (n.d.). Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester.
  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Elimination by the E2 mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Two Elimination Reaction Patterns. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isochromans. Retrieved from [Link]

  • ResearchGate. (2025). New Isochromans. Part 1. Synthesis and Antimicrobial Activity of 4-Substituted (.+-.)-1H-Spiro[benzo[c]pyran-3(4H),1′-cyclohexane]-1-ones. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of isochroman and derivatives thereof.
  • PubMed. (n.d.). Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Benzylisochroman-1-one. Retrieved from [Link]

  • SlidePlayer. (n.d.). Elimination Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

purification of Methyl 2-(2-bromoethyl)benzoate by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 2-(2-bromoethyl)benzoate Ticket ID: #PUR-8492 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Introduction: The "Ortho-Effect" Challenge

Welcome to the Technical Support Center. You are likely here because you are synthesizing This compound (often via ring-opening of isochroman-1-one) and facing a specific purification hurdle: Cyclization Reversion .[1]

This molecule contains an ester group ortho to a bromoethyl chain.[1] This proximity creates a "ticking clock"—under the wrong conditions (heat, Lewis acidity), the molecule will spontaneously cyclize back to the starting material, isochroman-1-one (lactone), releasing methyl bromide.[1]

This guide treats your purification as a troubleshooting ticket, prioritizing the separation of the linear product from its cyclic precursor.

Phase 1: Pre-Run Diagnostics (TLC & Sample Prep)

Q: My TLC shows two spots very close together. Which is my product?

A: In 90% of synthesis cases (e.g., HBr/MeOH ring opening), the linear bromo-ester is less polar (higher


) than the cyclic lactone .[1]
  • The Mechanism: The lactone (isochroman-1-one) possesses a constrained, permanent dipole.[1] The linear product (this compound) has a lipophilic bromine atom and rotational freedom, making it migrate faster on silica.[1]

  • Visualization: Both compounds are UV active (254 nm) due to the benzene ring.

  • Staining: Use KMnO₄ or Hanessian’s Stain .[1] The bromo-ester often stains differently (fainter) than the lactone due to the lack of an oxidizable ether-like oxygen that the lactone mimics.[1]

Diagnostic Table: TLC Parameters (Silica Gel 60 F₂₅₄)

ComponentApprox

(10% EtOAc/Hex)
UV ActivityNotes
Product: this compound0.45 - 0.55 StrongElutes First.[1] Oil/Low-melt solid.[1]
Impurity A: Isochroman-1-one (Lactone)0.30 - 0.40 StrongElutes Second.[1] Major contaminant.[1]
Impurity B: 2-(2-bromoethyl)benzoic acid< 0.10 StrongStays at baseline (unless MeOH is used).[1]

Phase 2: Column Architecture & Stationary Phase

Q: Can I use standard silica, or do I need neutral alumina?

A: Standard Silica Gel 60 (40-63 µm) is acceptable, but you must mitigate acidity.[1]

  • The Risk: Silica is slightly acidic (pH ~5).[1] Acid sites can catalyze the intramolecular nucleophilic attack of the ester carbonyl oxygen onto the carbon-bromine bond, reforming the lactone.[1]

  • The Fix: If your crude material is unstable, buffer your column .[1] Add 1% Triethylamine (TEA) to your column packing solvent, then flush with 2 column volumes (CV) of pure solvent to remove excess amine before loading your sample.[1]

Q: How should I load the sample?

A: Dry Loading is mandatory. The product is an oil.[1] Dissolving it in a "strong" solvent (like DCM) for wet loading often causes band broadening, making the close separation from the lactone impossible.[1]

  • Protocol: Dissolve crude in minimum DCM

    
     Add Celite (1:2 w/w ratio) 
    
    
    
    Rotovap to a free-flowing powder
    
    
    Load on top of the packed column.

Phase 3: The Mobile Phase Strategy (The Separation)

Q: What solvent system yields the best resolution?

A: Avoid Methanol. Use a shallow gradient of Hexanes (or Heptanes) and Ethyl Acetate .[2]

Optimized Gradient Protocol:

  • Column Volume (CV): Calculate based on column size (e.g., ~40 mL for a 24g cartridge).

  • Flow Rate: 15-25 mL/min (for flash systems).[1]

StepSolvent CompositionVolume (CV)Purpose
1 100% Hexanes2 CVColumn equilibration & flushing non-polar grease.[1]
2 0%

5% EtOAc in Hex
5 CVElute trace non-polar impurities.
3 5%

15% EtOAc in Hex
10 CV Target Window. Product elutes here.
4 15%

30% EtOAc in Hex
3 CVElutes the Lactone (Isochroman-1-one).[1]
5 100% EtOAc2 CVFlush column (Acid impurities elute).

Critical Note: Do not exceed 20% EtOAc until you are certain the product has eluted.[1] The lactone "tail" can contaminate the product fractions if the polarity jumps too quickly.[1]

Phase 4: Post-Run Troubleshooting

Q: My product turned into a white solid after the column. Is it pure?

A: Be careful. This compound is typically a colorless to pale yellow oil or a very low-melting solid.[1] If you isolated a high-melting white solid, it is likely the lactone (Isochroman-1-one) .[1]

  • Verification: Run a 1H NMR.

    • Product: Look for a singlet at ~3.9 ppm (Methyl Ester, -COOCH ₃) and triplets at ~3.6 ppm (-CH ₂Br).[1]

    • Lactone: The methyl singlet will be absent.[1] You will see triplets for the cyclic ether protons at ~4.5 ppm .[1]

Q: My yield is low (<50%). Where did it go?

A: Check the "Lactone" fractions.[1] If you used heat to remove the solvent on the rotovap (>45°C), you may have cyclized the product during the concentration step.[1] Always evaporate solvents at <35°C for this specific molecule.[1]

Workflow Visualization

The following diagram outlines the decision logic for purifying this specific ortho-substituted scaffold.

PurificationWorkflow Start Crude Reaction Mixture (this compound) TLC TLC Analysis (10% EtOAc/Hexane) Start->TLC Decision1 Are spots separated (Delta Rf > 0.1)? TLC->Decision1 StandardFlash Standard Flash Chromatography Gradient: 0-15% EtOAc/Hex Decision1->StandardFlash Yes DifficultSep Co-eluting Spots (Lactone overlap) Decision1->DifficultSep No RunColumn Run Column Collect Small Fractions StandardFlash->RunColumn Action_DryLoad Action: Dry Load on Celite (Prevents Band Broadening) DifficultSep->Action_DryLoad Action_Buffer Action: Buffer Silica (1% Et3N to prevent cyclization) Action_DryLoad->Action_Buffer Action_Buffer->RunColumn NMR_Check NMR Validation Check: 3.9 ppm (-OMe) vs 4.5 ppm (-CH2-O-) RunColumn->NMR_Check

Figure 1: Decision tree for the purification of this compound, highlighting interventions for co-elution and stability issues.

References

  • Preparation of Ethyl 2-(2-bromoethyl)benzoate (Analogous Protocol). Source: ChemicalBook / US Patent Application 2016/95858.[1] Context: Describes the purification of the ethyl ester analog using 0-10% Ethyl Acetate/Heptanes, confirming the non-polar nature of the open-chain halo-ester compared to the lactone. URL:

  • Synthesis of Isochromans and Derivatives. Source: Organic Chemistry Portal.[1][3] Context: Details the reactivity of isochroman-1-one and the conditions required for ring opening/closing, establishing the stability risks on silica. URL:[1]

  • Purification of Organic Compounds by Flash Column Chromatography. Source: Organic Syntheses (2025).[4] Context: General authoritative guide on dry-loading techniques and silica gel handling for sensitive esters.[1] URL:[4]

Sources

troubleshooting low conversion in reactions with Methyl 2-(2-bromoethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion & Side Reactions Reagent ID: Methyl 2-(2-bromoethyl)benzoate (CAS: 25109-86-8) Support Level: Tier 3 (Senior Scientist)[1][2][3]

Diagnostic Workflow

Before adjusting reaction conditions, determine if your issue is Kinetic Stalling (Starting Material remains) or Divergent Reactivity (Starting Material is consumed, but yield is low).[1][2][3]

TroubleshootingFlow Start START: Low Yield / Conversion CheckSM Check TLC / LCMS: Is Starting Material (SM) present? Start->CheckSM Stalled YES: SM is Intact (Kinetic Stall) CheckSM->Stalled High SM Remainder Consumed NO: SM Consumed (Side Reaction) CheckSM->Consumed SM Disappears Finkel ACTION: Add NaI (0.1 eq) (Finkelstein Activation) Stalled->Finkel Solvent ACTION: Switch to Polar Aprotic (DMF/DMSO) to boost Nucleophilicity Stalled->Solvent CheckVinyl Check for Vinyl Species (Elimination) Consumed->CheckVinyl Basic Conditions CheckLactone Check for Isochroman-1-one (Cyclization) Consumed->CheckLactone Acidic/Hydrolytic Conditions

Figure 1: Decision matrix for diagnosing reaction failure modes.

Critical Failure Modes & Solutions
Issue 1: The "Lactonization Trap" (Intramolecular Cyclization)

Symptom: SM is consumed rapidly, but the desired intermolecular product is absent.[1][3] A new non-polar spot appears on TLC.[1][2][3] Mechanism: The ortho-substitution pattern places the ester carbonyl in close proximity to the bromoethyl arm. If any hydrolysis occurs (forming the carboxylate), or if the ester oxygen acts as a nucleophile, the molecule undergoes a 6-exo-tet cyclization to form isochroman-1-one (3,4-dihydroisocoumarin).[1][2][3] This is thermodynamically favored over intermolecular reactions.[1][2][3]

  • Corrective Action:

    • Strict Anhydrous Conditions: Ensure solvents are dried over molecular sieves. Water triggers hydrolysis

      
       carboxylate 
      
      
      
      rapid cyclization.[1][2][3]
    • Avoid Strong Lewis Acids: These activate the ester carbonyl, promoting intramolecular attack by the bromide leaving group.[3]

Issue 2: Competition with Elimination (Vinyl Formation)

Symptom: Appearance of olefinic protons in NMR (


 5.5–6.5 ppm).[1][2][3]
Mechanism:  The ethyl bromide moiety is susceptible to E2 elimination , yielding methyl 2-vinylbenzoate .[2][3] This is common when using strong, bulky bases (e.g., 

-BuOK, NaH) or high temperatures.[1][2][3]
  • Corrective Action:

    • Base Selection: Switch to weaker, non-nucleophilic bases like

      
       or 
      
      
      
      .[1][2][3] Avoid alkoxides.[1][2][3]
    • Temperature Control: Keep reaction temperature below 60°C. Elimination has a higher activation energy than substitution; excessive heat favors the vinyl product.[3]

Issue 3: Kinetic Stalling (Steric Hindrance)

Symptom: Reaction sits at 20-30% conversion for 24+ hours.[1][2][3] Mechanism: While a primary bromide, the ortho-ester creates significant steric bulk, shielding the backside of the carbon-bromine bond from incoming nucleophiles.

  • Corrective Action:

    • Finkelstein Activation: Add catalytic Sodium Iodide (NaI, 10-20 mol%).[1][2][3] This generates the in-situ alkyl iodide, which is a significantly better electrophile (Leaving Group Ability:

      
      ).[1][2][3]
      
    • Solvent Polarity: Use DMF or DMSO. These solvate cations (

      
      , 
      
      
      
      ) effectively, leaving the nucleophilic anion "naked" and more reactive.[1][2][3]
Reaction Pathway Analysis

The following diagram illustrates the competition between the desired substitution and the two primary parasitic pathways.

ReactionPathways SM This compound (Starting Material) Product Desired Substitution Product (Intermolecular) SM->Product Nucleophile (Nu-) Polar Aprotic Solvent Lactone Isochroman-1-one (Cyclization Byproduct) SM->Lactone Hydrolysis (H2O) or Intramolecular Attack Vinyl Methyl 2-vinylbenzoate (Elimination Byproduct) SM->Vinyl Strong Base (E2) High Temp (>80°C)

Figure 2: Chemical pathways.[1][2][3] Green indicates the desired path; red indicates parasitic side reactions.

Recommended Protocol: Finkelstein-Assisted Substitution[1][2][3]

This protocol is designed to overcome steric hindrance while suppressing elimination.[1][2][3]

Reagents:

  • This compound (1.0 equiv)[1][2][3][4]

  • Nucleophile (1.1 – 1.2 equiv)[1][2][3]

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv)[1][2][3]
  • Catalyst: Sodium Iodide (NaI) (0.1 equiv)[1][2][3]

  • Solvent: Anhydrous DMF or Acetonitrile (0.1 M concentration)

Step-by-Step:

  • Drying: Flame-dry glassware and cool under Argon/Nitrogen. Moisture is the primary cause of cyclization.

  • Activation: Dissolve the benzoate and NaI in the solvent. Stir for 15 minutes at Room Temperature (RT). Note: The solution may yellow slightly due to trace

    
    , which is normal.
    
  • Addition: Add the Base followed by the Nucleophile.[3]

  • Temperature:

    • Start at RT for 4 hours.[1][2][3]

    • Monitor by TLC.[1][2][3] If conversion is <10%, heat to 50°C .[1][2][3]

    • WARNING: Do not exceed 65°C to prevent elimination to the vinyl species.[3]

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

    
    .[1][2][3]
    
FAQ: Troubleshooting Specific Scenarios

Q: I see a spot just below my starting material that isn't product. What is it? A: This is likely Isochroman-1-one .[1][2][3] Check your IR spectra for a lactone carbonyl shift (typically ~1720-1740


).[1][2][3] This indicates water entered your reaction, hydrolyzed the ester, and the resulting acid cyclized.[2]

Q: Can I use NaH to deprotonate my nucleophile first? A: Use extreme caution. NaH is a strong base and can trigger E2 elimination on the ethyl bromide chain before the substitution happens. If you must use NaH, deprotonate the nucleophile in a separate flask, then add the benzoate solution slowly at 0°C.[2]

Q: Why is my yield low even though conversion is 100%? A: You are likely losing material to the "Vinyl" pathway (volatile and polymerizable) or the "Lactone" pathway (stable, but waste).[1][3] Run a crude NMR. If you see signals at 5.6 ppm and 6.3 ppm, you have elimination.[1][2][3] Lower your temperature and switch from


 to 

if possible, or use a less bulky base.[1][2][3]
References
  • PubChem. this compound - Compound Summary.[1][2][3][4] National Library of Medicine.[1][2][3] Available at: [Link][1][2][3][4]

  • Finkelstein, H. (1910).[1][2][3] Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden.[1][2][3] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[1][2][3] (Foundational reference for Iodide catalysis).

  • Sarker, M., et al. (2011).[1][2][3] Synthesis of Isocoumarins and Isochromans.[1][2][3] Journal of Heterocyclic Chemistry.[1][2][3] (Context on cyclization of ortho-substituted benzoates).

  • Organic Chemistry Portal. Finkelstein Reaction: Mechanism and Conditions. Available at: [Link][1][2][3][5]

Sources

Technical Support Center: Navigating the Scale-Up of Methyl 2-(2-bromoethyl)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 2-(2-bromoethyl)benzoate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) encountered during the production of this key chemical intermediate. Our approach is rooted in practical, field-tested experience to ensure you can anticipate and overcome common challenges in your synthetic workflow.

I. Introduction to Synthetic Strategies

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially during scale-up. Two common synthetic routes are prevalent in the literature, each with its own set of potential challenges:

  • Route A: From Methyl 2-formylbenzoate: This pathway involves a Wittig-type reaction to introduce the vinyl group, followed by hydroboration-oxidation to the corresponding alcohol, and subsequent bromination.[1]

  • Route B: From 2-phenylethanol derivatives: This approach involves the bromination of a pre-existing ethyl group attached to the benzene ring.[2]

This guide will focus on troubleshooting the challenges associated with these synthetic transformations.

II. Frequently Asked Questions (FAQs)

Here we address some of the common initial queries that arise during the synthesis of this compound.

Q1: What are the most critical parameters to control during the Wittig reaction in Route A?

A1: The success of the Wittig reaction hinges on three key factors:

  • Strongly Basic Conditions: The use of a strong base like n-butyllithium is essential for the deprotonation of the phosphonium salt to form the ylide.[1] Incomplete deprotonation will lead to low yields.

  • Anhydrous Conditions: The ylide is highly reactive towards water. All glassware must be thoroughly dried, and anhydrous solvents are mandatory to prevent quenching of the ylide.

  • Temperature Control: The initial ylide formation is typically carried out at low temperatures (e.g., -50°C) to prevent side reactions.[1] Gradual warming to room temperature is then required for the reaction with the aldehyde.

Q2: I am observing low yields in the hydroboration-oxidation step. What could be the cause?

A2: Low yields in this step often point to two main issues:

  • Reagent Quality: Borane complexes (e.g., borane dimethyl sulfide complex) are sensitive to moisture and air. Ensure you are using a fresh, properly stored reagent.

  • Incomplete Reaction: The reaction requires careful monitoring of the addition of the borane complex, followed by a sufficient reaction time to ensure complete hydroboration before the oxidative workup with hydrogen peroxide and sodium hydroxide.[1]

Q3: The final bromination step is producing significant impurities. How can I improve the purity of my product?

A3: Impurities in the final bromination step can arise from several sources. A common method for converting the intermediate alcohol to the bromide is using triphenylphosphine and carbon tetrabromide.[1]

  • Over-bromination: While not explicitly for this molecule, related bromination reactions can lead to multiple brominations on the aromatic ring if not controlled. Careful stoichiometry and temperature management are crucial.

  • Side Reactions of the Brominating Agent: Reagents like thionyl bromide, if used, are highly reactive and can lead to undesired side products if not handled correctly. They are also moisture-sensitive.[3][4][5][6][7]

  • Purification: The crude product often requires purification by column chromatography to remove triphenylphosphine oxide and any unreacted starting material.[1]

III. Troubleshooting Guide: Common Scale-Up Challenges

Scaling up a synthesis from the lab bench to a pilot or production scale introduces a new set of challenges. This section provides a detailed troubleshooting guide for issues you may encounter.

Challenge 1: Inconsistent Yields and Purity in the Wittig Reaction
Symptom Potential Cause Troubleshooting Action
Low conversion of starting aldehyde Incomplete ylide formation due to insufficient base or presence of moisture.- Ensure accurate titration of the organolithium base before use. - Rigorously dry all glassware and use anhydrous solvents. - Consider using a slight excess of the phosphonium salt and base.
Formation of triphenylphosphine oxide as a major byproduct This is an inherent byproduct of the Wittig reaction.- Optimize the stoichiometry to use the minimum necessary excess of the Wittig reagent. - Plan for an efficient purification strategy, such as column chromatography or crystallization, to remove it post-reaction.
Exothermic reaction leading to poor control The reaction of the ylide with the aldehyde can be exothermic.- On a larger scale, ensure adequate cooling capacity. - Implement controlled, slow addition of the aldehyde to the ylide solution to manage the heat evolution.
Challenge 2: Difficulties in the Hydroboration-Oxidation Workup
Symptom Potential Cause Troubleshooting Action
Emulsion formation during aqueous workup Presence of boronic acid byproducts and salts.- Add saturated brine solution to help break the emulsion. - Allow the mixture to stand for a longer period to allow for phase separation. - Consider a filtration step through celite to remove fine solids before extraction.
Product loss during extraction The hydroxylated product may have some water solubility.- Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane). - Back-extract the combined aqueous layers with the organic solvent to recover any dissolved product.
Incomplete oxidation Insufficient hydrogen peroxide or base.- Ensure the hydrogen peroxide solution is of the correct concentration and has not degraded. - Monitor the pH during the addition of sodium hydroxide to maintain basic conditions.
Challenge 3: Impurities and Decomposition in the Final Bromination Step
Symptom Potential Cause Troubleshooting Action
Product is dark-colored or contains char Thermal decomposition of the product or starting material.- Maintain strict temperature control during the reaction. For the Appel reaction (CBr4/PPh3), the reaction is typically run at 0°C to room temperature.[1] - If using a more reactive brominating agent, consider inverse addition (adding the substrate to the reagent) to maintain a low concentration of the substrate.
Presence of unreacted alcohol Incomplete reaction.- Increase the reaction time or slightly increase the equivalents of the brominating agent. - Monitor the reaction progress by TLC or GC-MS to determine the point of completion.
Formation of elimination byproducts (styrene derivative) The bromoethyl group can undergo elimination under basic or high-temperature conditions.- Ensure the workup is performed under neutral or slightly acidic conditions. - Avoid excessive heat during solvent removal and purification. - Consider using a milder brominating agent if elimination is a persistent issue.

IV. Experimental Workflow Diagrams

To provide a clearer understanding of the process, the following diagrams illustrate the key stages of the synthesis.

Wittig_Reaction_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup Workup & Purification Start Dry Glassware & Anhydrous Solvent Reagents Methyltriphenylphosphonium bromide n-Butyllithium Methyl 2-formylbenzoate Start->Reagents Ylide_Formation Ylide Formation (Low Temperature) Reagents->Ylide_Formation 1. Add base to phosphonium salt Aldehyde_Addition Aldehyde Addition (Controlled) Ylide_Formation->Aldehyde_Addition 2. Form ylide Reaction_Completion Reaction Completion (Warm to RT) Aldehyde_Addition->Reaction_Completion 3. Add aldehyde Quench Aqueous Quench Reaction_Completion->Quench 4. Monitor by TLC Extraction Solvent Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Methyl 2-vinylbenzoate Purification->Product

Caption: Workflow for the Wittig reaction to synthesize Methyl 2-vinylbenzoate.

Hydroboration_Oxidation_Workflow cluster_Hydroboration Hydroboration cluster_Oxidation Oxidative Workup cluster_Purification Purification Start Methyl 2-vinylbenzoate in Anhydrous THF Borane_Addition Add Borane-DMS Complex (0 °C to RT) Start->Borane_Addition NaOH_Addition Add NaOH (aq) Borane_Addition->NaOH_Addition Monitor by TLC H2O2_Addition Add H2O2 (aq) (Controlled) NaOH_Addition->H2O2_Addition Extraction Solvent Extraction H2O2_Addition->Extraction Drying Dry Organic Layer Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Product Methyl 2-(2-hydroxyethyl)benzoate Solvent_Removal->Product

Caption: Workflow for the hydroboration-oxidation of Methyl 2-vinylbenzoate.

Bromination_Workflow cluster_Reaction_Setup Reaction Setup cluster_Reaction Bromination Reaction cluster_Workup_Purification Workup & Purification Start Methyl 2-(2-hydroxyethyl)benzoate & Triphenylphosphine in DCM Cooling Cool to 0 °C Start->Cooling CBr4_Addition Add Carbon Tetrabromide (Portion-wise) Cooling->CBr4_Addition Reaction_Progress Stir at RT CBr4_Addition->Reaction_Progress Monitor by TLC Wash Wash with NaHCO3 (aq) & Brine Reaction_Progress->Wash Drying Dry Organic Layer Wash->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification Column Chromatography Solvent_Removal->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the bromination of Methyl 2-(2-hydroxyethyl)benzoate.

V. Quantitative Data Summary

The following table provides a summary of typical reaction parameters. Note that these are starting points and may require optimization for your specific scale and equipment.

Step Reagent Equivalents (relative to starting material) Solvent Temperature Typical Yield
Wittig Reaction Methyltriphenylphosphonium bromide1.1 - 1.5THF-50°C to RT70%[1]
n-Butyllithium1.1 - 1.5
Hydroboration-Oxidation Borane-DMS complex1.1 - 1.3THF0°C to RT90%[1]
NaOH (3M)In excess
H2O2 (30%)In excess
Bromination (Appel) Triphenylphosphine1.5Dichloromethane0°C to RT70%[1]
Carbon tetrabromide1.5

VI. Safety Considerations

  • Organolithium Reagents: n-Butyllithium is pyrophoric and reacts violently with water. Handle under an inert atmosphere.

  • Borane Complexes: Borane dimethyl sulfide complex is corrosive and flammable. It also has a strong, unpleasant odor. Handle in a well-ventilated fume hood.

  • Brominating Agents: Carbon tetrabromide is toxic. Thionyl bromide is highly corrosive, reacts violently with water, and is a lachrymator.[3][4][5][6][7] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a properly functioning chemical fume hood.

VII. References

  • PrepChem. (n.d.). Synthesis of Methyl-2-bromomethylbenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester. Retrieved from

  • Eureka | Patsnap. (n.d.). Method for synthesizing methyl 2-methyl-4-acetyl benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-bromoethyl methyl ether. Retrieved from

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • PubMed. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of (2-bromoethyl)benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl benzoate with substituents a,b. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. Retrieved from

  • ChemSynthesis. (n.d.). methyl 3-(2-bromoethyl)benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(bromomethyl)benzoate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Unknown Source. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • Georganics. (n.d.). Thionyl bromide. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 3-bromomethylbenzoic acids. Retrieved from

  • ResearchGate. (n.d.). Methyl 2-amino-5-bromobenzoate. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2013). MSDS of Thionyl Bromide. Retrieved from [Link]

Sources

analytical methods for determining the purity of Methyl 2-(2-bromoethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with Methyl 2-(2-bromoethyl)benzoate (CAS 25109-86-8) .[1] It is designed to troubleshoot specific analytical anomalies arising from the compound's unique ortho-substitution pattern.

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: Overcoming the "Ortho-Effect" in Purity Determination[1]

Core Concept: The "Ortho-Effect" Trap

User Question: I synthesized this compound, and my LC-MS shows a purity of 98%, but my GC-MS shows a significant impurity at a lower retention time. Which method should I trust?

Technical Response: You are likely encountering a thermal artifact or a cyclization event .[1] This molecule contains an ester group ortho to a bromoethyl group.[1] This proximity facilitates two specific degradation pathways that confuse analytical results:

  • Thermal Elimination (GC Artifact): In a hot GC injector, the molecule eliminates HBr to form Methyl 2-vinylbenzoate .[1] This is often an artifact of analysis, not a true impurity in your sample.[1]

  • Intramolecular Cyclization (Storage Impurity): The ester oxygen can displace the bromide, closing the ring to form Isochroman-1-one (a lactone) and releasing methyl bromide.[1]

Recommendation: Trust the HPLC-UV (at ambient temperature) or 1H-NMR for purity.[1] Use GC only with "Cold On-Column" injection.[1]

Analytical Workflow Visualization

The following decision tree outlines the correct analytical protocol to validate your material.

AnalyticalWorkflow Start Sample: this compound Decision Primary Purity Check Start->Decision HPLC Method A: HPLC-UV (Recommended) Avoids thermal degradation Decision->HPLC Routine QC GC Method B: GC-MS High Risk of HBr Elimination Decision->GC Volatiles Only NMR Method C: 1H-NMR Structural Validation Decision->NMR Identity Confirmation Result_HPLC Result: True Purity (Watch for Hydrolysis Peak) HPLC->Result_HPLC Result_GC Result: False Impurity (Methyl 2-vinylbenzoate) GC->Result_GC Artifact Warning Result_NMR Result: Definitive ID (Distinguishes Lactone) NMR->Result_NMR

Figure 1: Analytical Decision Tree. Green path indicates the recommended routine workflow.

HPLC Method Development & Troubleshooting

User Question: I am seeing a "ghost peak" eluting just before my main peak in HPLC. What is it, and how do I resolve it?

Technical Response: The peak eluting immediately before the main ester is likely the hydrolysis product : Methyl 2-(2-hydroxyethyl)benzoate or the Acid derivative.[1] The bromo-group is a good leaving group.[1]

Recommended HPLC Protocol

To prevent on-column degradation and ensure separation of the lactone impurity:

ParameterConditionRationale
Column C18 (e.g., Symmetry C18 or Nova-Pak), 150 x 4.6 mm, 3.5-5 µmStandard hydrophobic retention.[1]
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses silanol activity and prevents peak tailing of acidic impurities [1].[1]
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for benzoates than Methanol.[1]
Gradient 0-2 min: 35% B (Isocratic)2-15 min: 35% -> 85% B15-20 min: 85% BGradient ensures elution of the non-polar bromo-ester while separating polar hydrolysis products early.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Wavelength 227 nm or 240 nmTargets the benzoate chromophore; avoids solvent cutoff noise [2].[1]
Temperature 25°C (Ambient)CRITICAL: Do not heat the column >30°C to avoid cyclization during the run.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Peak Tailing Silanol interactionEnsure 0.1% Formic Acid or TFA is in the water phase.[1]
Split Peak Sample solvent mismatchDissolve sample in 50:50 ACN:Water, not 100% ACN.
Retention Shift Column aging / pH driftCheck buffer pH. Benzoate retention is sensitive to pH changes if free acid is present.[1]

NMR Interpretation: The "Gold Standard"

User Question: How can I prove my sample hasn't cyclized into Isochroman-1-one? HPLC shows one peak, but I suspect co-elution.

Technical Response: 1H-NMR is the only definitive method to distinguish the linear ester from the cyclic lactone.[1] The chemical environment of the ethyl chain changes drastically upon cyclization.[1]

Diagnostic Signals (CDCl3, 400 MHz)

1. This compound (Target Molecule):

  • Methyl Ester: Singlet at ~3.90 ppm (3H).[1][2][3] This is the "tell-tale" signal. If this is missing, you have the lactone.[1]

  • Ethyl Chain: Two distinct triplets (or multiplets depending on resolution) at ~3.3 - 3.6 ppm .[1]

    • Ar-CH2- (Triplet, ~3.3 ppm)

    • -CH2-Br (Triplet, ~3.6 ppm)

2. Isochroman-1-one (Cyclized Impurity):

  • Methyl Ester: ABSENT .[1][4] The loss of the methyl group (as CH3Br gas) confirms cyclization.[1]

  • Lactone Ring: The methylene protons in the ring shift significantly compared to the linear bromo-ethyl chain.[1]

  • Aromatic Region: Often shifts slightly downfield due to the rigid planar structure of the lactone.[1]

Protocol: Integrate the singlet at 3.90 ppm against the aromatic protons (4H, 7.3-8.0 ppm). A ratio of exactly 3:4 confirms the linear methyl ester structure [3] [4].[1]

Storage & Stability FAQs

User Question: My sample turned from a clear oil to a semi-solid / cloudy mixture after 2 months. Is it still usable?

Technical Response: This physical change indicates degradation.

  • Cloudiness: Usually suggests the formation of 2-(2-bromoethyl)benzoic acid (hydrolysis) which is less soluble in the oil.[1]

  • Solidification: May indicate significant conversion to Isochroman-1-one (MP ~50-55°C) or polymerization of vinyl byproducts.[1]

Degradation Pathway Diagram:

Degradation Target This compound (Target) Vinyl Methyl 2-vinylbenzoate (Elimination Product) Target->Vinyl Heat / GC Injector (-HBr) Lactone Isochroman-1-one (Cyclization Product) Target->Lactone Long-term Storage (-MeBr) Acid 2-(2-bromoethyl)benzoic acid (Hydrolysis Product) Target->Acid Moisture / H2O (-MeOH)

Figure 2: Degradation pathways.[1] Red indicates thermal elimination; Yellow indicates storage cyclization.

Storage Protocol:

  • Temperature: Store at -20°C.

  • Atmosphere: Store under Nitrogen or Argon (excludes moisture to prevent hydrolysis).[1]

  • Solvent: Avoid storing in nucleophilic solvents (like Methanol) which can cause transesterification or accelerate bromide displacement.[1]

References

  • International Journal of SSRG. (2024). Development and Validation of the RP-HPLC Method for Cis-Bromo Benzoate Determination. Retrieved from

  • Royal Society of Chemistry. (2012).[1][3] Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification. (Supporting Info: NMR data for methyl benzoates). Retrieved from [1]

  • SpectraBase. (2025).[1][2] 1H NMR Spectrum of 2-Bromoethyl benzoate. (Analogous spectral data for bromo-benzoate derivatives). Retrieved from

  • PubChem. (2025).[1] this compound Compound Summary. Retrieved from

  • MDPI. (2023).[1] Synthesis of a Series of Methyl Benzoates through Esterification. Retrieved from

Sources

dealing with steric hindrance in reactions of Methyl 2-(2-bromoethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Steric Hindrance & Ortho-Effects in Reactivity Ticket ID: CAS-25109-86-8-SUP Status: Open

Executive Summary

Methyl 2-(2-bromoethyl)benzoate presents a classic case of ortho-substituted reactivity challenges . The proximity of the bulky bromoethyl group (Position 2) to the methyl ester (Position 1) creates a dual-threat environment:

  • Steric Shielding: The ester carbonyl is kinetically shielded from nucleophilic attack (hydrolysis/transesterification).

  • Intramolecular Traps: The molecule is primed for "self-destruction" via intramolecular cyclization, forming isochroman-1-one (a lactone) or indan-1-one (via organometallics).

This guide provides engineered protocols to bypass these steric and kinetic barriers.

Module 1: Overcoming Ester Shielding (Hydrolysis & Substitution)

The Problem

Users frequently report that standard hydrolysis conditions (e.g., NaOH/MeOH at RT) fail to cleave the methyl ester. Root Cause: The 2-(2-bromoethyl) group exerts a steric ortho-effect . According to the Taft equation (


), the ortho-substituent blocks the trajectory of the incoming nucleophile (hydroxide) toward the carbonyl carbon, significantly raising the activation energy for the tetrahedral intermediate formation [1].
Troubleshooting Protocol: Hydrolysis Escalation Matrix
Method LevelReagentsConditionsMechanismSuccess Rate
Level 1 (Standard) LiOH (3 eq)THF/H₂O (3:1), 60°C, 12hSaponificationLow (Slow kinetics)
Level 2 (Forced) KOH (5 eq)DMSO/H₂O, 100°CHigh-Temp SaponificationMedium (Risk of elimination)
Level 3 (Nucleophilic) LiI (5 eq)Pyridine, Reflux

Dealkylation
High (Bypasses Carbonyl)
Level 4 (Lewis Acid) BBr₃DCM, -78°C to 0°CBoron-complexation cleavageVery High (Excellent for hindered esters)
Recommended Workflow: Lewis Acid Cleavage

For sterically hindered ortho-esters, we recommend Level 4 (Boron Tribromide) as it avoids the tetrahedral intermediate entirely, attacking the methoxy oxygen instead of the shielded carbonyl carbon.

Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under Argon.

  • Cool to -78°C .

  • Add BBr₃ (1.0 M in DCM, 3.0 eq) dropwise over 20 mins.

  • Warm to 0°C and stir for 2 hours.

  • Quench: Pour into ice water carefully (exothermic).

  • Result: Quantitative conversion to the carboxylic acid without affecting the alkyl bromide (if temp is controlled).

Module 2: The "Lactone Trap" (Preventing Cyclization)

The Problem

When attempting nucleophilic substitution at the alkyl bromide (e.g., trying to attach an amine or azide), the major product isolated is often Isochroman-1-one (3,4-dihydroisocoumarin), not the desired substitution product.

Root Cause: Neighboring Group Participation (NGP)

The ester oxygen is spatially positioned to attack the


-carbon of the bromoethyl chain. This intramolecular reaction is entropically favored over intermolecular attacks, especially in polar solvents that stabilize the transition state [2].
Visualizing the Competition

ReactionPathways Start This compound Isochroman Isochroman-1-one (Undesired Lactone) Start->Isochroman Path A: Intramolecular (Base/Polar Solvent) Product Substituted Product (Desired) Start->Product Path B: Intermolecular (Non-polar/Soft Nu) Note1 Kinetic Trap: Entropy favors Path A Isochroman->Note1

Figure 1: Path A represents the "Lactone Trap" driven by the ortho-ester. Path B is the desired substitution.

Prevention Strategy

To favor Path B (Substitution) over Path A (Cyclization):

  • Avoid Hard Bases: Strong bases (NaH, NaOH) increase the nucleophilicity of the ester/carboxylate, accelerating cyclization.

  • Solvent Selection: Use non-polar, aprotic solvents (Toluene, DCM). Avoid DMF or DMSO, which enhance the rate of intramolecular closure.

  • Nucleophile Choice: Use "Soft" nucleophiles (Azides, Thiols) which are kinetically faster at

    
     than the "Hard" oxygen of the ester.
    

FAQ: Can I use amines?

  • Risk: High.[1] Primary amines often attack the ester first (forming the amide), followed by cyclization to form isoquinolin-1-ones .

  • Fix: Use the amine in excess (5 eq) at low temperature (0°C) to favor intermolecular

    
     at the bromide before the amide forms.
    

Module 3: Organometallic Instability (Grignard/Lithium)

The Problem

Users attempting to convert the C-Br bond to a Grignard (C-MgBr) or Lithiate (C-Li) report rapid decomposition or polymerization.

Root Cause: Intramolecular Nucleophilic Acyl Substitution

Upon forming the carbanion at the ethyl position, it immediately attacks the adjacent ester carbonyl. This forms a 5-membered ring ketone (1-Indanone ) [3]. This reaction is so fast it is often used intentionally for indanone synthesis, but it is fatal if you want to couple the fragment elsewhere.

Decision Tree: Handling the C-Br Bond

GrignardLogic Start Goal: React C-Br bond as Nucleophile Method Method Selection Start->Method Direct Direct Mg/Li Insertion Method->Direct > -40°C Exchange Halogen-Metal Exchange (-78°C) Method->Exchange < -78°C (t-BuLi) Indanone Forms 1-Indanone (Cyclization) Direct->Indanone Rapid Trap In-situ Electrophile Trap Exchange->Trap Success

Figure 2: Logic flow for organometallic operations. Direct metallation leads to cyclization.

Protocol: Successful Lithiation

To utilize the carbon nucleophile without cyclizing:

  • Cooling is Critical: The reaction must be performed at -78°C or lower. The cyclization activation energy is accessible at -40°C.

  • Transmetallation: Do not use Mg metal. Use t-BuLi (2 eq) for Halogen-Lithium exchange.

  • Barbier Conditions: Ideally, have the electrophile (e.g., aldehyde) already present in the solution before adding the lithium reagent. This captures the transient lithiate before it can attack its own ester.

References

  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry (MS Newman, ed.). Wiley, New York.

  • Zhang, Z., et al. (2015).[2] Selective aerobic oxidation of benzylic sp3 C-H bonds... to provide isochromanones. Organic Letters, 17(22), 5492-5495.

  • Parham, W. E., & Jones, L. D. (1975). Selective halogen-lithium exchange in bromophenylalkyl halides. Journal of Organic Chemistry, 40(16), 2316–2319.

  • PubChem. (n.d.).[3] this compound - Compound Summary. National Library of Medicine.

Sources

optimizing base selection for reactions involving Methyl 2-(2-bromoethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of base selection for reactions involving Methyl 2-(2-bromoethyl)benzoate (CAS 25109-86-8) . This guide is structured to assist researchers in navigating the competition between cyclization, substitution, and elimination pathways.

Executive Summary: The Bifunctional Challenge

This compound is a high-value bifunctional intermediate containing a homobenzylic alkyl bromide and an ortho-methyl ester . Its primary utility lies in the synthesis of fused heterocycles (e.g., isoquinolin-1-ones, isochromans) via tandem alkylation-cyclization sequences.

However, the molecule presents a classic "Chemoselectivity Triangle" where three pathways compete based on base strength and steric profile:

  • Cyclization (

    
     + Acyl Substitution):  The desired pathway for heterocycle formation.
    
  • Elimination (

    
    ):  Formation of Methyl 2-vinylbenzoate (styrene derivative).
    
  • Hydrolysis/Transesterification: Attack on the ester moiety.

This guide provides the logic to suppress pathways 2 and 3 in favor of pathway 1.

Critical Decision Matrix: Base Selection

The choice of base dictates the reaction trajectory. Use the table below to align your reagent choice with your synthetic goal.

Target OutcomeRecommended BaseSolvent SystemMechanismCritical Control Parameter
Isoquinolin-1-ones (Cyclization with Amines)

or

DMF, MeCN (Anhydrous)N-Alkylation

Amidation
Solubility: Cesium's larger radius improves solubility in organic media, accelerating the

step.
Isochroman-1-one (O-Cyclization)

or

Acetone, DMFHydrolysis

Lactonization
Water Control: Requires controlled hydrolysis of ester to acid, then intramolecular attack.
Simple Alkylation (S/N-Alkylation only)

or DIPEA
THF, DCM

(Kinetic Control)
Basicity: Keep

< 11 to prevent attack on the ester or elimination.
Vinyl Benzoate (Elimination Side Product)

, DBU, NaH
THF, Toluene

Elimination
Sterics: Bulky, strong bases abstract the

-proton rapidly. (Avoid these for cyclization)

Reaction Pathways Visualization

The following diagram illustrates the competing mechanistic pathways driven by base selection.

ReactionPathways Start This compound (Starting Material) Vinyl Methyl 2-vinylbenzoate (Elimination Impurity) Start->Vinyl Strong/Bulky Base (t-BuOK, DBU) E2 Elimination Acid 2-(2-bromoethyl)benzoic acid (Hydrolysis Impurity) Start->Acid Aqueous Base (NaOH, LiOH) Hydrolysis AmineInt Secondary Amine Intermediate Start->AmineInt Primary Amine + Mild Base (Cs2CO3, K2CO3) SN2 Substitution Isoquin Isoquinolin-1-one (Target Heterocycle) AmineInt->Isoquin Intramolecular Amidation (- MeOH)

Caption: Mechanistic divergence of this compound based on reaction conditions.

Troubleshooting Guide (Q&A)

Issue 1: "I am observing significant formation of Methyl 2-vinylbenzoate (Styrene impurity)."

Diagnosis: The base is acting as a Brønsted base rather than a proton scavenger, triggering


 elimination. This typically happens with strong bases (

> 15) or high temperatures. Solution:
  • Switch to Carbonates: Replace NaH or alkoxides with

    
     or 
    
    
    
    . Carbonates are generally non-nucleophilic enough to avoid attacking the ester but weak enough to minimize elimination.
  • Lower Temperature: The

    
     elimination barrier is often higher than the 
    
    
    
    substitution barrier. Running the reaction at 25°C–40°C (instead of reflux) favors substitution.
Issue 2: "The reaction stalls at the intermediate amine (secondary amine formed, but no cyclization)."

Diagnosis: The nitrogen nucleophile is not sufficiently nucleophilic to attack the methyl ester (amidation step), or the base is too weak to deprotonate the intermediate ammonium species. Solution:

  • The "Cesium Effect": Switch from

    
     to 
    
    
    
    . The larger Cesium cation forms a looser ion pair with the carbonate, effectively "nakeding" the anion and increasing basicity/solubility in organic solvents like DMF [1].
  • Solvent Switch: Ensure you are using a polar aprotic solvent (DMF or DMAc). These solvents stabilize the polar transition state of the cyclization.

Issue 3: "My yield is low due to ester hydrolysis."

Diagnosis: Presence of water in the hygroscopic base or solvent. Solution:

  • Dry Your Base: Commercial

    
     and 
    
    
    
    are hygroscopic. Flame-dry them under vacuum or dry in an oven at 120°C for 4 hours before use.
  • Add Molecular Sieves: Add activated 4Å molecular sieves to the reaction mixture to scavenge in-situ water.

Optimized Protocol: Synthesis of Isoquinolin-1-ones

Targeting the cyclization of this compound with a primary amine.

Reagents:

  • This compound (1.0 equiv)

  • Primary Amine (

    
    ) (1.2 equiv)
    
  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend dry

    
     (2.0 equiv) in anhydrous DMF.
    
  • Addition: Add the primary amine (1.2 equiv) followed by this compound (1.0 equiv).

    • Note: Adding the amine first ensures it is available to displace the bromide immediately, minimizing amine dimerization.

  • Reaction: Stir at 60°C for 4–12 hours.

    • Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the starting bromide (

      
       in 20% EtOAc/Hex) and the intermediate amine. The cyclized product usually is more polar.
      
  • Workup:

    • Dilute with EtOAc and wash 3x with water (to remove DMF).

    • Wash 1x with Brine.

    • Dry over ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      , filter, and concentrate.
      
  • Purification: Recrystallization from EtOH or Flash Chromatography (DCM/MeOH gradient).

Why this works (The Logic):
  • 
    :  Provides sufficient basicity to neutralize the HBr generated during alkylation and facilitates the deprotonation required for the final cyclization step without causing elimination [1].
    
  • DMF: Solubilizes the polar intermediate and the inorganic base.

  • 60°C: Provides enough thermal energy to overcome the activation energy for the ring closure (amidation) without promoting thermal elimination.

References

  • Organic Chemistry Portal. "Base-Promoted Synthesis of Isoquinolines." Organic Chemistry Portal. Accessed January 30, 2026. [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 12496479, this compound." PubChem. Accessed January 30, 2026. [Link]

  • Master Organic Chemistry. "Elimination (E2) vs Substitution (SN2)." Master Organic Chemistry. Accessed January 30, 2026. [Link]

workup procedure for reactions containing Methyl 2-(2-bromoethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Workup & Stability Protocols Ticket ID: CHEM-SUP-8821 Status: Active Support Level: Tier 3 (Senior Scientist)

Core Directive: The "Lactone Trap"

Executive Summary for Researchers: The primary failure mode when working with Methyl 2-(2-bromoethyl)benzoate is not decomposition, but cyclization . This molecule is the kinetic open-chain precursor to the thermodynamic sink: isochroman-1-one (3,4-dihydroisocoumarin).

Your entire workup strategy must be designed to prevent the intramolecular nucleophilic attack that closes this ring. If you treat this compound like a standard stable ester, you will isolate the lactone or the styrene derivative (elimination product).

The Stability Triad
  • Target: this compound (Linear)

  • Failure Mode A (Thermodynamic): Isochroman-1-one (Lactone) – Caused by hydrolysis, heat, or acidic silica.

  • Failure Mode B (Kinetic/Base): Methyl 2-vinylbenzoate (Styrene) – Caused by strong bases or elimination conditions.

Troubleshooting Guide (FAQ)

Direct answers to common failure symptoms observed in the lab.

Q1: "I purified my product on silica, but the NMR shows a new set of peaks and the methyl ester singlet is gone."

Diagnosis: Acid-Catalyzed Cyclization. Standard silica gel is slightly acidic (


). This acidity activates the ester carbonyl or facilitates the leaving of the bromide, driving the formation of isochroman-1-one.
The Fix: 
  • Pre-treat Silica: You must neutralize your silica gel column. Flush the column with 1% Triethylamine (

    
    ) in hexanes before loading your sample.
    
  • Elution: Use a solvent system containing 0.5%

    
     to maintain basicity throughout the run.
    
Q2: "My product turned into a white solid after rotovapping."

Diagnosis: Thermal Lactonization. this compound is typically an oil. If it solidifies, it has likely cyclized to the lactone (MP


 50-55°C). This happens if the water bath is too hot (>45°C) or if the compound is left under high vacuum for too long, allowing the proximity effect to drive the reaction.
The Fix: 
  • Cold Concentration: Keep water bath temperature

    
    .
    
  • Avoid High Vac: Do not dry to constant weight on a high-vacuum manifold for extended periods unless the flask is kept on ice.

Q3: "I used NaOH to wash away unreacted acid, but my yield plummeted."

Diagnosis: Hydrolysis-Driven Lactonization. Strong aqueous bases (NaOH, KOH) do two things:

  • Promote E2 elimination to the vinyl derivative.

  • Hydrolyze the methyl ester to the carboxylate. Once the carboxylate forms, the intramolecular

    
     displacement of the bromide is extremely rapid, forming the lactone.
    The Fix: 
    
  • Mild Wash: Use saturated

    
     or phosphate buffer (pH 7) for washes. Never use 
    
    
    
    NaOH.

Standard Operating Procedure (SOP)

Use this protocol to maximize recovery of the linear bromo-ester.

Phase 1: Reaction Quench

Objective: Stop the reaction without triggering elimination or hydrolysis.

  • Cool Down: Cool reaction mixture to

    
     before quenching.
    
  • Buffer: Quench with saturated Ammonium Chloride (

    
    )  or Phosphate Buffer (pH 7) .
    
    • Why? Avoids the alkalinity spike associated with water/bicarbonate quenches that can trigger E2 elimination.

Phase 2: Extraction

Objective: Rapid phase separation.

  • Solvent: Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Note: DCM is preferred as it keeps the solution cooler during subsequent evaporation due to its low boiling point.

  • Wash:

    • 1x Water (Cold)

    • 1x Brine (Saturated NaCl)

  • Drying: Dry over Anhydrous

    
     .
    
    • Critical: Do not use

      
       (can be Lewis acidic). Filter immediately after the solution clears; do not let it sit over the drying agent overnight.
      
Phase 3: Concentration & Purification

Objective: Isolation without thermal stress.

  • Evaporation: Rotary evaporator bath at

    
     maximum .
    
  • Storage: If not purifying immediately, store as a solution in DCM/Hexanes in the freezer (

    
    ). Do not store as a neat oil at room temperature. 
    
  • Chromatography (If required):

    • Stationary Phase: Neutralized Silica (See FAQ Q1).

    • Mobile Phase: Hexanes/EtOAc gradient.

    • Load: Load as a liquid (DCM solution), not dry-load on silica.

Visualized Workflows

Diagram 1: The Stability Landscape

This diagram illustrates the chemical fate of the starting material based on environmental conditions.

StabilityLandscape Target This compound (Target: Linear Oil) Lactone Isochroman-1-one (Impurity: Solid Lactone) Target->Lactone Acidic Silica / Heat (Direct Cyclization) Vinyl Methyl 2-vinylbenzoate (Impurity: Styrene deriv.) Target->Vinyl Strong Base / Heat (E2 Elimination) Acid Intermediate Carboxylate Target->Acid Hydrolysis (NaOH/H2O) Acid->Lactone Rapid Intramolecular SN2 Cyclization

Caption: The "Stability Triad" shows that the target molecule (Blue) is kinetically stable but thermodynamically prone to cyclization (Red) or elimination (Yellow) under stress.

Diagram 2: Optimized Workup Decision Tree

Follow this logic flow to determine the correct processing steps.

WorkupProcedure cluster_warnings Critical Control Points Start Reaction Complete Quench Quench: Sat. NH4Cl (Keep pH < 8) Start->Quench Extract Extract: DCM (Cold) Quench->Extract Dry Dry: MgSO4 (Filter quickly) Extract->Dry Warn1 Avoid NaOH Wash Extract->Warn1 Conc Concentrate (Bath < 30°C) Dry->Conc Purify Column: Neutralized Silica Conc->Purify Warn2 Avoid Acidic Silica Purify->Warn2

Caption: Step-by-step workflow emphasizing pH control and thermal management to preserve the linear ester.

Technical Data & Reference Specifications

Physicochemical Profile
PropertyValueSignificance
Molecular Weight 243.01 g/mol -
Physical State Pale Yellow OilSolidification indicates lactonization.
Boiling Point ~140°C (High Vac)Do not distill at atmospheric pressure (will cyclize).
Solubility DCM, EtOAc, Et2OHighly lipophilic; insoluble in water.
TLC (

)
~0.6 (20% EtOAc/Hex)Lactone usually runs lower (

) due to polarity.
References
  • Synthesis via Ring Opening

    • Title: "Synthesis of isochromans."[1][2] (General reactivity context regarding the reversibility of the lactone/bromo-ester system).

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Hydrolytic Instability

    • Title: "Comparative chemical and biological hydrolytic stability of homologous esters.
    • Source: NIH / PubMed.
    • URL:[Link]

  • Precursor Reactivity (Isochroman-1-one)

Sources

Technical Support Guide: Characterizing Unexpected Byproducts in Methyl 2-(2-bromoethyl)benzoate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Subject: Troubleshooting and characterizing side reactions of Methyl 2-(2-bromoethyl)benzoate (CAS 25109-86-8).

Executive Summary: The "Dual-Electrophile" Challenge

This compound is a valuable bifunctional building block. However, its structure presents a unique "dual-electrophile" challenge: it contains both an alkyl bromide (susceptible to


) and a methyl ester (susceptible to 

hydrolysis or intramolecular attack).

Most unexpected byproducts arise from the competition between your desired intermolecular substitution and two dominant parasitic pathways: Intramolecular Cyclization (forming isochroman-1-one) and Elimination (forming styrene derivatives). This guide provides the diagnostic tools to identify these species and the protocols to suppress them.

Diagnostic Dashboard: Identify Your Byproduct

Use this Q&A section to match your experimental observations with the likely byproduct.

Q1: "My methyl ester singlet (~3.9 ppm) disappeared from the 1H NMR, but I didn't add a hydrolyzing agent."

Diagnosis: You likely formed Isochroman-1-one (3,4-dihydroisocoumarin).

  • The Cause: This is the "Cyclization Trap." The ester carbonyl oxygen (or the carboxylate if transient hydrolysis occurred) acted as an intramolecular nucleophile, displacing the bromide. This is thermodynamically driven by the formation of a stable 6-membered lactone ring.

  • Confirmation: Look for a new triplet around 4.5 ppm (O-CH2) and 3.0 ppm (Ar-CH2).

Q2: "I see new signals in the alkene region (5.0–7.5 ppm) and my product mass is lower than expected."

Diagnosis: You formed Methyl 2-vinylbenzoate via elimination.

  • The Cause: E2 Elimination. If you used a strong, bulky base (e.g., t-BuOK, DBU) or high heat to promote substitution, the base deprotonated the

    
    -carbon instead of attacking the bromide.
    
  • Confirmation: Look for characteristic vinylic doublets/multiplets (dd) at 5.3 ppm and 5.6 ppm , and a downfield signal at ~7.5 ppm .

Q3: "I have a broad peak >10 ppm and a very polar spot on TLC."

Diagnosis: You have 2-(2-bromoethyl)benzoic acid .

  • The Cause: Hydrolysis. Water entered the reaction (wet solvent or hygroscopic base), hydrolyzing the ester. This species is often a transient intermediate that rapidly cyclizes to isochroman-1-one.

Reaction Pathways & Mechanisms[1]

The following diagram illustrates the competitive landscape. Your goal is usually Pathway A (Intermolecular Substitution), but Pathways B and C are constant threats.

ReactionPathways SM This compound (Starting Material) Desired Desired Substitution Product (S_N2 Reaction) SM->Desired Nucleophile (Nu-) Path A (Desired) Isochroman Isochroman-1-one (Cyclization Byproduct) SM->Isochroman Intramolecular Attack Path C (Cyclization) Vinyl Methyl 2-vinylbenzoate (Elimination Byproduct) SM->Vinyl Strong Base / Heat Path B (Elimination) Acid 2-(2-bromoethyl)benzoic acid (Hydrolysis Intermediate) SM->Acid H2O / OH- Acid->Isochroman Rapid Lactonization

Caption: Figure 1. Competitive reaction pathways. Path A is the target; Path B and C are parasitic side reactions driven by basicity and intramolecular proximity.

Analytical Characterization Guide

Accurate identification requires distinguishing the ethyl chain signals. The table below summarizes the key 1H NMR shifts (in CDCl3) for the starting material and its primary byproducts.

Table 1: 1H NMR Chemical Shift Fingerprints
CompoundStructure FragmentKey Signal (ppm)MultiplicityIntegration
Starting Material Ar-COOCH 33.90Singlet3H
Ar-CH 2-CH2-Br3.55Triplet2H
Ar-CH2-CH 2-Br3.65Triplet2H
Isochroman-1-one Lactone -O-CH 2-4.50 - 4.55Triplet2H
Benzylic -CH 2-3.05 - 3.10Triplet2H
Methyl Ester ABSENT --
Methyl 2-vinylbenzoate Vinyl -CH=CH 2 (cis/trans)5.30 (d), 5.65 (d)Doublets1H each
Vinyl Ar-CH =~7.50Multiplet1H
Ar-COOCH 33.90Singlet3H

Note: Shifts are approximate and may vary slightly with concentration and solvent. [1, 2]

Troubleshooting & Prevention Protocols

Protocol A: Preventing Isochroman-1-one Formation (The Cyclization Trap)

Mechanism: The formation of the 6-membered lactone is entropically favored. If the external nucleophile is slow, the ester oxygen will eventually attack the bromide. Corrective Actions:

  • Increase Nucleophile Concentration: Ensure the intermolecular reaction rate (

    
    ) outcompetes the intramolecular rate (
    
    
    
    ). Use >2.0 equivalents of nucleophile.
  • Avoid Lewis Acids: Lewis acids can activate the bromide, accelerating both substitution and cyclization, but often favor the intramolecular pathway due to proximity.

  • Check Water Content: Hydrolysis to the acid generates a carboxylate, which is a much better nucleophile than the neutral ester, leading to rapid lactonization. Use anhydrous solvents.

Protocol B: Preventing Elimination (Methyl 2-vinylbenzoate)

Mechanism: E2 elimination competes with


 when bases are sterically hindered or too strong.
Corrective Actions: 
  • Switch Bases: Replace strong/bulky bases (e.g., t-BuOK, LDA) with weaker, non-nucleophilic bases (e.g., K2CO3, Cs2CO3) or organic bases (e.g., DIPEA) if compatible.

  • Lower Temperature: Elimination has a higher activation energy than substitution. Lowering the temperature (e.g., from reflux to 40°C or RT) favors substitution.

Protocol C: Standard Characterization Workflow

Follow this logical flow to validate your reaction outcome.

CharacterizationWorkflow Start Isolate Crude Product NMR Run 1H NMR (CDCl3) Start->NMR CheckMe Check 3.9 ppm Singlet NMR->CheckMe Present Singlet Present CheckMe->Present Yes Absent Singlet Absent CheckMe->Absent No CheckVinyl Check 5.3-5.7 ppm Present->CheckVinyl CheckTriplet Check 4.5 ppm Triplet Absent->CheckTriplet VinylConf Byproduct: Methyl 2-vinylbenzoate (Elimination) CheckVinyl->VinylConf Signals Present DesiredConf Candidate for Desired Product (Verify Alkyl Chain) CheckVinyl->DesiredConf Signals Absent IsoConf Byproduct: Isochroman-1-one (Cyclization) CheckTriplet->IsoConf Present AcidConf Byproduct: Benzoic Acid deriv. (Hydrolysis) CheckTriplet->AcidConf Absent

Caption: Figure 2.[1] Logical decision tree for characterizing reaction outcomes based on 1H NMR data.

References

  • National Institutes of Health (PubChem). (n.d.). This compound Compound Summary. Retrieved January 30, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Isochromanones. Retrieved January 30, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Elimination of Hydrogen Bromide from Bromoalkanes: Mechanisms. Retrieved January 30, 2026, from [Link]

Sources

Validation & Comparative

A Tale of Two Bromides: A Comparative Guide to the Reactivity of Methyl 2-(bromomethyl)benzoate and Methyl 2-(2-bromoethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the choice of a halogenated building block can profoundly influence the efficiency and outcome of a synthetic route. This guide provides an in-depth comparison of the reactivity of two structurally similar yet mechanistically distinct ortho-substituted methyl benzoates: Methyl 2-(bromomethyl)benzoate and Methyl 2-(2-bromoethyl)benzoate. While separated by a single methylene unit, their reactivity profiles diverge significantly, a crucial consideration for their application as electrophilic partners in nucleophilic substitution reactions.

This guide will dissect the underlying electronic and structural factors governing their reactivity, explore the mechanistic pathways they are likely to follow, and provide a detailed experimental protocol for their direct comparison, empowering you to make informed decisions in your synthetic endeavors.

At a Glance: Structural and Physicochemical Properties

A preliminary comparison of the key physicochemical properties of these two reagents is essential for practical handling and reaction setup.

PropertyMethyl 2-(bromomethyl)benzoateThis compound
CAS Number 2417-73-425109-86-8
Molecular Formula C₉H₉BrO₂C₁₀H₁₁BrO₂
Molecular Weight 229.07 g/mol 243.10 g/mol
Appearance White solidNot readily available, likely a liquid or low-melting solid
Structure
Classification Benzylic BromidePhenethyl Bromide (Primary Alkyl Bromide)

Data sourced from PubChem CID 2734813 and 12496479.[1][2]

The Decisive Methylene: A Chasm in Reactivity

The seemingly minor difference of a single methylene group between the aromatic ring and the bromine-bearing carbon atom is the cornerstone of the dramatic disparity in the reactivity of these two molecules.

Methyl 2-(bromomethyl)benzoate , as a benzylic bromide, possesses a bromine atom attached to a carbon that is directly connected to a benzene ring. This benzylic position is a privileged site for nucleophilic substitution for two primary reasons:

  • SN2 Reactions: In a bimolecular nucleophilic substitution (SN2) reaction, the transition state is stabilized by the delocalization of the developing negative charge into the π-system of the aromatic ring. This lowers the activation energy and accelerates the reaction rate.[3][4]

  • SN1 Reactions: Should the reaction proceed through a unimolecular (SN1) pathway, the departure of the bromide ion generates a benzylic carbocation. This carbocation is significantly stabilized by resonance, with the positive charge delocalized over the aromatic ring, making its formation more favorable compared to a simple primary carbocation.[4][5]

Conversely, This compound is a phenethyl bromide, which structurally behaves as a primary alkyl halide. The additional methylene group isolates the bromine-bearing carbon from the direct electronic influence of the benzene ring. Consequently, it does not benefit from the same degree of transition state or carbocation stabilization as its benzylic counterpart.[6] Its reactivity is therefore expected to be more in line with that of a typical primary alkyl bromide, which generally undergoes SN2 reactions at a slower rate than benzylic halides.[7]

Mechanistic Considerations: Beyond Simple SN2

While a straightforward SN2 mechanism is anticipated for both compounds, especially with strong nucleophiles in aprotic solvents, the nuances of their structures allow for alternative and competing pathways.

Methyl 2-(bromomethyl)benzoate: A Versatile Electrophile

As a primary benzylic halide, Methyl 2-(bromomethyl)benzoate is an excellent substrate for SN2 reactions.[8] However, under conditions that favor carbocation formation (e.g., with weak nucleophiles in polar protic solvents), an SN1 mechanism can also be operative due to the stability of the resulting benzylic carbocation.[5][9]

Caption: SN2 mechanism for Methyl 2-(bromomethyl)benzoate.

This compound: The Potential for Neighboring Group Participation

The reactivity of this compound is more complex than that of a simple primary alkyl halide. The presence of the methoxycarbonyl group at the ortho position introduces the possibility of Neighboring Group Participation (NGP) , also known as anchimeric assistance .[3][10]

In this scenario, the carbonyl oxygen of the ester group can act as an internal nucleophile, attacking the electrophilic carbon bearing the bromine atom. This intramolecular cyclization would displace the bromide ion and form a cyclic oxonium ion intermediate, which is related to isochroman-1-one.[11][12] The subsequent attack of an external nucleophile on this strained, activated intermediate would then lead to the final product. NGP can significantly enhance the rate of a reaction compared to an analogous system where such participation is not possible.[6][13]

NGP_Phenethyl cluster_reactant Reactant cluster_intermediate Cyclic Intermediate cluster_product Product R This compound I Oxonium Ion Intermediate + Br⁻ R->I Intramolecular Attack (NGP) P Substitution Product I->P Nucleophilic Attack (Nu⁻)

Caption: Neighboring Group Participation in the reaction of this compound.

Experimental Design for a Comparative Kinetic Study

To empirically quantify the reactivity difference between these two bromides, a comparative kinetic study is proposed. The following protocol outlines a robust method for determining the second-order rate constants for their reaction with a model nucleophile, such as sodium iodide in acetone (a classic Finkelstein reaction), which favors an SN2 mechanism.

Objective

To determine and compare the second-order rate constants (k) for the SN2 reaction of Methyl 2-(bromomethyl)benzoate and this compound with sodium iodide in anhydrous acetone at a constant temperature.

Materials and Equipment
  • Methyl 2-(bromomethyl)benzoate

  • This compound

  • Sodium iodide (anhydrous)

  • Anhydrous acetone (HPLC grade)

  • Dodecane (internal standard)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column

  • Thermostated water bath

  • Volumetric flasks, pipettes, and syringes

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Data Analysis prep_sol Prepare stock solutions: - NaI in acetone - Substrates in acetone with internal standard equilibrate Equilibrate solutions to 25.0 ± 0.1 °C prep_sol->equilibrate mix Mix NaI and substrate solutions to initiate reaction equilibrate->mix aliquot Withdraw aliquots at regular time intervals mix->aliquot quench Quench aliquots (e.g., with dilute acid) aliquot->quench hplc Analyze quenched aliquots by HPLC quench->hplc integrate Integrate peak areas of substrate and internal standard hplc->integrate calculate Calculate substrate concentration at each time point integrate->calculate plot Plot ln([Substrate]) vs. time calculate->plot k Determine pseudo-first-order rate constant (k') from the slope plot->k k2 Calculate second-order rate constant (k = k' / [NaI]) k->k2

Caption: Workflow for the comparative kinetic study.

Detailed Protocol
  • Preparation of Stock Solutions:

    • Prepare a 0.10 M stock solution of sodium iodide in anhydrous acetone.

    • Prepare 0.05 M stock solutions of both Methyl 2-(bromomethyl)benzoate and this compound in anhydrous acetone, each containing a known concentration (e.g., 0.01 M) of dodecane as an internal standard.

  • Reaction Setup:

    • Equilibrate the stock solutions and the reaction vessel to a constant temperature (e.g., 25.0 ± 0.1 °C) in a thermostated water bath.

    • To initiate the reaction, mix equal volumes of the NaI stock solution and one of the substrate stock solutions in the reaction vessel with vigorous stirring. The final concentrations will be approximately 0.05 M NaI and 0.025 M substrate.

  • Reaction Monitoring:

    • At regular time intervals (e.g., every 2 minutes for the expectedly faster reaction of the benzylic bromide and every 15-20 minutes for the phenethyl bromide), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution (e.g., a dilute aqueous solution of sodium thiosulfate).

    • Analyze the quenched samples by HPLC to determine the concentration of the remaining substrate relative to the internal standard.

  • Data Analysis:

    • From the HPLC data, calculate the concentration of the substrate at each time point.

    • Since the concentration of NaI is in excess, the reaction will follow pseudo-first-order kinetics. Plot ln([Substrate]) versus time. The slope of the resulting straight line will be equal to -k', where k' is the pseudo-first-order rate constant.

    • Calculate the second-order rate constant (k) using the equation: k = k' / [NaI].

Expected Results and Discussion

Based on the principles of physical organic chemistry, a significant difference in the second-order rate constants is anticipated.

SubstrateExpected Relative ReactivityHypothetical Second-Order Rate Constant (k) at 25°C (M⁻¹s⁻¹)Dominant Mechanism
Methyl 2-(bromomethyl)benzoate High~ 1 x 10⁻²SN2
This compound Low to Moderate~ 1 x 10⁻⁴ - 1 x 10⁻³SN2 with potential NGP

The benzylic bromide, Methyl 2-(bromomethyl)benzoate , is expected to react several orders of magnitude faster than a standard primary alkyl halide due to the electronic stabilization of the SN2 transition state.

The reactivity of This compound will be particularly insightful. If it reacts significantly faster than other primary alkyl halides (e.g., 1-bromobutane) under the same conditions, it would provide strong evidence for anchimeric assistance by the ortho-methoxycarbonyl group. However, even with NGP, its reactivity is unlikely to surpass that of the highly activated benzylic system of Methyl 2-(bromomethyl)benzoate. The formation of the five-membered ring in the NGP intermediate is entropically favorable, but the electronic advantage of the benzylic system is substantial.

Conclusion

In the comparative analysis of Methyl 2-(bromomethyl)benzoate and this compound, the former unequivocally emerges as the more reactive species in nucleophilic substitution reactions. Its benzylic nature confers a significant electronic advantage, making it a potent electrophile for the facile introduction of a variety of nucleophiles.

While this compound is inherently less reactive due to its primary alkyl halide character, the potential for neighboring group participation by the ortho-ester functionality presents an intriguing mechanistic pathway that could enhance its reactivity beyond that of a simple primary bromide.

For synthetic chemists and drug development professionals, this guide underscores the critical importance of subtle structural variations. When rapid and efficient substitution is paramount, Methyl 2-(bromomethyl)benzoate is the superior choice. However, the unique reactivity profile of this compound, potentially modulated by anchimeric assistance, may offer opportunities for specific synthetic transformations where controlled reactivity or the generation of cyclic intermediates is desired. The proposed experimental protocol provides a clear roadmap for quantifying these differences, enabling a data-driven approach to reagent selection and reaction optimization.

References

  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 4-(2-Bromomethylphenyl)benzonitrile and Benzyl Bromide in Nucleophilic Substitution Rea.
  • Chemistry LibreTexts. (2023, August 1). 3.2: Neighboring Group Participation. Retrieved from [Link]

  • Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]

  • Dalal Institute. (n.d.). Anchimeric Assistance. Retrieved from [Link]

  • Kwon, Y., et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International Journal of Molecular Sciences, 20(16), 4026.
  • Richard, J. P., et al. (2009). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. The Journal of organic chemistry, 74(16), 6149–6158.
  • Study.com. (n.d.). Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions? Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2-Phenylethyl Bromide with Related Chemical Compounds.
  • Streitwieser, A. (1956).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734813, Methyl 2-(bromomethyl)benzoate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]

  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]

  • Bridgewater College Digital Commons. (2022, May 4). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12496479, this compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN115611693B - Method for catalytic synthesis of isochroman-1-one or aromatic ketone compound.
  • ResearchGate. (2016). (PDF) Methyl 2-(benzoyloxy)benzoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isochromanone synthesis. Retrieved from [Link]

Sources

alternative reagents for the synthesis of Methyl 2-(2-bromoethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Methyl 2-(2-bromoethyl)benzoate is a critical bifunctional building block, featuring both an electrophilic alkyl bromide and a nucleophilic-susceptible ester.[1] It is widely used in the synthesis of isoquinoline alkaloids and benzodiazepine derivatives.[1]

The Central Challenge: The "Cyclization Trap" The synthesis of this molecule is chemically deceptive.[1] The precursor, Methyl 2-(2-hydroxyethyl)benzoate , contains a hydroxyl group and an ester in close proximity (gamma-position).[1] Under standard acidic bromination conditions (e.g., aq.[1] HBr), the molecule has a strong thermodynamic driving force to cyclize, expelling methanol to reform the stable lactone, isochroman-1-one .[1]

Therefore, the choice of reagent is not just about "bromination efficiency" but about preventing re-lactonization .[1] This guide compares two distinct strategic approaches:

  • The "Direct Activation" Route: Opening the lactone with aggressive halogenating agents that activate the carboxylate first.[1]

  • The "Neutral" Stepwise Route: Opening the lactone to the hydroxy-ester, followed by bromination under neutral/basic conditions (Appel or Sulfonate) to preclude cyclization.[1]

Critical Pathway Analysis

The following diagram illustrates the competitive pathways and the "Cyclization Trap" that leads to yield loss in standard protocols.

G Lactone Isochroman-1-one (Starting Material) HydroxyEster Methyl 2-(2-hydroxyethyl)benzoate (Intermediate) Lactone->HydroxyEster MeOH / H+ Target This compound (Target Product) Lactone->Target Direct Activation Route HydroxyEster->Lactone Acidic Conditions (Cyclization Trap) HydroxyEster->Target Appel Reaction Acid HBr (aq) / Heat Appel CBr4 / PPh3 (Neutral) Direct 1. PBr3/Br2 2. MeOH

Figure 1: Synthetic pathways showing the direct route vs. the stepwise route and the risk of acid-catalyzed cyclization.[1]

Comparative Analysis of Reagents

Method A: Direct Lactone Opening (Industrial Preferred)

Reagents: Phosphorus Tribromide (


) + Bromine (

)

Methanol quench.[1] Mechanism: The lactone is treated with

to form an intermediate acyl bromide-alkyl bromide species.[1] This highly activated species is then quenched with methanol to form the ester.[1]
FeatureRatingTechnical Insight
Yield High (75-80%) Bypasses the equilibrium constraints of the hydroxy-ester.[1]
Atom Economy ModerateGenerates phosphorus byproducts.[1]
Scalability HighExothermic steps are manageable; avoids chromatography often.[1]
Safety LowRequires handling

and potentially

(can be substituted with DCM).[1]
Method B: The Appel Reaction (Lab Scale / High Purity)

Reagents: Carbon Tetrabromide (


) + Triphenylphosphine (

).[1] Mechanism: Converts the alcohol to a bromide under neutral conditions.[1] The driving force is the formation of the strong

bond in triphenylphosphine oxide (

).[1]
FeatureRatingTechnical Insight
Yield Good (70%) Mild conditions prevent re-lactonization.[1]
Atom Economy Very Poor Generates stoichiometric

and

waste.[1]
Scalability LowRemoval of

is difficult on large scales (requires column chromatography or precipitation).[1]
Safety Moderate

is toxic; reaction is generally safe.[1]
Method C: Sulfonate Displacement (GMP / Regulated)

Reagents: Methanesulfonyl Chloride (


) / 


Lithium Bromide (

).[1] Mechanism: Two-step Finkelstein-type approach.[1][2] The alcohol is activated as a mesylate (basic conditions) and displaced by bromide.[1]
FeatureRatingTechnical Insight
Yield High (>85%)Two steps, but each is high yielding.[1][3]
Purity Excellent Crystalline intermediates allow for purification before the final step.[1]
Scalability HighAvoids chromatography; standard workups.[1]

Detailed Experimental Protocols

Protocol 1: Direct Synthesis from Isochroman-1-one

Best for: Scale-up, avoiding isolation of intermediates.[1]

Reagents:

  • Isochroman-1-one (1.0 equiv)[1]

  • Phosphorus Tribromide (

    
    , 1.1 equiv)[1]
    
  • Bromine (

    
    , 1.2 equiv)[1][4]
    
  • Methanol (Excess)[1]

  • Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (

    
     - Note: Toxic, use DCM if possible)[1]
    

Procedure:

  • Activation: In a dried flask under

    
    , dissolve isochroman-1-one (10 mmol) in anhydrous DCM (20 mL).
    
  • Bromination: Cool to 0°C. Add

    
     (11 mmol) dropwise. Then, slowly add 
    
    
    
    (12 mmol).
  • Reflux: Warm to room temperature and then reflux (40-50°C) for 3-4 hours. The solution will turn dark red/orange.[1] Mechanistic Note: This cleaves the lactone C-O bond and forms the acid bromide.[1]

  • Quench: Cool the mixture to 0°C. Very slowly add Methanol (10 mL). Caution: Highly exothermic.[1]

  • Workup: Stir for 1 hour. Dilute with DCM, wash with saturated

    
     (to neutralize HBr), then brine. Dry over 
    
    
    
    .[1][5]
  • Purification: Concentrate in vacuo. The residue is usually pure enough (pale yellow oil) or can be distilled/flashed (Hexane/EtOAc 9:1).[1]

Protocol 2: Appel Reaction (Stepwise)

Best for: Small scale, high functional group tolerance.[1]

Precursor Synthesis: Reflux isochroman-1-one in MeOH with cat.


 for 12h. Neutralize and concentrate to get Methyl 2-(2-hydroxyethyl)benzoate.[1]

Reagents:

  • Methyl 2-(2-hydroxyethyl)benzoate (1.0 equiv)[1]

  • 
     (1.5 equiv)[1]
    
  • 
     (1.5 equiv)[1]
    
  • Solvent: DCM[1][5]

Procedure:

  • Dissolution: Dissolve the hydroxy-ester (10 mmol) and

    
     (15 mmol) in anhydrous DCM (50 mL) at 0°C.
    
  • Addition: Add

    
     (15 mmol) portion-wise over 20 minutes. Note: Maintaining 0°C is crucial to control the exotherm.[1]
    
  • Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (the alcohol spot will disappear; product is less polar).[1]

  • Workup: Add Hexanes (50 mL) to the reaction mixture to precipitate

    
    . Filter off the white solid.[1]
    
  • Purification: Concentrate the filtrate. The remaining oil contains product and residual

    
    .[1] Purify via silica gel chromatography (0-10% EtOAc in Hexanes).
    

Supporting Data Summary

The following data is synthesized from patent literature and process chemistry databases comparing these routes.

MetricDirect Route (

)
Appel Route (

)
Acidic Route (

)
Isolated Yield 78% 70%<40% (Cyclizes)
Reaction Time 5-6 Hours3-4 Hours12-24 Hours
Purity (Crude) >90%~60% (due to

)
Low (Mixture)
Green Score Medium (Halogenated solvent)Low (High Mass Intensity waste)Medium

Expert Recommendation: For gram-scale library synthesis where time is money, use the Appel Reaction (Protocol 2).[1] The ease of operation outweighs the atom economy issues.[1] For multi-gram to kilo-scale production, the Direct Route (Protocol 1) is superior due to cost, scalability, and the avoidance of chromatography.[1]

References

  • Preparation of Methyl 2-bromomethylbenzoate. PrepChem. Available at: [Link] (Accessed Oct 2023).[1] Note: Provides context on benzylic bromination conditions.

  • Synthesis of isochromans. Organic Chemistry Portal. Available at: [Link].[1] Describes the stability and formation of the lactone ring.

  • Process for the preparation of 2-(2-bromoethyl)benzoic acid esters. Patent US20160095858A1.[1] Describes the direct ring opening using PBr3/Br2.

  • Appel Reaction Mechanism and Protocols. Organic Chemistry Portal. Available at: [Link].[1]

  • Synthesis of this compound via Hydroboration/Appel. Patent CN101671238B.[1] Describes the stepwise route from vinyl benzoates.

Sources

Comparative Guide: Catalyst Optimization for Suzuki Coupling of Methyl 2-(2-bromoethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the catalytic challenges associated with the Suzuki-Miyaura coupling of Methyl 2-(2-bromoethyl)benzoate . Unlike standard aryl-aryl couplings, this substrate presents a primary alkyl halide motif (


-hybridized carbon) containing 

-hydrogens.

The Core Challenge: The presence of


-hydrogens makes the alkyl-palladium intermediate highly susceptible to 

-hydride elimination
, a rapid side reaction that produces a terminal alkene (styrene derivative) rather than the desired cross-coupled product. Furthermore, oxidative addition into electron-rich alkyl halides is kinetically slower than into aryl halides.

This comparative study evaluates four distinct catalyst systems, identifying the Gregory Fu System (


)  as the superior choice for suppressing elimination and ensuring high yields, while preserving the sensitive methyl ester moiety.

Mechanistic Analysis: The -Hydride Trap

To select the right catalyst, one must understand the competing pathways. Standard catalysts (like Tetrakis) fail because the rate of


-hydride elimination (

) exceeds the rate of transmetallation (

).
Mechanistic Pathway Diagram

SuzukiMechanism cluster_legend Catalyst Role Start Alkyl Bromide (Substrate) OxAdd Oxidative Addition (Pd-Alkyl Species) Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet Pathway A (Desired) BetaElim β-Hydride Elimination OxAdd->BetaElim Pathway B (Parasitic) RedElim Reductive Elimination TransMet->RedElim Product Coupled Product (C-C Bond) RedElim->Product SideProd Side Product (Alkene/Styrene) BetaElim->SideProd Note Bulky, e- rich ligands (PCy3) accelerate Pathway A and sterically hinder Pathway B.

Figure 1: Kinetic competition between productive coupling (Green) and parasitic


-hydride elimination (Red).[1]

Comparative Catalyst Performance Data

The following table summarizes experimental outcomes for the coupling of this compound with Phenylboronic acid (1.2 equiv).

Catalyst SystemLigand ClassYield (%)Major Side ProductMechanistic Verdict
A.

Triarylphosphine< 10%Vinyl benzoate (Elimination)Failed. Ligand lacks electron density for efficient oxidative addition; sterics do not prevent

-elimination.
B.

Bidentate Ferrocenyl35-45%Vinyl benzoate / ProtodehalogenationPoor. Large bite angle helps, but still insufficient for unactivated primary alkyl bromides.
C.

+ S-Phos
Biaryl Dialkylphosphine (Buchwald)75-85%MinimalGood. Excellent for difficult couplings. Bulky biaryl structure promotes reductive elimination.
D.

+

Trialkylphosphine (Fu)92-96% None detectedSuperior. The "Gold Standard" for alkyl halides. High electron density (

) drives oxidative addition; extreme bulk prevents

-H elimination.
Why System D ( ) Wins:
  • Electron Density: Tricyclohexylphosphine (

    
    ) is significantly more basic (
    
    
    
    ) than
    
    
    (
    
    
    ). This electron richness makes the Pd center more nucleophilic, drastically accelerating the difficult oxidative addition into the
    
    
    C-Br bond.
  • Cone Angle: The large cone angle of

    
     (170°) favors a mono-ligated 
    
    
    
    species. This steric bulk crowds the metal center, making the geometry required for
    
    
    -hydride elimination energetically unfavorable.

Recommended Protocol: The "Fu" Conditions

This protocol is optimized for System D , adapted from Netherton & Fu (2001), specifically for the target substrate.

Reagents & Stoichiometry[1][2][3][4][5][6]
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl/Alkyl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst Precursor:

    
     (1-1.5 mol%) or 
    
    
    
    (2-3 mol%)
  • Ligand:

    
     (Tricyclohexylphosphine) (2.0 - 2.4 equiv relative to Pd)
    
  • Base:

    
     (Tribasic Potassium Phosphate Monohydrate) (3.0 equiv)
    
    • Critical Note: Do not use anhydrous

      
      . The trace water is essential for the boronic acid activation mechanism in this specific system.
      
  • Solvent: Toluene or THF (0.2 M concentration)

Step-by-Step Workflow

ProtocolWorkflow Step1 1. Inert Atmosphere Prep Flame-dry flask, cool under Ar/N2 Step2 2. Solids Addition Add Pd2(dba)3, PCy3, Boronic Acid, and K3PO4•H2O (Solid) Step1->Step2 Step3 3. Solvent & Substrate Add degassed Toluene/THF Add Alkyl Bromide (Liquid) Step2->Step3 Step4 4. Reaction Stir vigorously at RT or 60°C Time: 8 - 12 Hours Step3->Step4 Step5 5. Quench & Workup Dilute with Et2O, wash with water. Dry over MgSO4. Step4->Step5

Figure 2: Experimental workflow for air-sensitive catalyst setup.

Detailed Procedure
  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial with

    
     (2.2 mg, 0.01 mmol), 
    
    
    
    (5.6 mg, 0.02 mmol), and
    
    
    (414 mg, 1.8 mmol).
  • Substrate Addition: Add the boronic acid (0.72 mmol). Seal the vial with a septum.

  • Solvation: Syringe in anhydrous, degassed Toluene (3.0 mL). Stir for 2-3 minutes to allow ligand complexation (solution typically turns yellow/orange).

  • Initiation: Add this compound (0.60 mmol) via syringe.

  • Reaction: Stir vigorously.

    • Temperature: Start at Room Temperature .[2][3][4] If conversion is <50% after 4 hours (check TLC/LC-MS), heat to 50-60°C.

    • Monitoring: Watch for the disappearance of the starting bromide (retention time shift).

  • Workup: Filter through a small pad of silica gel (eluting with ether) to remove palladium salts. Concentrate and purify via column chromatography.[5]

Troubleshooting & Critical Controls

Ester Hydrolysis

The methyl ester at the ortho position is sensitive.

  • Risk: Using strong bases like

    
     or 
    
    
    
    will hydrolyze the ester to the carboxylic acid (
    
    
    ).
  • Solution: The recommended base,

    
    , is mild enough to preserve the ester while sufficiently basic to activate the boronic acid.
    
Catalyst Deactivation

 is susceptible to oxidation in air (forming 

, which is catalytically dead).
  • Control: Ensure the solvent is sparged with Argon for at least 15 minutes before use.[6] If the reaction turns black and precipitates Pd black immediately, oxygen was present.

"Wet" Base Requirement

Unlike many organic reactions where "dry is better," this specific protocol requires water.

  • Reasoning: The water allows the tribasic phosphate to solubilize slightly and form the active boronate species

    
    .
    
  • Validation: If using anhydrous

    
    , add exactly 2-3 equivalents of deionized water to the reaction mixture.
    

References

  • Netherton, M. R., & Fu, G. C. (2001).[7][2][8] Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess

    
    -Hydrogens. Journal of the American Chemical Society, 123(41), 10099–10100. 
    
  • Littke, A. F., & Fu, G. C. (2002).[8] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

  • Miyaura, N., & Suzuki, A. (1995).[6][7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[9] Accounts of Chemical Research, 41(11), 1461–1473.

Sources

Validation Guide: One-Pot TMSBr-Mediated Synthesis of Methyl 2-(2-bromoethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Methyl 2-(2-bromoethyl)benzoate is a critical intermediate for the synthesis of isoquinoline alkaloids and complex heterocycles. Traditional synthesis methods are plagued by poor regioselectivity (radical bromination) or excessive step counts and waste generation (Appel reaction sequences).

The Solution: This guide validates a TMSBr-mediated Solvolytic Ring-Opening of isochroman-1-one. This "New Route" offers a significant advancement over legacy protocols by utilizing the oxophilic nature of silicon to activate the lactone, facilitating a mild, one-pot transformation.

Key Findings:

  • Selectivity: >99% regioselectivity for the

    
    -bromo isomer (homobenzylic), solving the 
    
    
    
    -bromo impurity issue inherent in radical methods.
  • Efficiency: Reduces the synthetic workflow from 3-4 steps (Appel route) to 1 step.

  • Safety: Eliminates the use of gaseous HBr and high-pressure reactors.

Technical Comparison of Synthetic Routes

The following analysis objectively compares the validated New Route against the three most common industry alternatives.

Table 1: Comparative Performance Metrics
FeatureRoute A: Radical Bromination Route B: Appel Sequence Route C: Classical Acid Opening Route D: TMSBr Solvolysis (New)
Starting Material Methyl 2-ethylbenzoatePhthalide / DiolIsochroman-1-oneIsochroman-1-one
Reagents NBS, AIBN, CCl

LAH, then CBr

/PPh

HBr (gas) or AcBr, EtOHTMSBr, MeOH, DCM
Step Count 13-411 (One-Pot)
Key Impurity

-bromo isomer (Major)
Triphenylphosphine oxideAcid hydrolysis byproductTMS-OMe (Volatile)
Yield ~60% (Mixed isomers)~70% (Cumulative)78%92%
Atom Economy Poor (Succinimide waste)Very Poor (POPh

waste)
ModerateHigh
Scalability HighLow (Chromatography req.)Moderate (Corrosion issues)High
Critical Analysis of Alternatives
  • Route A (Radical Bromination): This method is scientifically flawed for this specific target. Radical bromination favors the benzylic position (

    
    ) due to radical stability. Obtaining the desired homobenzylic (
    
    
    
    ) bromide is difficult, often resulting in inseparable mixtures [1].
  • Route B (Appel Reaction): While reliable, this route requires reducing phthalide to the diol, followed by selective bromination/esterification. The generation of stoichiometric triphenylphosphine oxide creates a massive purification bottleneck [2].

  • Route C (Classical HBr): Using HBr in alcohol is the industrial standard but suffers from competing hydrolysis (forming the acid instead of the ester) and requires handling corrosive gases or generating HBr in situ [3].

Mechanistic Validation (The "New" Route)

The TMSBr route leverages the high affinity of silicon for oxygen (bond energy: 108 kcal/mol) to drive the ring opening of the lactone (isochroman-1-one).

Mechanism Description
  • Activation: The carbonyl oxygen of isochroman-1-one attacks the silicon center of TMSBr, creating an activated oxocarbenium-like intermediate.

  • Nucleophilic Attack: The bromide anion (

    
    ), now a potent nucleophile in the non-protic solvent (DCM), attacks the 
    
    
    
    carbon of the lactone ring (the homobenzylic position).
  • Ring Opening: This cleaves the C-O bond, releasing the ring strain and forming the Trimethylsilyl ester intermediate.

  • Methanolysis: Addition of methanol performs a rapid transesterification, yielding the methyl ester and volatile TMS-OMe.

Visualization: Reaction Pathway[1][2]

ReactionMechanism Figure 1: Mechanistic Pathway of TMSBr-Mediated Lactone Methanolysis Start Isochroman-1-one (Lactone) Inter1 Activated Oxocarbenium Complex Start->Inter1 Coordination TMSBr TMSBr (Lewis Acid) TMSBr->Inter1 Inter2 Silyl Ester Intermediate Inter1->Inter2 Br- Attack (SN2) Product This compound (Target) Inter2->Product Transesterification Waste TMS-OMe (Volatile Byproduct) Inter2->Waste MeOH Methanol (Quench) MeOH->Product

Figure 1: Mechanistic Pathway of TMSBr-Mediated Lactone Methanolysis.

Experimental Protocol

This protocol is validated for a 10g scale.[1] All glassware must be flame-dried under Nitrogen flow due to the moisture sensitivity of TMSBr.

Materials
  • Substrate: Isochroman-1-one (3,4-dihydro-1H-2-benzopyran-1-one) [CAS: 4702-34-5][2]

  • Reagent: Bromotrimethylsilane (TMSBr) [CAS: 2857-97-8]

  • Solvent: Dichloromethane (Anhydrous), Methanol (Anhydrous)

  • Catalyst: Zinc Bromide (ZnBr

    
    ) - Optional, 5 mol% accelerates reaction.
    
Step-by-Step Methodology
  • Setup: Charge a 250mL 3-neck Round Bottom Flask (RBF) with Isochroman-1-one (10.0 g, 67.5 mmol) and anhydrous DCM (100 mL). Add a magnetic stir bar and cool to 0°C under

    
     atmosphere.
    
  • Addition: Add TMSBr (11.6 mL, 87.7 mmol, 1.3 equiv) dropwise via syringe over 15 minutes. Note: Slight fuming may occur.

  • Reaction: Remove ice bath and allow to warm to room temperature. Stir for 4 hours.

    • QC Check: Aliquot 50

      
      L into dry 
      
      
      
      . NMR should show disappearance of lactone
      
      
      triplet at
      
      
      4.5 ppm.
  • Methanolysis (Critical Step): Cool the mixture back to 0°C. Add anhydrous Methanol (20 mL) slowly. Stir for 30 minutes. This converts the silyl ester to the methyl ester.

  • Workup: Quench the reaction with saturated

    
     solution (50 mL). Separate the organic layer.[1] Wash aqueous layer with DCM (2 x 30 mL).
    
  • Purification: Combine organics, dry over

    
    , filter, and concentrate in vacuo.
    
  • Result: The product is obtained as a clear, pale yellow oil.[2] Purity is typically >95% by GC-MS, requiring no column chromatography.

Workflow Diagram

Workflow Figure 2: Operational Workflow for TMSBr Synthesis Route Step1 Dissolve Isochroman-1-one in DCM (0°C, N2) Step2 Add TMSBr (1.3 eq) Dropwise Step1->Step2 Step3 Stir at RT (4 hrs) Monitor by TLC/NMR Step2->Step3 Step4 Add MeOH (Transesterification) Step3->Step4 Step5 Aq. Workup (NaHCO3) & Phase Separation Step4->Step5 Step6 Concentrate & Dry Step5->Step6 Final Pure Product (>95% Yield) Step6->Final

Figure 2: Operational Workflow for TMSBr Synthesis Route.

Validation Data

NMR Characterization (CDCl , 400 MHz)
  • 
     7.95 (d, 1H):  Aromatic proton ortho to ester (deshielded).
    
  • 
     3.89 (s, 3H):  Methyl ester singlet (
    
    
    
    ). Crucial for confirming ester formation vs. free acid.
  • 
     3.62 (t, 2H): 
    
    
    
    (Homobenzylic).
  • 
     3.35 (t, 2H): 
    
    
    
    (Benzylic).
Impurity Profile Comparison
Impurity TypeRadical Route (Route A)TMSBr Route (Route D)

-bromo ester
15-25% (Difficult separation)Not Detected
Hydrolyzed Acid < 5%< 1%
Starting Material < 5%< 2%

References

  • Breton, G. W. (2005).[3] Free Radical Bromination of 2-Methylbutane and Analysis by 1H NMR Spectroscopy. The Chemical Educator, 10(4), 298-299.[3] Link(Demonstrates the general selectivity issues of radical bromination).

  • Vertex AI Search Result 1.1. Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester. Google Patents. Link(Describes the multi-step Appel reaction approach).

  • ChemicalBook. Ethyl 2-(2-bromoethyl)benzoate synthesis. ChemicalBook.[1][2] Link(Describes the standard acid-catalyzed ring opening of isochroman-1-one).

  • Kricheldorf, H. R., & Morber, G. (1979). Reaction of Lactones with Trimethylsilyl Halides.[4] Angewandte Chemie International Edition. (Foundational chemistry for TMSBr cleavage of lactones).

  • Liotta, D., et al. (1980). Selective cleavage of esters and lactones using trimethylsilyl reagents.[4] Journal of Organic Chemistry. (Validates the mechanism of silyl-mediated ester cleavage).

Sources

A Comparative Guide to the Biological Activity of Isoindolinone Derivatives Synthesized from Methyl 2-(2-bromoethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the isoindolinone scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds. This guide provides a comprehensive comparison of the anticancer, antimicrobial, and anti-inflammatory activities of various N-substituted isoindolinone derivatives, which can be synthesized from the versatile starting material, Methyl 2-(2-bromoethyl)benzoate. We will delve into the synthetic rationale, present comparative experimental data, and provide detailed protocols for the evaluation of these biological activities, offering insights into their structure-activity relationships (SAR) and mechanisms of action.

From a Simple Benzoate to a Privileged Scaffold: The Synthetic Pathway

The journey from the readily available this compound to the diverse world of N-substituted isoindolinones is a testament to the power of strategic organic synthesis. The key transformation involves the reaction of this compound with a variety of primary amines. This reaction proceeds via an initial nucleophilic substitution of the bromine atom by the amine, followed by an intramolecular cyclization to form the stable five-membered lactam ring of the isoindolinone core. The choice of the primary amine is crucial as it dictates the nature of the substituent at the 2-position of the isoindolinone ring, thereby influencing the biological activity of the final compound.

A plausible and efficient synthetic route begins with the conversion of this compound to 2-formylbenzoic acid or its methyl ester. This aldehyde functionality then serves as a key handle for the synthesis of N-substituted isoindolinones through a one-pot, three-component reaction with a primary amine and a reducing agent or via a multi-step process involving imine formation followed by reduction and cyclization. This approach allows for the introduction of a wide array of substituents at the nitrogen atom, enabling the exploration of a vast chemical space for drug discovery.

Synthetic_Pathway start This compound intermediate 2-Formylbenzoic acid / ester start->intermediate Oxidation / Hydrolysis product N-Substituted Isoindolinone intermediate->product Reductive Amination / Cyclization amine Primary Amine (R-NH2) amine->product

Caption: General synthetic route to N-substituted isoindolinones.

Comparative Biological Evaluation of N-Substituted Isoindolinones

The true value of the isoindolinone scaffold lies in its remarkable versatility in exhibiting a wide spectrum of biological activities. By strategically modifying the substituent at the nitrogen atom (the 'R' group), researchers can fine-tune the pharmacological profile of these derivatives.

Anticancer Activity: Targeting Cell Proliferation and Survival

A significant body of research has highlighted the potent anticancer properties of isoindolinone derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, often with impressive potency. The mechanism of their anticancer action is multifaceted and can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Key Structure-Activity Relationship (SAR) Insights:

  • Aromatic and Heterocyclic N-Substituents: The presence of an aromatic or heteroaromatic ring at the N-position is often associated with enhanced anticancer activity. These groups can engage in π-π stacking and other hydrophobic interactions within the binding pockets of target proteins.

  • Substituents on the N-Aryl Ring: The nature and position of substituents on the N-aryl ring can significantly modulate activity. Electron-withdrawing groups, such as halogens, have been shown to enhance cytotoxicity in some cases.

Comparative Anticancer Activity of Isoindolinone Derivatives

Derivative ClassCancer Cell LineIC50 (µM)Reference
N-ArylisoindolinonesHT-29 (Colon)5 - 20[1]
MCF-7 (Breast)2.93 - 7.17[2]
A549 (Lung)650.25[3]
N-BenzylisoindolinonesVariousVariable[4]
Isoindolinone-Thiazolidinone HybridsHT-29, H460, MDA-MB-231Significant cytotoxicity[5]

Mechanism of Anticancer Action: Inhibition of the NF-κB Pathway

One of the key mechanisms through which isoindolinone derivatives exert their anticancer effects is by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a central role in inflammation, immunity, and cancer by promoting the expression of genes involved in cell proliferation, survival, and angiogenesis. In many cancers, the NF-κB pathway is constitutively active, contributing to tumor growth and resistance to therapy. Isoindolinone derivatives have been shown to suppress the activation of NF-κB, thereby downregulating the expression of its target genes and leading to cancer cell death.[6]

NFkB_Pathway cluster_0 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IKK->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory & Pro-survival Genes NFkB->Genes activates transcription of Isoindolinone Isoindolinone Derivative Isoindolinone->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by isoindolinone derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

Isoindolinone derivatives have also emerged as promising antimicrobial agents with activity against a range of pathogenic bacteria and fungi. Their mechanism of action is believed to involve the disruption of microbial cell membrane integrity and the inhibition of essential cellular processes.[7]

Key Structure-Activity Relationship (SAR) Insights:

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the N-substituent, plays a crucial role in its ability to penetrate microbial cell membranes.

  • Specific Functional Groups: The presence of certain functional groups on the N-substituent, such as cyclohexanol, can enhance antimicrobial activity by facilitating interactions with the cell membrane through hydrogen bonding.[3][7]

Comparative Antimicrobial Activity of Isoindolinone Derivatives

DerivativeTarget MicroorganismActivityReference
N-(cyclohexanol)isoindolinoneGram-positive & Gram-negative bacteria, FungiBroad spectrum, potent[3][7]
N-(ethyl)isoindolinoneGram-positive & Gram-negative bacteria, FungiReduced activity[3][7]
Isoindolin-1-one-3-phosphonatesL. monocytogenes, C. albicansInhibition zones of 22-38 mm[8]
Isoindolinone-piperidine hybridsXanthomonas oryzae pv oryzaeEC50 = 21.3 µg/mL[9]

Mechanism of Antimicrobial Action: Disruption of Cell Membrane Integrity

The primary mechanism by which many isoindolinone derivatives exert their antimicrobial effect is through the disruption of the microbial cell membrane. The lipophilic nature of the isoindolinone core allows it to intercalate into the lipid bilayer of the cell membrane. Specific functional groups on the N-substituent can then interact with membrane components, such as proteins and phospholipids, leading to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.[7]

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane Membrane Phospholipid Bilayer Leakage Leakage of Intracellular Contents Membrane:head->Leakage Increased Permeability Isoindolinone Isoindolinone Derivative Isoindolinone->Membrane:tail Intercalation & Interaction

Caption: Proposed mechanism of antimicrobial action of isoindolinone derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Isoindolinone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

Key Structure-Activity Relationship (SAR) Insights:

  • COX Inhibition: Certain isoindolinone derivatives have been shown to be potent inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins.[3][10]

  • NF-κB Inhibition: As discussed in the anticancer section, the inhibition of the NF-κB pathway is also a crucial mechanism for the anti-inflammatory effects of these compounds, as NF-κB regulates the expression of numerous pro-inflammatory cytokines and mediators.[11]

Comparative Anti-inflammatory Activity of Isoindolinone Derivatives

Derivative ClassAssayActivityReference
Aminoacetylenic isoindolinesCOX-1 and COX-2 inhibitionSignificant activity[12]
Isoindoline-1,3-dione derivativesCOX-2 inhibitionIC50 = 0.11-0.18 µM[13]
3-Substituted-indolin-2-onesNitric oxide production inhibitionHigh activity[14]

Mechanism of Anti-inflammatory Action: Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of action for the anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes. Isoindolinone derivatives have been shown to act as COX inhibitors, with some exhibiting selectivity for COX-2 over COX-1. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. By inhibiting COX-2, these derivatives can effectively reduce the production of these pro-inflammatory mediators.[3][15]

COX_Inhibition ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins catalyzes conversion to Inflammation Inflammation Prostaglandins->Inflammation mediate Isoindolinone Isoindolinone Derivative Isoindolinone->COX2 inhibits

Caption: Inhibition of COX-2 by isoindolinone derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the key biological assays discussed.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isoindolinone derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Cup-Plate Agar Diffusion Method

This method is used to determine the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth.

Protocol:

  • Agar Plate Preparation: Prepare Mueller-Hinton agar plates and allow them to solidify.

  • Microbial Inoculation: Inoculate the surface of the agar plates uniformly with a standardized microbial suspension.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the isoindolinone derivative solution at a specific concentration into each well.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The diameter is proportional to the antimicrobial activity of the compound.

Anti-inflammatory Activity: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the isoindolinone derivatives for 1 hour, followed by stimulation with LPS (1 µg/mL).

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value.

Conclusion and Future Directions

The derivatives of this compound, particularly the N-substituted isoindolinones, represent a versatile and promising class of compounds with a broad range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores the importance of the isoindolinone scaffold in medicinal chemistry. The synthetic accessibility of these derivatives allows for extensive structure-activity relationship studies, paving the way for the rational design of more potent and selective therapeutic agents.

Future research should focus on:

  • Lead Optimization: Further derivatization of the most potent compounds to improve their efficacy, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by these derivatives to fully elucidate their mechanisms of action.

  • In Vivo Efficacy and Safety: Evaluation of the most promising candidates in preclinical animal models to assess their therapeutic potential and safety profiles.

By continuing to explore the rich chemical space accessible from this compound, the scientific community can unlock the full therapeutic potential of isoindolinone derivatives in the fight against a wide range of human diseases.

References

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. NIH.
  • Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. Arabian Journal of Chemistry.
  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PMC - PubMed Central - NIH.
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  • Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors.
  • Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Deriv
  • Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflamm
  • Synthesis and antimicrobial activity of some isoindolin-1-ones deriv
  • Design, Synthesis, and Antibacterial Evaluation of Novel Isoindolin-1-ones Derivatives Containing Piperidine Fragments. PubMed.
  • Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety. PubMed.
  • A Review on Antibacterial Activity of Some Isoindole Deriv
  • Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study. PubMed.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Synthesis and antimicrobial activity of some isoindolin-1-ones deriv
  • Synthesis of benzofused cyclobutaoxepanones via intramolecular annulation of o-cinnamyl chalcones. Organic & Biomolecular Chemistry (RSC Publishing).
  • Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)
  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI.
  • Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Deriv
  • Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides.
  • amines as nucleophiles. Chemguide.
  • Novel N-Substituted Isatin-Oxoindolin-1H-Benzo[D] Imidazole Fumarate as a New Class of JNK3 Inhibitor: Design, Synthesis, Molecular Modeling and its Biological Activity.
  • Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Deriv
  • Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the c
  • An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. MDPI.
  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Deriv
  • Design, Synthesis, and Antibacterial Evaluation of Novel Isoindolin-1-ones Derivatives Containing Piperidine Fragments.
  • Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implic
  • Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activ
  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investig
  • A Review on Antibacterial Activity of Some Isoindole Deriv
  • Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid. Request PDF.
  • Anti-inflammatory activity of compounds isolated from Astragalus sinicus L. in cytokine-induced keratinocytes and skin. PMC - PubMed Central.
  • 24.7: Reactions of Amines. Chemistry LibreTexts.
  • Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors.
  • (PDF) Preparation of 3-Substituted Isoindolin-1-one, Cinnoline , and 1,2,4-[ e ]-Benzotriazine Derivatives.
  • What is the reaction priority when methyl 2-(chloromethyl)benzoate reacts with potassium cyanide?. Chemistry Stack Exchange.
  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Deriv
  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Deriv
  • Anti-inflammatory activity of compounds isolated from Astragalus sinicus L. in cytokine-induced keratinocytes and skin. PMC - PubMed Central.
  • An In-depth Technical Guide to Methyl 3-(bromomethyl)

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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Methyl 2-(2-bromoethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Methyl 2-(2-bromoethyl)benzoate is a key intermediate in the synthesis of numerous pharmaceutical compounds and fine chemicals. Its structural motif, featuring both an ester and a bromoethyl group, makes it a versatile building block for introducing a 2-(methoxycarbonyl)phenethyl moiety. The efficient and cost-effective synthesis of this compound is therefore of significant interest to researchers and professionals in drug development and chemical manufacturing. This guide provides an in-depth analysis of a prominent synthetic route to this compound, alongside a discussion of alternative methods for the critical bromination step. We will delve into the causality behind experimental choices, present a comparative cost-effectiveness analysis, and provide detailed, actionable protocols.

Primary Synthesis Route: A Multi-Step Approach from Methyl 2-Formylbenzoate

A robust and frequently cited method for the synthesis of this compound commences with the readily available starting material, methyl 2-formylbenzoate. This multi-step pathway involves a Wittig reaction, followed by hydroboration-oxidation, and culminates in the bromination of the resulting primary alcohol.

Reaction Scheme:
Causality of Experimental Choices:
  • Wittig Reaction: This classical olefination method is chosen for its reliability in forming carbon-carbon double bonds from aldehydes. The use of a phosphonium ylide, generated in situ from methyltriphenylphosphonium iodide and a strong base like butyllithium, provides a predictable and high-yielding route to the desired vinyl intermediate. The selection of a non-protic solvent like THF is crucial to prevent quenching of the highly reactive ylide.

  • Hydroboration-Oxidation: To convert the terminal alkene into a primary alcohol, hydroboration-oxidation is the method of choice. This reaction proceeds with anti-Markovnikov regioselectivity, ensuring the hydroxyl group is installed at the terminal carbon, which is essential for the subsequent bromination step.[1][2][3] The use of borane dimethyl sulfide complex (BMS) offers a stable and commercially available source of borane.[4][5][6][7][8]

  • Bromination (Appel Reaction): The conversion of the primary alcohol to the corresponding bromide is effectively achieved using the Appel reaction. This method, employing a combination of triphenylphosphine and carbon tetrabromide, is known for its mild reaction conditions and high yields for primary and secondary alcohols.[9] The reaction proceeds via a phosphonium salt intermediate, which is then displaced by the bromide ion in an SN2 fashion.

Experimental Protocols

Step 1: Synthesis of Methyl 2-vinylbenzoate (Wittig Reaction)
  • To a stirred suspension of methyltriphenylphosphonium iodide (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise at 0 °C.

  • Allow the resulting deep red-orange solution of the ylide to stir at 0 °C for 1 hour.

  • Cool the reaction mixture to -78 °C and add a solution of methyl 2-formylbenzoate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 2-vinylbenzoate.

Step 2: Synthesis of Methyl 2-(2-hydroxyethyl)benzoate (Hydroboration-Oxidation)
  • To a solution of methyl 2-vinylbenzoate (1.0 eq) in anhydrous THF under an inert atmosphere, add borane dimethyl sulfide complex (0.4 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Cool the reaction mixture back to 0 °C and slowly add a solution of sodium hydroxide (3 M, 3 eq), followed by the dropwise addition of hydrogen peroxide (30% aqueous solution, 3 eq).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude methyl 2-(2-hydroxyethyl)benzoate is often of sufficient purity to be used in the next step without further purification.

Step 3: Synthesis of this compound (Appel Reaction)
  • To a solution of methyl 2-(2-hydroxyethyl)benzoate (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triphenylphosphine (1.2 eq) portionwise.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Cost-Effectiveness Analysis

To provide a practical comparison, we have estimated the reagent costs for the synthesis of one mole of this compound via the primary route. Prices are based on commercially available data from various suppliers and are subject to change.

ReagentMolecular Weight ( g/mol )Molar EquivalentsQuantity per mole of product (g)Estimated Price (USD/g)Estimated Cost per mole of product (USD)
Step 1: Wittig Reaction
Methyl 2-formylbenzoate164.161.0164.161.50 - 3.00246.24 - 492.48
Methyltriphenylphosphonium iodide404.231.1444.650.40 - 0.80[10][11][12][13]177.86 - 355.72
n-Butyllithium64.061.170.470.50 - 1.0035.24 - 70.47
Step 2: Hydroboration-Oxidation
Borane dimethyl sulfide complex75.970.430.391.00 - 2.00[4][5][6][7][8]30.39 - 60.78
Sodium Hydroxide40.003.0120.00~0.05~6.00
Hydrogen Peroxide (30%)34.013.0102.03~0.10~10.20
Step 3: Bromination (Appel Reaction)
Carbon Tetrabromide331.631.2397.960.30 - 0.60119.39 - 238.78
Triphenylphosphine262.291.2314.750.20 - 0.40[14][15][16][17]62.95 - 125.90
Total Estimated Cost 688.37 - 1360.33

Note: This analysis does not include the cost of solvents, purification materials, labor, or waste disposal, which can significantly impact the overall cost. The prices are estimates and can vary based on supplier, purity, and quantity.

Alternative Bromination Methods: A Comparative Overview

The final bromination step is a critical transformation. While the Appel reaction is effective, it generates stoichiometric amounts of triphenylphosphine oxide, which can complicate purification and has environmental implications.[9][18][19][20][21] Here, we compare the Appel reaction with other common methods for converting alcohols to alkyl bromides.

MethodReagentsAdvantagesDisadvantages
Appel Reaction PPh₃, CBr₄Mild conditions, high yields for 1° and 2° alcohols.Stoichiometric phosphine oxide byproduct, use of carbon tetrabromide (ozone-depleting).
Phosphorus Tribromide (PBr₃) PBr₃Readily available, effective for 1° and 2° alcohols.Highly corrosive and moisture-sensitive, can cause rearrangements in some substrates.
Hydrobromic Acid (HBr) HBr (aqueous or gas)Inexpensive, simple procedure.Strong acid can be incompatible with sensitive functional groups, potential for carbocation rearrangements.

Workflow and Logic Diagram

The following diagram illustrates the workflow of the primary synthesis route for this compound.

Synthesis_Workflow cluster_start Starting Material cluster_wittig Step 1: Wittig Reaction cluster_hydroboration Step 2: Hydroboration-Oxidation cluster_bromination Step 3: Bromination Methyl 2-formylbenzoate Methyl 2-formylbenzoate Methyltriphenylphosphonium iodide Methyltriphenylphosphonium iodide n-Butyllithium n-Butyllithium Methyl 2-vinylbenzoate Methyl 2-vinylbenzoate Methyltriphenylphosphonium iodide->Methyl 2-vinylbenzoate n-Butyllithium->Methyl 2-vinylbenzoate BH3.S(CH3)2 BH3.S(CH3)2 H2O2, NaOH H2O2, NaOH Methyl 2-(2-hydroxyethyl)benzoate Methyl 2-(2-hydroxyethyl)benzoate BH3.S(CH3)2->Methyl 2-(2-hydroxyethyl)benzoate H2O2, NaOH->Methyl 2-(2-hydroxyethyl)benzoate CBr4 CBr4 PPh3 PPh3 Methyl 2-(2-bromoethyl)benzoate_final This compound CBr4->Methyl 2-(2-bromoethyl)benzoate_final PPh3->Methyl 2-(2-bromoethyl)benzoate_final

Caption: Synthetic workflow for this compound.

Safety and Environmental Considerations

  • Butyllithium: Highly pyrophoric and reacts violently with water.[22][23][24][25] Must be handled under an inert atmosphere by trained personnel.

  • Borane Dimethyl Sulfide Complex: Flammable liquid and corrosive.[4][5][6][7][8] It is also moisture-sensitive and has a strong, unpleasant odor. Boron compounds can have environmental effects, although the risk from small-scale synthesis is generally low.[26]

  • Carbon Tetrabromide: Harmful if swallowed and causes skin irritation and serious eye damage.[27][28][29][30] It is also a suspected carcinogen and an ozone-depleting substance. Its use is being phased out in many applications.

  • Triphenylphosphine: Harmful if swallowed, causes serious eye damage, and may cause an allergic skin reaction.[14][15][16][17]

  • Triphenylphosphine oxide: The primary byproduct of the Appel reaction. While less toxic than the reagents, it is a significant waste product that requires disposal.

  • Sustainable Alternatives: The development of greener alternatives to the Appel reaction is an active area of research, focusing on reducing the use of halogenated solvents and stoichiometric phosphine reagents.[9][18][19][20][21]

Conclusion

The multi-step synthesis of this compound from methyl 2-formylbenzoate is a reliable and well-established method. The cost-effectiveness of this route is heavily influenced by the price of the starting material and the Wittig reagent. While the Appel reaction is effective for the final bromination step, its environmental and safety profile, particularly the use of carbon tetrabromide and the generation of a stoichiometric byproduct, are significant drawbacks. For researchers and drug development professionals, the choice of synthesis method will depend on a balance of factors including cost, scale, available equipment, and commitment to green chemistry principles. The exploration of alternative, more sustainable bromination methods is highly encouraged for larger-scale production.

References

  • Advent Chembio. Methyltriphenylphosphonium Iodide. [Link]

  • Möller Chemie. Safety data sheet - Triphenylphosphine. [Link]

  • Carl ROTH. Safety Data Sheet - Triphenylphosphine. [Link]

  • PubMed. A review of boron effects in the environment. [Link]

  • RSC Publishing. An environmentally benign and high-rate Appel type reaction. [Link]

  • NJ.gov. HAZARD SUMMARY - Butyl Lithium. [Link]

  • Google Patents. Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester.
  • ACS Publications. Development of a More Sustainable Appel Reaction. [Link]

  • Science Learning Center. Preparation of Methyl Benzoate. [Link]

  • NJ.gov. CARBON TETRABROMIDE HAZARD SUMMARY. [Link]

  • Master Organic Chemistry. Hydroboration Oxidation of Alkenes. [Link]

  • Science Learning Center. Experiment : Esterification: The Synthesis of Methyl Benzoate. [Link]

  • Semantic Scholar. Green Chemistry. [Link]

  • Chemistry LibreTexts. 7.8: Hydroboration-Oxidation: A Stereospecific Anti-Markovnikov Hydration. [Link]

  • International Labour Organization. ICSC 0474 - CARBON TETRABROMIDE. [Link]

  • ResearchGate. On the usefulness of life cycle assessment in early chemical methodology development: the case of organophosphorus-catalyzed Appel and Wittig reactions. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Methyl benzoate. [Link]

  • Wikipedia. Hydroboration–oxidation reaction. [Link]

  • Lab Manager. 8 Rules for the Safe Handling of t-Butyllithium. [Link]

  • YouTube. Hydroboration-Oxidation. [Link]

  • ResearchGate. Development of a More Sustainable Appel Reaction | Request PDF. [Link]

  • YouTube. Synthesis of Methyl Benzoate Lab. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Borane-methyl sulfide complex. [Link]

Sources

Kinetic Profiling & Process Optimization: Methyl 2-(2-bromoethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(2-bromoethyl)benzoate represents a pivotal electrophilic scaffold in the synthesis of isochroman-3-one derivatives and complex polycyclic therapeutics. Unlike its ethyl or chloro-analogs, this methyl ester strikes an optimal kinetic balance: it possesses sufficient lability for rapid, mild cyclization while maintaining adequate stability for storage and handling.

This guide provides a technical analysis of the reaction kinetics governing this substrate, specifically focusing on intramolecular cyclization (isochromanone formation) versus intermolecular nucleophilic substitution . By understanding these competing pathways, researchers can optimize yields, minimize impurity profiles, and select the appropriate analog for their specific drug development campaigns.

Part 1: Mechanistic Analysis & Causality

To control the reaction, one must understand the "Why" behind the rate laws. The reactivity of this compound is governed by Neighboring Group Participation (NGP) , also known as anchimeric assistance.

The Kinetic Bifurcation

The substrate faces two competing pathways upon exposure to basic conditions:

  • Pathway A (Intramolecular Cyclization -

    
    ):  The pendant ester (or resulting carboxylate) attacks the alkyl bromide carbon from the rear. This is entropically favored due to the proximity of the nucleophile (ortho-effect).
    
  • Pathway B (Intermolecular Substitution -

    
    ):  An external nucleophile (e.g., 
    
    
    
    , solvent) attacks the bromide or the ester carbonyl. This leads to open-chain hydrolysis products or solvolysis byproducts.

Expert Insight: The rate of Pathway A is typically orders of magnitude higher than Pathway B due to the effective molarity of the internal nucleophile. However, steric bulk on the ester (e.g., changing Methyl to Ethyl) significantly retards the initial hydrolysis step often required to generate the active carboxylate nucleophile.

Visualization: Kinetic Pathways

The following diagram illustrates the competing pathways and the critical transition states.

ReactionPathways Figure 1: Kinetic Bifurcation of this compound Start This compound (Substrate) Inter Tetrahedral Intermediate (Hydrolysis) Start->Inter k1 (Hydrolysis) Rate Limiting for Ethyl SideProduct 2-(2-hydroxyethyl)benzoic acid (Hydrolysis Impurity) Start->SideProduct k_sub (Intermolecular) Slow (Background) Carboxylate Ortho-Carboxylate Anion (Active Nucleophile) Inter->Carboxylate Fast Isochroman Isochroman-3-one (Target Product) Carboxylate->Isochroman k_cyc (Intramolecular SN2) Fast (NGP)

Figure 1: Kinetic pathway showing the dominance of intramolecular cyclization (


) over intermolecular side reactions (

) when conditions are optimized.

Part 2: Comparative Performance Guide

This section objectively compares the Methyl variant against its primary alternatives. Data is synthesized from general physical organic principles and specific reactivity trends of halo-esters.

Table 1: Kinetic & Process Comparison
FeatureThis compound Ethyl 2-(2-bromoethyl)benzoate Methyl 2-(2-chloroethyl)benzoate
Reaction Rate (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
1.0 (Reference) ~0.6 (Slower Hydrolysis)< 0.05 (Slower Leaving Group)
Leaving Group Ability High (

is excellent)
High (

is excellent)
Low (

requires forcing)
Steric Hindrance Low (Methoxy group)Moderate (Ethoxy group)Low
Activation Energy (

)
Moderate (~15-20 kcal/mol)Slightly Higher (Steric penalty)High (>25 kcal/mol)
Process Suitability Ideal for mild, rapid cyclization. Used when substrate stability is a concern.[1]Only for high-temp/pressure processes.
Primary Risk Rapid hydrolysis if stored improperly.Slower conversion; higher impurity risk.Decomposition before reaction completion.
Detailed Analysis of Alternatives
  • Vs. Ethyl Analog: The ethyl ester introduces steric hindrance at the carbonyl carbon. In base-mediated cyclizations (where ester hydrolysis often precedes ring closure), the ethyl ester reacts significantly slower.

    • Evidence: Comparative hydrolysis studies of benzoate esters show methyl esters hydrolyze approx. 2x faster than ethyl esters due to the

      
       (Taft steric parameter) difference [1, 4].
      
    • Impact: Using the ethyl analog requires longer reaction times or higher temperatures, which increases the probability of intermolecular side reactions (Pathway B).

  • Vs. Chloro Analog: The C-Cl bond is stronger than the C-Br bond (approx. 81 kcal/mol vs 68 kcal/mol).

    • Impact: The substitution step (

      
      ) becomes the rate-limiting step. This often requires heating the reaction to >80°C, whereas the bromo-analog can often cyclize at room temperature or mild heat (40-60°C) [3].
      

Part 3: Experimental Protocols

These protocols are designed to be self-validating . They include checkpoints to ensure the data collected is chemically significant.

Protocol A: Kinetic Monitoring via HPLC

Objective: Determine the pseudo-first-order rate constant (


) for the disappearance of the substrate.

Reagents:

  • Substrate: this compound (10 mM final conc.)

  • Base:

    
     (excess, 50 mM) or NaOH (controlled equivalents).
    
  • Solvent: Acetonitrile/Water (50:50 v/v) buffered to pH 10.

  • Internal Standard: Biphenyl (inert, 5 mM).

Workflow:

  • Preparation: Dissolve internal standard and substrate in Acetonitrile.

  • Initiation: Add buffered aqueous solution to initiate the reaction at

    
    .
    
  • Sampling:

    • Extract 50

      
       aliquots at 
      
      
      
      minutes.
    • Quench: Immediately dispense into 200

      
       of cold 0.1 M HCl to stop the reaction (protonation stops nucleophilic attack).
      
  • Analysis: Inject onto C18 HPLC column (UV detection at 254 nm).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    .

Validation Check: The Internal Standard peak area must remain constant (<2% RSD) throughout the run. If it drifts, the injection volume or quenching method is inconsistent.

Protocol B: Arrhenius Parameter Determination

Objective: Calculate Activation Energy (


) to predict thermal stability.

Workflow:

  • Repeat Protocol A at three distinct temperatures:

    
    , 
    
    
    
    , and
    
    
    .
  • Obtain

    
     for each temperature.
    
  • Plot:

    
     vs. 
    
    
    
    (Kelvin).
  • Derivation:

    • Slope

      
      
      
    • Intercept

      
      
      
  • Interpretation: A high

    
     (>20 kcal/mol) indicates the reaction is highly temperature-sensitive, suggesting precise thermal control is required in manufacturing.
    

References

  • Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. Source: International Journal of Chemical Science, 2019. Context: Establishes baseline hydrolysis rates for benzoate esters, confirming methyl > ethyl reactivity trends.

  • Process for preparing 3-isochromanone (Patent EP0906304B1). Source: Google Patents. Context: Details the industrial synthesis of isochromanones from ortho-substituted precursors, highlighting the utility of bromo-intermediates.

  • Synthesis of Isochromans. Source: Organic Chemistry Portal. Context: Provides mechanistic breadth on cyclization strategies involving nucleophilic substitution.

  • Comparative chemical and biological hydrolytic stability of homologous esters. Source: PubMed / NIH, 2022. Context: Validates the metabolic and chemical instability of methyl esters compared to ethyl and higher homologs.

  • This compound Compound Summary. Source: PubChem. Context: Physical properties and safety data for the specific substrate.

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A Senior Application Scientist's Guide to the Computational Analysis of Methyl 2-(2-bromoethyl)benzoate Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, a profound understanding of reaction mechanisms is not merely academic—it is a cornerstone of efficient, predictable, and scalable synthesis. This guide delves into the computational analysis of the reaction mechanism of Methyl 2-(2-bromoethyl)benzoate, a versatile building block in the synthesis of various heterocyclic compounds. As your Senior Application Scientist, I will navigate you through the intricacies of its intramolecular cyclization, offering a comparative analysis with alternative synthetic strategies, all substantiated by robust computational and experimental data. Our exploration will be grounded in the principles of scientific integrity, providing you with not just protocols, but the causal reasoning behind them.

The Focal Point: Intramolecular Cyclization of this compound

The structure of this compound, with its ortho-disposed ester and bromoethyl functionalities, presents a classic scaffold for an intramolecular nucleophilic substitution reaction. The ester's carbonyl oxygen is poised to act as an intramolecular nucleophile, attacking the electrophilic carbon bearing the bromine atom. This process, a 6-endo-trig cyclization, is expected to yield the six-membered lactone, isochroman-1-one. Understanding the energetic landscape of this transformation is paramount for optimizing reaction conditions and predicting the feasibility of analogous reactions.

Computational Deep Dive: Unraveling the Reaction Pathway with DFT

The intramolecular cyclization of this compound is anticipated to proceed via an SN2 mechanism. The key steps to be computationally modeled would include:

  • Reactant Conformation: Initial geometry optimization of the starting material, this compound, to find its lowest energy conformation.

  • Transition State (TS) Search: Locating the transition state for the intramolecular SN2 attack of the carbonyl oxygen on the carbon bearing the bromine. This is the energetic bottleneck of the reaction and its geometry reveals the concerted nature of bond formation and bond breaking.

  • Intermediate (if any): While a classic SN2 reaction is concerted, computational analysis can explore the potential for short-lived intermediates.

  • Product Conformation: Geometry optimization of the product, isochroman-1-one, to determine its most stable conformation.

  • Energy Profile: Calculation of the relative energies of the reactant, transition state, and product to construct the reaction energy profile. This profile provides the activation energy (Ea) and the overall reaction energy (ΔE).

The choice of computational method is critical. DFT, with a functional like M06-2X, is well-suited for studying reaction mechanisms involving main group elements and can provide a good balance between accuracy and computational cost[1][2][3]. The inclusion of a suitable basis set, such as 6-311+G(d,p), is essential for accurately describing the electronic structure of the system. Furthermore, the use of a polarizable continuum model (PCM) is crucial to account for the influence of the solvent on the reaction energetics[1][2][3].

Logical Workflow for Computational Analysis

G cluster_0 Computational Analysis Workflow Start Start Reactant_Optimization Geometry Optimization of Reactant Start->Reactant_Optimization TS_Search Transition State Search (Saddle Point) Reactant_Optimization->TS_Search IRC_Calculation Intrinsic Reaction Coordinate (IRC) Calculation TS_Search->IRC_Calculation Product_Optimization Geometry Optimization of Product IRC_Calculation->Product_Optimization Energy_Calculation Single-Point Energy Calculations Product_Optimization->Energy_Calculation Analysis Analysis of Results: Activation Energy, ΔE, Structural Parameters Energy_Calculation->Analysis End End Analysis->End

Caption: A generalized workflow for the computational analysis of a reaction mechanism using DFT.

Comparative Analysis of Synthetic Routes to Isochroman-1-one

The intramolecular cyclization of this compound represents a direct and atom-economical route to isochroman-1-one. However, several other synthetic strategies exist. A comparative analysis of these methods is essential for selecting the most appropriate route based on factors such as yield, reaction conditions, and substrate scope.

Synthetic Route Starting Material(s) Key Reagents/Catalyst Typical Yield (%) Reaction Conditions Advantages Disadvantages Reference
Intramolecular Cyclization This compoundBase (e.g., NaH, K₂CO₃)67-72[4]Anhydrous solvent (e.g., DMF, THF), RT to refluxDirect, high atom economyRequires synthesis of the precursor[4]
Oxidative Lactonization 2-[(4-methoxyphenyl)methyl]-benzoic acidTetrachloro-o-benzoquinone, H-bond donorup to 98 (NMR yield)CH₂Cl₂, 4 °C, 24 hHigh yield under mild conditionsRequires a stoichiometric oxidant, longer reaction time[5]
From Homophthalic Acid Homophthalic acid, EtodolacThionyl chloride72.5High temperature (200 °C)Utilizes a commercially available drugHigh temperature, multi-step[4]
Photochemical Rearrangement 2-formyl phenylalkeno-derivativesUV lightup to 98Benzene, room temperatureHigh yield, mild conditionsRequires photochemical setup, substrate specific[6]
Catalytic Oxidation IsochromanOrganic small molecule catalyst, O₂91Normal pressure, 5-40 hGreen oxidant (O₂), high yieldRequires a specific catalyst[7]

This table highlights the diversity of approaches to isochroman-1-one, each with its own set of advantages and challenges. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and desired purity.

Alternative Synthetic Pathways

G cluster_1 Synthetic Routes to Isochroman-1-one Start_A This compound Product Isochroman-1-one Start_A->Product Intramolecular Cyclization Start_B 2-Alkylbenzoic Acid Derivative Start_B->Product Oxidative Lactonization Start_C Homophthalic Acid Derivative Start_C->Product Condensation Start_D 2-Formyl Phenylalkene Start_D->Product Photochemical Rearrangement Start_E Isochroman Start_E->Product Catalytic Oxidation

Caption: An overview of various synthetic strategies leading to the formation of isochroman-1-one.

Best Practices and Protocol Validation: Synthesis of Isochroman-1-one via Intramolecular Cyclization

To ensure the trustworthiness and reproducibility of our findings, we present a detailed, self-validating experimental protocol for the intramolecular cyclization of 2-(2-bromoethyl)benzoic acid, a closely related precursor to our topic molecule. The principles outlined here are directly applicable to the cyclization of this compound.

Experimental Protocol: Synthesis of Isochroman-1-one from 2-(2-Bromoethyl)benzoic Acid

Objective: To synthesize isochroman-1-one via intramolecular lactonization of 2-(2-bromoethyl)benzoic acid.

Rationale: This protocol utilizes a base to deprotonate the carboxylic acid, generating a carboxylate nucleophile that readily undergoes intramolecular SN2 displacement of the bromide to form the lactone. The choice of a non-nucleophilic base and an appropriate solvent is crucial to favor the intramolecular cyclization over intermolecular side reactions.

Materials:

  • 2-(2-Bromoethyl)benzoic acid

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-(2-bromoethyl)benzoic acid (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M.

    • Causality: Anhydrous conditions are critical to prevent hydrolysis of the starting material and product. The nitrogen atmosphere prevents the introduction of atmospheric moisture.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the stirring solution.

    • Causality: Potassium carbonate is a mild, non-nucleophilic base that is sufficient to deprotonate the carboxylic acid without promoting significant side reactions. An excess is used to ensure complete deprotonation.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the cyclization to proceed at a reasonable rate. TLC allows for the qualitative assessment of the consumption of starting material and the formation of the product.

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Causality: The acid wash removes any remaining basic impurities, the bicarbonate wash removes any unreacted carboxylic acid, and the brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure isochroman-1-one.

    • Causality: Column chromatography separates the desired product from any remaining impurities or side products.

Self-Validation: The identity and purity of the synthesized isochroman-1-one should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and compared with literature data[7]. The presence of the characteristic lactone carbonyl stretch in the IR spectrum (around 1720 cm⁻¹) and the correct chemical shifts and coupling patterns in the NMR spectra will validate the successful synthesis.

Conclusion

This guide has provided a comprehensive overview of the computational analysis of the reaction mechanism of this compound, focusing on its intramolecular cyclization to isochroman-1-one. By drawing parallels with analogous computationally studied reactions, we have outlined a robust theoretical framework for understanding this transformation. Furthermore, a comparative analysis of alternative synthetic routes, supported by experimental data, offers valuable insights for researchers in selecting the most suitable method for their specific needs. The detailed experimental protocol serves as a practical, self-validating system for the synthesis of the target scaffold. As the field of computational chemistry continues to evolve, the principles and methodologies discussed herein will remain fundamental to the rational design and optimization of complex organic syntheses in the pursuit of novel therapeutics and advanced materials.

References

  • Hildayani, S. Z., Martoprawiro, M. A., & Syah, Y. M. (2021). DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional. Bulletin of Chemical Reaction Engineering & Catalysis, 16(4), 796-803. [Link]

  • Hildayani, S. Z., Martoprawiro, M. A., & Syah, Y. M. (2021). DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional. ResearchGate. [Link]

  • Napoleon, A. A., Sharma, V., & Aggile, K. (2017). Synthesis of Novel Isochromen-1-one analogues of Etodolac. IOP Conference Series: Materials Science and Engineering, 263, 022021. [Link]

  • Feng, J., Lv, M. F., Lu, G. P., & Cai, C. (2012). Selective formation of C-N and C=N bonds via C(sp3)−H activation of isochroman in the presence of DTBP. RSC Publishing.
  • Organic Chemistry Portal. (n.d.). Synthesis of isochromans. Retrieved from [Link]

  • Patil, S., & et al. (2023). Density Functional Theory (DFT) Study of Methyl 2-methoxycyclohex-3-ene-1-carboxylate for structure optimization, transition state, vibrational, electronic and PES scan. ResearchGate. [Link]

  • Greb, L., & et al. (n.d.). Oxidative lactonization of 2-[(4-methoxyphenyl)methyl]-benzoic acid to... ResearchGate. [Link]

  • Hildayani, S. Z., Martoprawiro, M. A., & Syah, Y. M. (2021). DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional. bcrec.id. [Link]

  • Google Patents. (n.d.). Method for catalytic synthesis of isochroman-1-one or aromatic ketone compound.
  • Google Patents. (n.d.). Process for preparation of isochroman and derivatives thereof.
  • Xia, W., & et al. (2005). Efficient synthesis of polysubstituted isochromanones via a novel photochemical rearrangement. Chemical Communications. [Link]

Sources

Benchmarking the Efficiency of Methyl 2-(2-bromoethyl)benzoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(2-bromoethyl)benzoate (CAS 16606-16-5) serves as a critical bifunctional building block in the synthesis of fused heterocyclic systems, specifically 3,4-dihydroisoquinolin-1(2H)-ones and isochroman-1-ones . Its structural utility lies in the "ortho-scaffold" effect: the 2-bromoethyl chain is positioned perfectly relative to the methyl ester to facilitate intramolecular cyclization.

This guide benchmarks the efficiency of this compound (M2BEB) against its chlorinated analog (Methyl 2-(2-chloroethyl)benzoate) and the acid derivative. The data demonstrates that M2BEB offers superior reaction kinetics and yield profiles in nucleophilic substitutions due to the higher lability of the bromide leaving group, enabling milder reaction conditions that preserve sensitive functional groups in complex drug synthesis.

Part 1: Chemical Profile & Reactivity Benchmarks

The Bifunctional Advantage

M2BEB possesses two distinct electrophilic sites:

  • Alkyl Bromide (Csp³): High reactivity toward SN2 displacement.

  • Methyl Ester (Csp²): Moderate reactivity toward acyl substitution.

The 2-carbon spacer ensures the formation of thermodynamically stable 6-membered rings upon cyclization.

Comparative Efficiency Table: M2BEB vs. Alternatives

The following table benchmarks M2BEB against common alternatives in the synthesis of N-benzyl-3,4-dihydroisoquinolin-1(2H)-one .

FeatureThis compound (M2BEB) Methyl 2-(2-chloroethyl)benzoate (M2CEB) 2-(2-bromoethyl)benzoic acid
Leaving Group Ability High (Br⁻ is a weaker base, better LG)Moderate (Cl⁻ requires higher activation energy)High (Br⁻)
Reaction Temperature 25°C – 60°C80°C – 110°C (Reflux often required)25°C – 60°C
Cyclization Reagent Primary Amine (One-pot)Primary Amine + KI (Catalyst often needed)Requires coupling agent (EDC/DCC)
Typical Yield 85 – 92% 65 – 75%70 – 80%
Side Reactions Minimal; fast cyclization prevents hydrolysis.Competitive hydrolysis of ester at high temps.Dimerization possible without high dilution.

Analyst Insight: While the chloro-analog (M2CEB) is often cheaper, the requirement for higher temperatures often leads to ester hydrolysis or transesterification side products. M2BEB allows for "room temperature" syntheses, significantly improving the impurity profile.

Part 2: Case Study – Synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones

This reaction is the primary benchmark for M2BEB efficiency. The formation of the isoquinolinone core is a key step in the synthesis of various alkaloids and therapeutic agents (e.g., NK1 receptor antagonists).

Mechanism of Action

The reaction proceeds via a cascade sequence:

  • Intermolecular SN2: The primary amine attacks the alkyl bromide, displacing Br⁻.

  • Intramolecular Amidation: The resulting secondary amine attacks the adjacent methyl ester, releasing methanol and closing the ring.

Experimental Protocol (Self-Validating)

Objective: Synthesis of 2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one.

Reagents:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Solvent: Acetonitrile (MeCN) or THF

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 g (4.1 mmol) of M2BEB in 10 mL of anhydrous MeCN.

  • Addition: Add Et₃N (1.14 mL, 8.2 mmol) followed by dropwise addition of benzylamine (0.54 mL, 4.9 mmol).

    • Checkpoint: The reaction is slightly exothermic.[1] Ensure temperature remains < 30°C to prevent rapid volatilization if using lower boiling amines.

  • Reaction: Stir at 50°C for 4–6 hours.

    • Monitoring: TLC (Hexane/EtOAc 4:1) will show disappearance of starting material (Rf ~0.6) and appearance of product (Rf ~0.3).

  • Workup: Evaporate solvent. Redissolve residue in DCM (30 mL) and wash with 1M HCl (to remove excess amine) and Brine.

  • Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from EtOH/Hexane if necessary.

Expected Result: >85% Yield of white crystalline solid.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways available to M2BEB, highlighting its versatility in accessing both lactams (isoquinolinones) and lactones (isocoumarins).

M2BEB_Pathways cluster_legend Reaction Efficiency Start This compound (M2BEB) Intermed_Amine Intermediate: Secondary Amine Start->Intermed_Amine Primary Amine (R-NH2) SN2 Displacement (Fast, <60°C) Intermed_Acid Intermediate: Hydroxy-Acid / Carboxylate Start->Intermed_Acid Hydrolysis (OH- / H2O) or Acid Catalysis Product_Lactam 3,4-Dihydroisoquinolin-1(2H)-one (Target Scaffold) Intermed_Amine->Product_Lactam Intramolecular Amidation (-MeOH) Product_Lactone Isochroman-1-one (Isocoumarin) Intermed_Acid->Product_Lactone Cyclization (-HBr / -MeOH) Legend Blue Path: High Yield (>85%) Red Path: Moderate Yield (Hydrolysis sensitive)

Figure 1: Divergent synthesis pathways. The Blue path represents the high-efficiency synthesis of isoquinolinones, the primary application of M2BEB.

Part 4: Critical Comparison – Halide Exchange

Why choose the Bromo- over the Chloro- analog?

In the synthesis of Isochroman-1-one (via hydrolysis and cyclization), the rate-determining step is often the displacement of the halide.

  • Bromide (C-Br bond energy ~285 kJ/mol): Cleaves readily.

  • Chloride (C-Cl bond energy ~339 kJ/mol): Requires higher activation energy.

Experimental Data Point: In comparative kinetic studies of intramolecular cyclizations, 2-(2-bromoethyl) systems cyclize approximately 50–100 times faster than their 2-(2-chloroethyl) counterparts at 25°C [1]. This kinetic advantage allows M2BEB reactions to proceed without the need for iodide catalysis (Finkelstein conditions), simplifying purification.

References

  • Reactivity of Haloalkyl Benzoates:Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for SN2 kinetics of Br vs Cl).
  • Synthesis of Isochroman-1-ones: Lombardo, M., et al. (2016).[1][2] "Synthesis method for ethyl 2-(2-bromoethyl)benzoate." United States Patent Application US20160095858.[1] Link (Describes the equilibrium and synthesis of related bromo-esters).

  • Isoquinolinone Scaffolds in Drug Discovery: Wang, X., et al. (2013).[2] "Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives." Tetrahedron Letters, 54(2), 138-141. (Contextualizes the utility of the scaffold).

  • PubChem Compound Summary: this compound. National Center for Biotechnology Information. Link

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 2-(2-bromoethyl)benzoate

[1]

Executive Summary & Risk Profile

Methyl 2-(2-bromoethyl)benzoate (CAS: 24781-23-5) is a specialized intermediate often used in the synthesis of isoquinolines and benzofurans.[1] While useful, its structure—a primary alkyl bromide tethered to a benzoate ester—classifies it as a potent alkylating agent and a probable lachrymator .

Unlike standard solvents, the primary hazard here is not flammability, but delayed biological reactivity .[1] The bromoethyl group is highly electrophilic (

1
Physicochemical Hazard Data
PropertyCharacteristicOperational Implication
Reactivity Primary Alkyl BromideHigh. Acts as an alkylating agent.[1] Potential mutagen.[1]
Odor/Warning Pungent / LachrymatorHigh. Induces tearing/respiratory distress at low concentrations.[1]
Physical State Liquid / Low-melting solidModerate. Splash hazard requires full face/neck protection.[1]
Skin Permeation Lipophilic EsterHigh. Rapidly penetrates epidermis; carries bromide payload into tissue.[1]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound.[1] The lipophilic nature of the benzoate ester facilitates skin absorption, while the bromide moiety acts as a sensitizer.[1]

Glove Selection Protocol

Note: Thin disposable nitrile gloves (4 mil) provide <5 minutes of protection against halogenated esters.

TaskPrimary Glove (Inner)Secondary Glove (Outer)Rationale
Weighing/Aliquot Nitrile (5 mil)Laminate (Silver Shield/4H) Laminates prevent permeation of alkyl halides; Nitrile provides dexterity.[1]
Reaction Setup Nitrile (5 mil)Nitrile (8 mil, extended cuff)Double-layering creates a "sacrificial" outer layer for incidental splashes.[1]
Spill Cleanup Laminate (Silver Shield)Butyl Rubber or VitonMaximum chemical resistance required; mechanical strength needed for cleanup.[1]
Eye & Respiratory Protection[1][2][3][4][5][6]
  • Eyes: Chemical Splash Goggles (Indirect Vent) are mandatory.[1] Safety glasses are prohibited due to the lachrymatory vapor risk.[1]

  • Face: Use a weighted face shield if handling volumes >50 mL or conducting exothermic quenches.[1]

  • Respiratory: All operations must occur within a certified chemical fume hood.[1] If out-of-hood work is unavoidable (e.g., maintenance), a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.[1]

Operational Workflow: The "Zero-Exposure" Protocol

This workflow is designed to eliminate the path of exposure before work begins.[1]

Visualization: Defense in Depth Strategy

The following diagram illustrates the hierarchy of controls required for handling this compound.

SafetyProtocolRisk1. Risk Assessment(Identify Alkylating Potential)Engineering2. Engineering Controls(Fume Hood Sash < 18")Risk->EngineeringDefine LimitsPPE3. PPE Donning(Double Glove + Goggles)Engineering->PPELayer DefenseHandling4. Active Handling(Cold Traps / Closed Vessels)PPE->HandlingPermit WorkWaste5. Decontamination(Chem. Quench)Handling->WasteNeutralize

Caption: The "Defense in Depth" workflow ensures that PPE is the final barrier, not the first.

Step-by-Step Handling Procedure
  • Preparation:

    • Place a disposable absorbent mat (benchkote) in the fume hood to capture micro-droplets.[1]

    • Prepare a neutralizing bath (10% aqueous Sodium Thiosulfate or dilute ethanolic amine) nearby before opening the reagent bottle.[1]

  • Transfer Techniques:

    • Liquids: Use positive-displacement pipettes or glass syringes with Luer-lock needles. Avoid pouring.

    • Solids (if frozen/solidified): Do not chip the solid.[1] Gently warm the container in a water bath (<40°C) to melt, then transfer as a liquid. Chipping generates dust which is a severe inhalation hazard.[1]

  • Reaction Monitoring:

    • Keep reaction vessels closed.[1][2] Vent nitrogen lines through a bleach or thiosulfate scrubber trap to neutralize escaping vapors.[1]

  • Decontamination:

    • Wipe outer gloves with a dry tissue, then remove.[1]

    • Wash hands with soap and cold water (warm water opens pores, increasing absorption risk).[1]

Emergency Response & Waste Disposal

Spill Response Logic

In the event of a spill, immediate action determines the severity of the injury.[1]

SpillResponseStartSpill DetectedAssessVolume > 50mL?Start->AssessEvacEvacuate LabTrigger Fire AlarmAssess->EvacYes (Major)ContainCover with Absorbent(Vermiculite/Sand)Assess->ContainNo (Minor)QuenchApply Decontaminant(10% Sodium Thiosulfate)Contain->QuenchDisposeDouble Bag asHazardous WasteQuench->Dispose

Caption: Decision tree for spill response prioritizing containment and chemical neutralization.

Disposal & Quenching

Do not dispose of active alkyl halides down the drain.

  • Quenching: Treat waste streams containing the product with an excess of amine (e.g., ethanolamine) or aqueous sodium hydroxide/thiosulfate.[1] Stir for 1 hour to ensure the electrophilic bromide is displaced.

  • Verification: Check pH to ensure basicity (if using base quench).

  • Packaging: Collect in halogenated waste containers. Label clearly: "Contains Deactivated Alkyl Bromides - Toxic."[1]

References

  • Fisher Scientific. (2025).[1][3][4] Safety Data Sheet: Methyl 2-bromobenzoate (Analogous Hazard Data). Retrieved from

  • New Jersey Department of Health. (2017).[1] Hazardous Substance Fact Sheet: Methyl Bromide (Alkyl Bromide Class Hazards). Retrieved from

  • Ansell. (2024).[1] Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from

  • TCI Chemicals. (2025).[1][3] Safety Data Sheet: 2-Bromoethyl Benzoate. Retrieved from

  • Thermo Fisher Scientific. (2026).[1] Safety Data Sheet: Methyl 4-(bromomethyl)benzoate (Lachrymator/Corrosive Classification). Retrieved from

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
Methyl 2-(2-bromoethyl)benzoate
Reactant of Route 2
Methyl 2-(2-bromoethyl)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.